Product packaging for EINECS 259-267-9(Cat. No.:CAS No. 54639-52-0)

EINECS 259-267-9

Cat. No.: B8635908
CAS No.: 54639-52-0
M. Wt: 530.6 g/mol
InChI Key: QLVVZQVGFLLLLB-UFHPHHKVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

EINECS 259-267-9 is a useful research compound. Its molecular formula is C29H26N2O6S and its molecular weight is 530.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H26N2O6S B8635908 EINECS 259-267-9 CAS No. 54639-52-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54639-52-0

Molecular Formula

C29H26N2O6S

Molecular Weight

530.6 g/mol

IUPAC Name

benzhydryl (6R,7R)-3-methoxy-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C29H26N2O6S/c1-35-22-18-38-28-24(30-23(32)17-36-21-15-9-4-10-16-21)27(33)31(28)25(22)29(34)37-26(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24-,28-/m1/s1

InChI Key

QLVVZQVGFLLLLB-UFHPHHKVSA-N

Isomeric SMILES

COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

COC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of 3-O-Ethyl-L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Ethyl-L-ascorbic acid is a stable, etherified derivative of ascorbic acid (Vitamin C).[1] Synthesized by attaching an ethyl group to the third carbon position of the ascorbic acid molecule, this modification significantly enhances chemical stability, overcoming the rapid oxidation and degradation issues inherent to pure L-ascorbic acid.[2][3] Possessing both hydrophilic and lipophilic properties, 3-O-ethyl-L-ascorbic acid exhibits superior skin penetration.[4][5] Once absorbed into the skin, it is metabolized back to L-ascorbic acid, allowing it to exert the well-documented biological effects of Vitamin C with high bioavailability.[4][6] Its primary mechanisms of action revolve around the inhibition of melanogenesis, stimulation of collagen synthesis, and potent antioxidant and anti-inflammatory activities.[6][7]

Pharmacokinetics: Penetration and Metabolic Activation

The efficacy of 3-O-ethyl-L-ascorbic acid is predicated on its unique chemical structure which facilitates its delivery and bio-activation within the skin. The ethyl group at the C-3 position protects the most reactive hydroxyl group of the enediol system from oxidation, rendering the molecule highly stable in formulations.[8][9] Its amphipathic nature allows it to penetrate the lipid-rich stratum corneum and reach the deeper dermal layers.[4][10]

Upon penetrating the dermis, the ethyl group is cleaved by endogenous enzymes, releasing L-ascorbic acid in a sustained manner.[6][11] This conversion is critical, as it is the restored L-ascorbic acid that actively participates in cellular metabolic processes. This prodrug-like mechanism ensures a targeted and prolonged delivery of active Vitamin C, enhancing its therapeutic effects while potentially reducing irritation compared to high concentrations of pure ascorbic acid.[12]

cluster_0 Skin Layers cluster_1 Cellular Environment EAA_Applied 3-O-Ethyl Ascorbic Acid (Topical Application) Stratum_Corneum Stratum Corneum EAA_Applied->Stratum_Corneum Penetration Dermis Dermis Stratum_Corneum->Dermis Cellular_Uptake Cellular Uptake Dermis->Cellular_Uptake Enzymatic_Cleavage Enzymatic Cleavage Cellular_Uptake->Enzymatic_Cleavage Bioactive_VC L-Ascorbic Acid (Active Form) Enzymatic_Cleavage->Bioactive_VC Metabolism Biological_Action Biological Action (Collagen Synthesis, Antioxidant, etc.) Bioactive_VC->Biological_Action

Fig 1. Penetration and Bio-conversion of 3-O-Ethyl-L-Ascorbic Acid.

Core Mechanisms of Action

Inhibition of Melanogenesis

3-O-ethyl-L-ascorbic acid is a potent inhibitor of melanin synthesis, making it an effective agent for skin brightening and treating hyperpigmentation.[1][2] Its primary mechanism involves the direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[6][13] It acts on the copper ions (Cu2+) within the active site of the enzyme, blocking its catalytic activity.[6] Furthermore, studies have demonstrated that 3-O-ethyl-L-ascorbic acid can reduce the expression of tyrosinase and Tyrosinase-Related Protein 2 (TRP-2) at the protein level, thereby slowing the velocity of eumelanogenesis.[3] This dual action of inhibiting enzyme activity and reducing enzyme expression contributes to its significant depigmenting effects.[3]

MITF MITF (Transcription Factor) Tyrosinase_exp Tyrosinase & TRP-2 Gene Expression MITF->Tyrosinase_exp Tyrosinase Tyrosinase Enzyme Tyrosinase_exp->Tyrosinase Protein Synthesis Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin EAA 3-O-Ethyl Ascorbic Acid EAA->Tyrosinase_exp Reduces Expression

Fig 2. Inhibition of the Melanogenesis Signaling Pathway.
Stimulation of Collagen Synthesis

A key anti-aging benefit of 3-O-ethyl-L-ascorbic acid is its ability to promote collagen production.[10] After its conversion to L-ascorbic acid in the dermis, it functions as an essential cofactor for prolyl and lysyl hydroxylases.[14] These enzymes are critical for the hydroxylation of proline and lysine residues during the synthesis of procollagen. This post-translational modification is indispensable for the formation of the stable triple-helix structure of mature collagen.[15] By directly participating in collagen synthesis, it helps to increase dermal collagen, leading to improved skin elasticity and a reduction in fine lines and wrinkles.[5][6] Some studies have shown its effect on collagen synthesis to be comparable to that of the growth factor TGF-β1.[3]

L_Ascorbic_Acid L-Ascorbic Acid Enzymes Prolyl & Lysyl Hydroxylases L_Ascorbic_Acid->Enzymes Cofactor for Procollagen Procollagen (in Fibroblast) Hydroxylation Hydroxylation of Proline & Lysine Procollagen->Hydroxylation Hydroxylated_Procollagen Hydroxylated Procollagen Hydroxylation->Hydroxylated_Procollagen Enzymes->Hydroxylation Triple_Helix Stable Triple Helix Formation Hydroxylated_Procollagen->Triple_Helix Mature_Collagen Mature Collagen (Secreted) Triple_Helix->Mature_Collagen

Fig 3. Role in the Collagen Synthesis Pathway.
Antioxidant and Cytoprotective Effects

3-O-ethyl-L-ascorbic acid provides robust protection against oxidative stress through both direct and indirect mechanisms.[6]

  • Direct Scavenging: As a potent antioxidant, it directly neutralizes reactive oxygen species (ROS) and free radicals, thereby protecting cellular components like DNA, proteins, and lipids from oxidative damage induced by UV radiation and environmental pollutants.[2][14]

  • Indirect Antioxidant Pathways: It modulates cellular antioxidant defense systems. Evidence suggests it supports the Nrf2 pathway, a master regulator of the antioxidant response.[16] By regulating Nrf2 activators (e.g., p62, MAPK) and inhibitors (e.g., Keap1), it can lead to increased expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[16]

  • Anti-inflammatory Action: The compound also exhibits anti-inflammatory properties by modifying the expression of key regulators in the NF-κB signaling pathway, such as IKKα and IKKβ, which helps to mitigate inflammatory responses in the skin.[6][16]

ROS ROS (Reactive Oxygen Species) Cell_Damage Cellular Damage ROS->Cell_Damage EAA 3-O-Ethyl Ascorbic Acid Nrf2_Pathway Nrf2 Pathway Activation EAA->Nrf2_Pathway Promotes NFkB_Pathway NF-κB Pathway Activation EAA->NFkB_Pathway Inhibits Antioxidant_Enzymes ↑ SOD, CAT Expression Nrf2_Pathway->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Neutralizes Inflammation Inflammation NFkB_Pathway->Inflammation Oxidative_Stress Oxidative_Stress Oxidative_Stress->Nrf2_Pathway Oxidative_Stress->NFkB_Pathway

Fig 4. Antioxidant and Anti-inflammatory Signaling Pathways.

Quantitative Efficacy Data

The biological activities of 3-O-ethyl-L-ascorbic acid have been quantified in various assays.

ParameterTargetIC50 ValueSource
Tyrosinase Inhibition Human Tyrosinase16.65 mM[17]
Mushroom Tyrosinase29.69 mM[17]
Tyrosinase (unspecified)7.5 g/L (~36.7 mM)[18][19]
Antioxidant Activity DPPH Radical Scavenging0.032 g/L (~0.157 mM)[17][18][19]
ApplicationEffective ConcentrationNotesSource
Cosmetic Formulations 0.5% - 5.0%Typical usage levels in skincare products.
In Vitro Whitening 15-20 mg/mLEffective whitening observed in cell culture.[3]
Ex Vivo Skin Brightening 3%Showed excellent skin brightening in a 9-day study on reconstructed human epidermis.[3]

Key Experimental Protocols

Tyrosinase Inhibition Assay (L-DOPA Oxidation Method)
  • Principle: This assay measures the ability of an inhibitor to reduce the enzymatic oxidation of L-DOPA to dopachrome by tyrosinase. The formation of dopachrome is monitored spectrophotometrically by measuring the increase in absorbance at 475 nm.

  • Reagents:

    • Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

    • L-DOPA solution (e.g., 2.5 mM in phosphate buffer).

    • Phosphate Buffer (e.g., 0.1 M, pH 6.8).

    • 3-O-Ethyl-L-Ascorbic Acid solutions at various concentrations.

  • Procedure:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (or buffer for control), and 20 µL of the tyrosinase solution.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of dopachrome formation (slope of the linear portion of the absorbance vs. time curve). The percent inhibition is calculated as: [(Control Rate - Sample Rate) / Control Rate] * 100. The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay
  • Principle: This assay evaluates the free radical scavenging capacity of an antioxidant. The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance around 517 nm. When reduced by an antioxidant, its color fades. The degree of discoloration is proportional to the scavenging activity.[18][19]

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol).

    • Methanol.

    • 3-O-Ethyl-L-Ascorbic Acid solutions at various concentrations in methanol.

  • Procedure:

    • Add 100 µL of the test compound solution to 100 µL of the DPPH solution in a 96-well plate.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm.

  • Data Analysis: The scavenging activity is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[18]

Collagen Synthesis Assay in Human Dermal Fibroblasts
  • Principle: This method quantifies the production of new collagen by cultured human dermal fibroblasts following treatment with a test agent. Collagen is typically measured using Sirius Red dye, which specifically binds to the triple-helix structure of collagen.[3]

  • Reagents:

    • Human Dermal Fibroblasts (HDFs).

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • 3-O-Ethyl-L-Ascorbic Acid solutions.

    • Positive control: TGF-β1 (e.g., 10 ng/mL).

    • Sirius Red/Picric Acid staining solution.

    • 0.1 M NaOH solution for elution.

  • Procedure:

    • Seed HDFs in a multi-well plate and grow to confluence.

    • Replace the medium with a serum-free medium containing various concentrations of the test compound or TGF-β1. A negative control group receives only the medium.

    • Incubate for 48-72 hours.

    • After incubation, fix the cells with methanol.

    • Stain the fixed cells with the Sirius Red solution for 1 hour.

    • Wash unbound dye extensively with acidified water.

    • Elute the bound dye with 0.1 M NaOH.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.

  • Data Analysis: The absorbance is directly proportional to the amount of collagen. Results are often normalized to total cell number (e.g., via an MTT assay) and expressed as a percentage increase over the negative control.[3]

References

An In-depth Technical Guide on the Antioxidant Properties of 3-O-Ethyl-L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-ethyl-L-ascorbic acid, a stable derivative of ascorbic acid (Vitamin C), has garnered significant attention in cosmetic and pharmaceutical research for its potent antioxidant properties and enhanced stability compared to its parent molecule.[1] This guide provides a comprehensive technical overview of its antioxidant capabilities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

3-O-ethyl-L-ascorbic acid is structurally similar to ascorbic acid, with the key difference being an ethyl group attached at the third carbon position.[2] This modification protects the molecule from oxidation, increasing its stability in formulations.[1][2] It is both water- and oil-soluble, which may enhance its penetration into the skin.[1][3] Once absorbed, it is metabolized to ascorbic acid, allowing it to exert its antioxidant effects.[4]

Antioxidant Mechanisms

The antioxidant activity of 3-O-ethyl-L-ascorbic acid is multifaceted, involving both direct and indirect mechanisms:

  • Direct Radical Scavenging: It can directly neutralize free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1][5] This is a primary mechanism for its protective effects against environmental aggressors like UV radiation.[1]

  • Modulation of Intracellular Antioxidant Pathways: 3-O-ethyl-L-ascorbic acid has been shown to influence cellular antioxidant defense systems, notably by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6][7]

Nrf2 Signaling Pathway Activation

The Nrf2 pathway is a key regulator of cellular responses to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like 3-O-ethyl-L-ascorbic acid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.

  • Upstream Activation: Treatment with 3-O-ethyl-L-ascorbic acid can lead to the nuclear translocation of Nrf2 through pathways involving p38 and PKC.[6]

  • Downstream Effects: The activation of Nrf2 by 3-O-ethyl-L-ascorbic acid results in the increased expression of several antioxidant and cytoprotective enzymes, including:

    • Heme oxygenase-1 (HO-1)[6]

    • Glutamate-cysteine ligase catalytic subunit (γ-GCLC)[6]

    • NAD(P)H quinone oxidoreductase-1 (NQO-1)[6]

    • Superoxide Dismutase (SOD)[7]

    • Catalase (CAT)[7]

This upregulation of the cellular antioxidant machinery enhances the cell's ability to combat oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3-O-EAA 3-O-Ethyl-L-Ascorbic Acid ROS_PKC_p38 ROS / PKC / p38 3-O-EAA->ROS_PKC_p38 activates Keap1_Nrf2 Keap1-Nrf2 Complex ROS_PKC_p38->Keap1_Nrf2 destabilizes Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Transcription of Antioxidant Genes (HO-1, NQO-1, SOD, CAT) ARE->Antioxidant_Genes promotes

Figure 1: Nrf2 pathway activation by 3-O-ethyl-L-ascorbic acid.

Quantitative Antioxidant Data

The antioxidant capacity of 3-O-ethyl-L-ascorbic acid has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

AssayIC50 Value (3-O-ethyl-L-ascorbic acid)Comparison (Ascorbic Acid)Reference
DPPH Radical Scavenging0.032 g/LAscorbic acid quenched ~82.91% of free radicals while 3-O-ethyl-L-ascorbic acid quenched ~55.52%.[8][9][10][11][12]

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. These protocols are generalized and should be adapted based on specific experimental needs and laboratory equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[13] This solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of 3-O-ethyl-L-ascorbic acid and a positive control (e.g., ascorbic acid) in the same solvent.[14]

  • Reaction Setup:

    • In a 96-well microplate or cuvettes, add a defined volume of the sample or standard solution.[15]

    • Add the DPPH working solution to initiate the reaction.[15] A blank containing only the solvent and DPPH solution should also be prepared.[14]

  • Incubation:

    • Mix the solutions thoroughly and incubate in the dark at room temperature for a specified time (typically 30 minutes).[13][14]

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[14]

  • Calculation:

    • The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

    • The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix Sample/Control with DPPH Solution A->C B Prepare Serial Dilutions of 3-O-Ethyl-L-Ascorbic Acid & Ascorbic Acid (Control) B->C D Incubate in Dark (e.g., 30 min at RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging Activity and IC50 Value E->F

Figure 2: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[16] The mixture is kept in the dark at room temperature for 12-16 hours.[16]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[16]

    • Prepare a series of dilutions of 3-O-ethyl-L-ascorbic acid and a positive control (e.g., Trolox or ascorbic acid).

  • Reaction Setup:

    • Add a defined volume of the sample or standard solution to the diluted ABTS•+ solution.

  • Incubation:

    • Allow the reaction to proceed for a specific time (e.g., 6-10 minutes) at room temperature.[17]

  • Measurement:

    • Measure the absorbance at 734 nm.[16]

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[18] The reagent should be warmed to 37°C before use.[18]

    • Prepare a series of dilutions of 3-O-ethyl-L-ascorbic acid and a standard (e.g., FeSO₄ or ascorbic acid).

  • Reaction Setup:

    • Add the sample or standard to the FRAP reagent.

  • Incubation:

    • Incubate the mixture at 37°C for a defined period (e.g., 4-10 minutes).[18]

  • Measurement:

    • Measure the absorbance of the colored complex at 593 nm.[18]

  • Calculation:

    • The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as FRAP value (e.g., in µM Fe²⁺ equivalents).

Cellular Antioxidant Assay (CAA)

This assay measures the ability of an antioxidant to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.

Protocol:

  • Cell Culture:

    • Seed adherent cells (e.g., HaCaT keratinocytes) in a 96-well plate and culture until confluent.[19]

  • Loading:

    • Pre-incubate the cells with a cell-permeable DCFH-DA probe.[19]

  • Treatment:

    • Treat the cells with various concentrations of 3-O-ethyl-L-ascorbic acid or a positive control (e.g., Quercetin).[19]

  • Induction of Oxidative Stress:

    • Add a free radical initiator (e.g., AAPH) to induce oxidative stress.[19]

  • Measurement:

    • Measure the fluorescence intensity of DCF over time using a fluorescence plate reader.

  • Calculation:

    • The antioxidant activity is determined by the reduction in DCF fluorescence in treated cells compared to untreated controls.

Conclusion

3-O-ethyl-L-ascorbic acid is a potent antioxidant that acts through both direct radical scavenging and the modulation of intracellular antioxidant pathways, primarily through the activation of the Nrf2 signaling cascade. Its enhanced stability and dual solubility make it a promising ingredient for the development of effective antioxidant formulations in the pharmaceutical and cosmetic industries. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and developers working with this promising molecule. Further research is warranted to fully elucidate its in vivo efficacy and mechanisms of action in various applications.

References

The Biological Activity of 3-O-Ethyl-L-Ascorbic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-ethyl-L-ascorbic acid, a stable derivative of ascorbic acid (Vitamin C), has garnered significant attention in the scientific community for its potent biological activities and enhanced stability, making it a promising ingredient in dermatological and cosmetic applications. This technical guide provides an in-depth overview of the core biological functions of 3-O-ethyl-L-ascorbic acid, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Biological Activities

3-O-ethyl-L-ascorbic acid exhibits a range of biological effects, primarily attributed to its ability to be metabolized to L-ascorbic acid within the skin, thereby delivering the well-documented benefits of Vitamin C in a more stable and bioavailable form.[1] Its key activities include potent antioxidant effects, stimulation of collagen synthesis, inhibition of melanin production, and anti-inflammatory properties.

Antioxidant Activity

As a powerful antioxidant, 3-O-ethyl-L-ascorbic acid effectively scavenges free radicals, protecting cells from oxidative damage induced by environmental stressors such as UV radiation and pollution.[2][3] This protective mechanism is crucial in preventing premature aging and maintaining overall skin health.[4]

Collagen Synthesis

A significant attribute of 3-O-ethyl-L-ascorbic acid is its ability to promote the synthesis of collagen, a key structural protein responsible for skin elasticity and firmness.[1][5] It acts as a cofactor for enzymes crucial in collagen production, leading to a reduction in the appearance of fine lines and wrinkles.[3][4] Studies have shown that it can significantly increase collagen production in human dermal fibroblasts.[5]

Skin Whitening and Hyperpigmentation Reduction

3-O-ethyl-L-ascorbic acid is a well-established inhibitor of melanogenesis, the process of melanin production.[1][4] It effectively reduces hyperpigmentation, such as dark spots and freckles, by inhibiting the activity of tyrosinase, a key enzyme in the melanin synthesis pathway.[1][5] This leads to a brighter and more even skin tone.

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties, helping to soothe the skin and reduce redness.[2][6] It has been shown to modulate the nuclear factor-kappa B (NF-κB) pathway, which is involved in the inflammatory response.[2] This makes it a beneficial ingredient for addressing inflammatory skin conditions.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological efficacy of 3-O-ethyl-L-ascorbic acid from various in vitro studies.

Biological Activity Assay Parameter Value Reference
Antioxidant ActivityDPPH Radical ScavengingIC500.032 g/L[7][8]
Skin WhiteningMushroom Tyrosinase InhibitionIC507.5 g/L[8]
Skin WhiteningHuman Tyrosinase InhibitionIC5016.65 mM[7]
Skin WhiteningMushroom Tyrosinase InhibitionIC5029.69 mM[7]

Table 1: Antioxidant and Tyrosinase Inhibition Activity of 3-O-ethyl-L-ascorbic acid

Biological Activity Cell Line Concentration Result Reference
Collagen SynthesisHuman Dermal FibroblastsNot SpecifiedSignificant increase, similar to TGF-β1[5]
Melanin InhibitionB16F10 Murine Melanoma15 mg/mL and 20 mg/mLEffective whitening observed[5]
Tyrosinase Expressionα-MSH-stimulated B16F10Not Specified47.5% inhibition[5]

Table 2: In Vitro Efficacy of 3-O-ethyl-L-ascorbic acid

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of a compound.

Methodology:

  • Prepare a stock solution of 3-O-ethyl-L-ascorbic acid in a suitable solvent (e.g., ethanol or methanol).

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a 96-well plate, add various concentrations of the 3-O-ethyl-L-ascorbic acid solution.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is typically used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[8]

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

Methodology:

  • Dissolve 3-O-ethyl-L-ascorbic acid in an appropriate solvent.

  • Prepare a solution of L-DOPA (a substrate for tyrosinase) in a phosphate buffer (pH 6.8).

  • Prepare a solution of mushroom tyrosinase in the same buffer.

  • In a 96-well plate, add the 3-O-ethyl-L-ascorbic acid solution at various concentrations.

  • Add the L-DOPA solution to each well.

  • Initiate the reaction by adding the tyrosinase solution to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

  • Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

  • Kojic acid is often used as a positive control.

  • The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.

  • The IC50 value is determined from the dose-response curve.[5]

Collagen Synthesis Assay in Human Dermal Fibroblasts

This assay quantifies the amount of newly synthesized collagen by fibroblasts.

Methodology:

  • Culture human dermal fibroblasts in appropriate growth medium.

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of 3-O-ethyl-L-ascorbic acid for a specified period (e.g., 24-72 hours). A positive control such as TGF-β1 is often included.

  • After treatment, collect the cell culture supernatant and the cell lysate.

  • Quantify the amount of soluble collagen in the supernatant and insoluble collagen in the cell lysate using a Sirius Red-based colorimetric assay.

  • Sirius Red dye specifically binds to the triple-helix structure of collagen.

  • Measure the absorbance of the dye-collagen complex at a specific wavelength (e.g., 540 nm).

  • The amount of collagen is determined by comparing the absorbance to a standard curve of known collagen concentrations.

  • Results are often expressed as a percentage increase in collagen synthesis compared to untreated control cells.[5]

Signaling Pathways and Mechanisms of Action

The biological activities of 3-O-ethyl-L-ascorbic acid are mediated through its influence on various cellular signaling pathways.

Melanin Synthesis Inhibition Pathway

3-O-ethyl-L-ascorbic acid inhibits melanin synthesis primarily by downregulating the expression and activity of tyrosinase. This process is initiated by external stimuli like UV radiation, which activates signaling cascades leading to the transcription of melanogenic enzymes.

Melanin_Inhibition UV UV Radiation Keratinocytes Keratinocytes UV->Keratinocytes Melanocytes Melanocytes Keratinocytes->Melanocytes α-MSH Tyrosinase Tyrosinase Melanocytes->Tyrosinase Activation Melanin Melanin (Hyperpigmentation) Tyrosinase->Melanin Synthesis EAA 3-O-ethyl-L-ascorbic acid EAA->Tyrosinase Inhibition

Caption: Inhibition of the melanin synthesis pathway by 3-O-ethyl-L-ascorbic acid.

Collagen Synthesis Stimulation Pathway

3-O-ethyl-L-ascorbic acid promotes collagen synthesis by acting as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the stabilization of the collagen triple helix. It can also influence signaling pathways that regulate collagen gene expression, such as the TGF-β pathway.

Collagen_Synthesis EAA 3-O-ethyl-L-ascorbic acid Fibroblasts Dermal Fibroblasts EAA->Fibroblasts Prolyl_Lysyl_Hydroxylases Prolyl & Lysyl Hydroxylases Fibroblasts->Prolyl_Lysyl_Hydroxylases Cofactor Procollagen Procollagen Prolyl_Lysyl_Hydroxylases->Procollagen Hydroxylation & Stabilization Collagen Collagen (Increased Elasticity) Procollagen->Collagen Maturation

Caption: Stimulation of collagen synthesis by 3-O-ethyl-L-ascorbic acid.

Anti-inflammatory Action via NF-κB Pathway

3-O-ethyl-L-ascorbic acid exerts anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.

Anti_Inflammatory Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, Pathogens) IKK IKK Complex Inflammatory_Stimuli->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Gene Transcription EAA 3-O-ethyl-L-ascorbic acid EAA->IKK Inhibition

Caption: Anti-inflammatory mechanism of 3-O-ethyl-L-ascorbic acid via the NF-κB pathway.

Conclusion

3-O-ethyl-L-ascorbic acid is a highly effective and stable form of Vitamin C with a well-documented range of biological activities beneficial for skin health. Its ability to act as an antioxidant, stimulate collagen synthesis, inhibit melanin production, and exert anti-inflammatory effects makes it a valuable compound for the development of advanced dermatological and cosmetic products. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore and utilize the potential of this promising molecule.

References

3-O-ethyl-L-ascorbic acid for collagen synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 3-O-ethyl-L-ascorbic Acid for Collagen Synthesis

Introduction

L-ascorbic acid (Vitamin C) is a well-documented, potent agent in dermatology and cosmetic science, revered for its antioxidant properties and its crucial role in collagen synthesis.[1][2][3] It functions as an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the stabilization of the collagen triple helix.[4][5][6] Furthermore, ascorbic acid stimulates the transcription of collagen genes.[5][7] However, the inherent instability of L-ascorbic acid, which readily oxidizes upon exposure to air, light, and heat, presents significant challenges for formulation and reduces its efficacy.[2][8]

To overcome these limitations, stable derivatives have been synthesized. Among these, 3-O-ethyl-L-ascorbic acid (EAA) has emerged as a highly promising molecule.[1][2] This derivative is formed by attaching an ethyl group to the third carbon position of the ascorbic acid molecule, a modification that protects the most reactive site from oxidation while maintaining the biological activity of the parent molecule.[1][9] Once it penetrates the skin, it is metabolized back to L-ascorbic acid, allowing it to exert its effects.[1][9][10] This guide provides a detailed technical overview of the mechanisms, efficacy, and experimental evaluation of 3-O-ethyl-L-ascorbic acid in promoting collagen synthesis.

Mechanism of Action in Collagen Synthesis

3-O-ethyl-L-ascorbic acid promotes collagen synthesis through two primary, interconnected mechanisms after its conversion to ascorbic acid within the skin.[1][11]

Cofactor for Prolyl and Lysyl Hydroxylases

The stability of the collagen molecule is dependent on the hydroxylation of proline and lysine residues within the procollagen chains. This post-translational modification is catalyzed by prolyl hydroxylase and lysyl hydroxylase. Ascorbic acid is an essential cofactor for these enzymes, maintaining the iron atom at their active site in its reduced ferrous (Fe2+) state.[6] Without adequate ascorbic acid, these enzymes are inactivated, leading to the production of under-hydroxylated, unstable collagen that is rapidly degraded.[6]

Cofactor_Mechanism cluster_0 Endoplasmic Reticulum cluster_1 Enzymatic Cycle Procollagen Procollagen Chains Hydroxylation Hydroxylation of Proline & Lysine Procollagen->Hydroxylation Tropocollagen Stable Tropocollagen (Triple Helix) Hydroxylation->Tropocollagen Enzyme_Fe3 Inactive Enzyme (Prolyl/Lysyl Hydroxylase) with Fe³⁺ Enzyme_Fe2 Active Enzyme with Fe²⁺ Enzyme_Fe3->Enzyme_Fe2 Reduction Enzyme_Fe2->Hydroxylation Catalyzes Enzyme_Fe2->Enzyme_Fe3 During Hydroxylation EAA 3-O-Ethyl Ascorbic Acid (metabolized to Ascorbic Acid) EAA->Enzyme_Fe3 Cofactor

Figure 1: Role of Ascorbic Acid as a Cofactor in Collagen Maturation.
Stimulation of Collagen Gene Expression

Beyond its cofactor role, ascorbic acid directly upregulates the synthesis of collagen by increasing the transcription of collagen genes.[7] Studies have shown that ascorbic acid can increase the levels of procollagen alpha 1 (I) mRNA by 2- to 3-fold in cultured human fibroblasts.[7] One proposed mechanism for this is through the induction of lipid peroxidation, which generates reactive aldehydes that may act as signaling molecules to stimulate collagen gene expression.[7][12] Additionally, ascorbic acid's activity is often synergistic with growth factors like Transforming Growth Factor-beta (TGF-β), a key regulator of extracellular matrix production.[13][14][15] The TGF-β/Smad signaling pathway is a critical cascade that stimulates the transcription of collagen genes (e.g., COL1A1).[14]

Gene_Expression_Pathway cluster_nucleus EAA 3-O-Ethyl Ascorbic Acid TGFB TGF-β Signaling EAA->TGFB Synergizes with LipidP Lipid Peroxidation EAA->LipidP Induces Nucleus Nucleus TGFB->Nucleus LipidP->Nucleus Transcription Increased Transcription of Collagen Genes (COL1A1, COL1A2) Nucleus->Transcription mRNA Procollagen mRNA Transcription->mRNA Procollagen Procollagen Synthesis mRNA->Procollagen Experimental_Workflow start Start seed_cells Seed Human Dermal Fibroblasts in Multi-Well Plates start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h treat_cells Replace Medium with Test Conditions: 1. Negative Control (Untreated) 2. Positive Control (e.g., TGF-β1) 3. 3-O-Ethyl Ascorbic Acid (various conc.) incubate_24h->treat_cells incubate_48h Incubate for 24-48h treat_cells->incubate_48h collect_supernatant Collect Cell Culture Supernatant incubate_48h->collect_supernatant collagen_assay Perform Sirius Red Collagen Assay collect_supernatant->collagen_assay measure_abs Measure Absorbance (540-555 nm) collagen_assay->measure_abs analyze Calculate Collagen Concentration (vs. Standard Curve) measure_abs->analyze end End analyze->end

References

The In-Depth Technical Guide to 3-O-Ethyl-L-Ascorbic Acid and Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanism and efficacy of cosmetic ingredients is paramount. This technical guide delves into the core of 3-O-ethyl-L-ascorbic acid's function as a tyrosinase inhibitor, a key mechanism for skin whitening and treating hyperpigmentation.

Core Mechanism of Action

3-O-ethyl-L-ascorbic acid, a stable derivative of Vitamin C, primarily exerts its skin-lightening effects through the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] By binding to tyrosinase, it reduces the enzyme's catalytic activity, thereby slowing down the production of melanin.[1] This direct inhibition is a cornerstone of its efficacy in cosmetic formulations.[1]

Beyond direct enzyme inhibition, 3-O-ethyl-L-ascorbic acid also down-regulates the expression of key proteins involved in melanogenesis. Studies have shown that it can reduce the protein levels of tyrosinase and tyrosinase-related protein 2 (TRP-2) in a dose-dependent manner.[2][3] This dual action of inhibiting tyrosinase activity and reducing its expression contributes to its potent anti-melanogenic effects.[2][4]

Quantitative Data on Tyrosinase Inhibition

The inhibitory effect of 3-O-ethyl-L-ascorbic acid on tyrosinase has been quantified in various studies. The following tables summarize the key data for easy comparison.

Parameter Value Enzyme Source Substrate Reference
IC50 7.5 g/LNot SpecifiedNot Specified[3][5]
IC50 0.15 mmol/LNot SpecifiedL-dopa[6]
IC50 16.65 mMHuman TyrosinaseNot Specified[7]
IC50 29.69 mMMushroom TyrosinaseNot Specified[7]
Inhibition (%) ~50%Mushroom TyrosinaseL-DOPA or tyrosine[2]
Inhibition (%) 80.8%Not SpecifiedL-tyrosine[6]
Inhibition (%) 89.1%Not SpecifiedL-dopa[6]
Tyrosinase Expression Inhibition (%) 47.5%B16F10 murine melanoma cellsα-MSH stimulated[2]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are detailed protocols for key experiments cited in the literature.

In Vitro Mushroom Tyrosinase Activity Assay

This assay is a common method to screen for tyrosinase inhibitors.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-tyrosine

  • 3-O-ethyl-L-ascorbic acid

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (pH 6.5-6.8)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of 3-O-ethyl-L-ascorbic acid in DMSO.

  • Prepare a solution of mushroom tyrosinase in phosphate buffer.

  • Prepare a solution of L-DOPA or L-tyrosine in phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, the 3-O-ethyl-L-ascorbic acid solution at various concentrations, and the tyrosinase solution.

  • Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-30 minutes).[2][8]

  • Initiate the enzymatic reaction by adding the L-DOPA or L-tyrosine solution to each well.

  • Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475 nm or 492 nm) at regular intervals or after a fixed incubation time (e.g., 10-30 minutes).[2][9][10]

  • A blank control containing the substrate solution and DMSO without tyrosinase should be included.[2]

  • The percentage of tyrosinase inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.

Cellular Tyrosinase Activity Assay in B16F10 Melanoma Cells

This assay assesses the effect of the compound on tyrosinase activity within a cellular context.

Materials:

  • B16F10 murine melanoma cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • α-Melanocyte-stimulating hormone (α-MSH)

  • 3-O-ethyl-L-ascorbic acid

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., containing Triton X-100 and a protease inhibitor like PMSF)[9]

  • L-DOPA

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a multi-well plate and culture them until they reach a desired confluency.

  • Treat the cells with various concentrations of 3-O-ethyl-L-ascorbic acid for a specified duration. In some experiments, cells are co-treated with α-MSH to stimulate melanogenesis.[2][9]

  • After treatment, wash the cells with cold PBS.

  • Lyse the cells using a suitable lysis buffer.[9][10]

  • Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.[9][10]

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, mix a specific amount of the cell lysate supernatant with an L-DOPA solution.

  • Incubate the plate at 37°C for a set time (e.g., 1-2 hours).[9][10]

  • Measure the absorbance at a wavelength of 475 nm or 492 nm to quantify the amount of dopachrome formed.[9][10]

  • Normalize the tyrosinase activity to the total protein content of the lysate.

Visualizing the Mechanisms and Workflows

Diagrams are provided below to illustrate the key pathways and experimental processes.

Mechanism of Tyrosinase Inhibition.

Signaling_Pathway_Inhibition cluster_stimulation Melanogenesis Stimulation cluster_inhibition Inhibition by 3-O-ethyl-L-ascorbic acid aMSH α-MSH MC1R MC1R aMSH->MC1R Ethyl_Ascorbic_Acid 3-O-ethyl-L- ascorbic acid Tyrosinase_exp Tyrosinase Expression Ethyl_Ascorbic_Acid->Tyrosinase_exp down-regulates TRP2_exp TRP-2 Expression Ethyl_Ascorbic_Acid->TRP2_exp down-regulates cAMP cAMP MC1R->cAMP CREB CREB cAMP->CREB MITF MITF CREB->MITF MITF->Tyrosinase_exp MITF->TRP2_exp Melanin_syn Melanin Synthesis Tyrosinase_exp->Melanin_syn TRP2_exp->Melanin_syn

Inhibition of Melanogenesis Signaling.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Assay invitro_start Prepare Reagents (Tyrosinase, Substrate, Inhibitor) invitro_mix Mix in 96-well plate invitro_start->invitro_mix invitro_incubate Incubate invitro_mix->invitro_incubate invitro_measure Measure Absorbance invitro_incubate->invitro_measure invitro_analyze Calculate % Inhibition invitro_measure->invitro_analyze cellular_start Culture B16F10 Cells cellular_treat Treat with Inhibitor & α-MSH cellular_start->cellular_treat cellular_lyse Lyse Cells cellular_treat->cellular_lyse cellular_assay Perform Tyrosinase Activity Assay cellular_lyse->cellular_assay cellular_analyze Normalize to Protein Content cellular_assay->cellular_analyze

Tyrosinase Inhibition Assay Workflow.

References

A Technical Guide to the Physicochemical Properties of 3-O-Ethyl-L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-O-Ethyl-L-ascorbic acid, a stable ether derivative of L-ascorbic acid (Vitamin C), has emerged as a prominent ingredient in the pharmaceutical and cosmetic industries. Its enhanced stability and permeability compared to its parent compound make it a subject of significant interest for topical applications, particularly in dermatology and skincare. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-O-ethyl-L-ascorbic acid, supported by experimental data and methodologies to aid in research and formulation development.

Physicochemical Properties

The fundamental physicochemical characteristics of 3-O-ethyl-L-ascorbic acid are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₈H₁₂O₆[1][2]
Molecular Weight 204.18 g/mol [1][2]
Appearance White to off-white crystalline powder[3][4]
Melting Point 112.0 to 116.0 °C[1][4][5][6][7]
Boiling Point 551.5 ± 50.0 °C (Predicted)[1][5][6][7]
Density 1.46 ± 0.1 g/cm³ (Predicted)[1][4][6][7]
pKa 7.72 ± 0.01 to 8.89 ± 0.40 (Predicted)[4][6][7][8][9]
Log P (o/w) -1.07 ± 0.03[8]
Specific Rotation [α]20/D +45.0 to +49.0 deg (C=1, MeOH)

Table 2: Solubility Profile

SolventSolubilityReference(s)
Water Soluble (Slightly to 100 mg/mL)[1][5][6][10][11][12]
Methanol Slightly Soluble[1][6][10]
Ethanol Soluble (~30 mg/mL)[11]
DMSO Soluble (~30 mg/mL)[11]
Dimethyl Formamide Soluble (~30 mg/mL)[11]
Propylene Glycol (PG) Soluble[13][14]
Propylene Glycol Monolaurate (PGML) Soluble[13][14]
Isopropyl Myristate (IPM) Soluble[13]

Stability Profile

3-O-Ethyl-L-ascorbic acid exhibits significantly improved stability compared to L-ascorbic acid, particularly against oxidation and discoloration.[14][15][16] It is stable against light, heat, acid, alkali, salt, and air oxidation.[4] Stability studies have shown that it can tolerate high temperatures, with its color remaining unchanged after a month in a 45°C oven.[17] Furthermore, its purity remained stable when stored as a crystalline powder at 45°C for 60 days.[17] For optimal stability in cosmetic formulations, a pH range of 3.0 to 6.0 is recommended, with the best whitening and freckle-removing effects observed within this range.[3][4] One study determined the optimal conditions for stability to be at a temperature of 36.3°C and a pH of 5.46.[18][19]

Experimental Protocols & Methodologies

While detailed, step-by-step protocols for all physicochemical determinations are not exhaustively provided in the literature, the following sections outline the methodologies cited in various studies.

Synthesis of 3-O-Ethyl-L-Ascorbic Acid

A common synthesis method involves a multi-step process, while a simpler, single-step synthesis has also been developed.

Three-Step Synthesis:

  • Protection of the 5- and 6-hydroxyl groups: L-ascorbic acid is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 5,6-O-isopropylidene-L-ascorbic acid.[20]

  • Ethylation of the 3-hydroxyl group: The protected ascorbic acid is then reacted with an ethylating agent like ethyl bromide in a solvent such as DMSO with a base (e.g., sodium bicarbonate) to yield 3-O-ethyl-5,6-O-isopropylidene ascorbic acid.[20]

  • Deprotection: The isopropylidene group is removed by acid hydrolysis (e.g., with hydrochloric acid in methanol) to yield the final product, 3-O-ethyl-L-ascorbic acid.[20][21]

Single-Step Synthesis: A more direct approach involves reacting sodium L-ascorbate with ethyl bromide in DMSO.[21][22][23] This method avoids the need for protection and deprotection steps, offering a more efficient synthesis route with a reported yield of 51.0%.[21][22][23]

The following diagram illustrates the workflow for the three-step synthesis process.

G cluster_synthesis Three-Step Synthesis of 3-O-Ethyl-L-Ascorbic Acid A L-Ascorbic Acid B 5,6-O-Isopropylidene-L-Ascorbic Acid A->B Protection (Acetone, p-toluenesulfonic acid) C 3-O-Ethyl-5,6-O-Isopropylidene Ascorbic Acid B->C Ethylation (Ethyl bromide, DMSO, NaHCO3) D 3-O-Ethyl-L-Ascorbic Acid C->D Deprotection (HCl, Methanol)

Caption: Workflow of the three-step synthesis of 3-O-ethyl-L-ascorbic acid.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A reversed-phase HPLC (RP-HPLC) method is commonly used to determine the purity of 3-O-ethyl-L-ascorbic acid.

  • Column: SHIMADZU Shim-pack VP-C18ODS (150 mm × 4.6 mm, 5 μm) with a C18ODS guard column.[24]

  • Mobile Phase: A mixture of methanol and a 0.025 mol/L potassium dihydrogen phosphate (KH₂PO₄) solution (20:80 v/v).[24]

  • Flow Rate: 1.0 mL/min.[24]

  • Column Temperature: 30 °C.[24]

  • Detection: UV detector at 254 nm.[24]

  • Detector Cell Temperature: 40 °C.[24]

This method demonstrated good linearity in the concentration range of 0–100 mg/L.[24]

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant potential of 3-O-ethyl-L-ascorbic acid can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[18][19][25]

  • Principle: The DPPH radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution fades. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

  • Procedure Outline:

    • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

    • Various concentrations of 3-O-ethyl-L-ascorbic acid are added to the DPPH solution.

    • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm or 734 nm) using a spectrophotometer.

    • A control (without the antioxidant) is also measured.

    • The percentage of DPPH radical scavenging activity is calculated.

  • Results: The half-inhibitory concentration (IC₅₀) value for the DPPH radical scavenging ability of 3-O-ethyl-L-ascorbic acid has been reported to be 0.032 g/L.[18][19]

In Vitro Whitening Effect Assessment: Tyrosinase Inhibition Assay

The skin-whitening effect is often assessed by the ability of a compound to inhibit tyrosinase, the key enzyme in melanin synthesis.[17]

  • Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. The formation of colored products can be monitored spectrophotometrically. An inhibitor will reduce the rate of this reaction.

  • Procedure Outline:

    • Samples of 3-O-ethyl-L-ascorbic acid are dissolved in a suitable solvent (e.g., DMSO).

    • The sample solutions are mixed with a tyrosinase substrate (e.g., L-DOPA or L-tyrosine) solution.

    • Mushroom tyrosinase is added to initiate the reaction.

    • The reaction is carried out for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

    • The absorbance is measured at a specific wavelength (e.g., 475 nm) to quantify the amount of dopachrome produced.

    • A blank control (without tyrosinase) and a positive control (a known tyrosinase inhibitor) are typically included.

  • Results: 3-O-Ethyl-L-ascorbic acid has been shown to inhibit tyrosinase activity.[17] The reported IC₅₀ value for tyrosinase inhibition is 7.5 g/L.[18][19]

Mechanism of Action in Skin

3-O-Ethyl-L-ascorbic acid exerts its biological effects after penetrating the stratum corneum and entering the dermis, where it is metabolized by enzymes to release active Vitamin C.[3][4][10][15][20][26][27] Its primary mechanisms of action include skin whitening and anti-aging effects.

Skin Whitening: The whitening effect is achieved by inhibiting the activity of tyrosinase, which blocks the formation of melanin.[3][4][10][17] It can also reduce pre-existing melanin to a colorless form.[3][4][10]

Anti-aging and Antioxidant Effects: As a potent antioxidant, it neutralizes free radicals, protecting the skin from oxidative stress and environmental damage.[3][15][26] Furthermore, it directly participates in the synthesis of collagen, which helps to improve skin elasticity, reduce the appearance of fine lines and wrinkles, and repair skin cell activity.[3][4][5][10][15][28]

The diagram below illustrates the proposed mechanism of action for skin whitening.

G cluster_moa Mechanism of Action: Skin Whitening A 3-O-Ethyl-L-Ascorbic Acid (Applied to Skin) B Penetrates Stratum Corneum A->B C Enzymatic Conversion to L-Ascorbic Acid in Dermis B->C D Tyrosinase C->D Inhibits E Melanin Synthesis D->E Catalyzes F Reduced Melanin Production (Skin Whitening) E->F Leads to

Caption: Proposed mechanism of 3-O-ethyl-L-ascorbic acid in skin whitening.

Conclusion

3-O-Ethyl-L-ascorbic acid presents a compelling profile for researchers and formulators in the fields of drug development and cosmetic science. Its superior stability and favorable physicochemical properties, including its amphiphilic nature, facilitate its incorporation into various delivery systems and enhance its penetration into the skin. The data and methodologies compiled in this guide offer a solid foundation for further investigation and the development of innovative and effective topical products.

References

A Technical Guide to the Skin Penetration Capabilities of 3-O-ethyl-L-ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-ethyl-L-ascorbic acid, a stable derivative of vitamin C, has garnered significant attention in dermatology and cosmetic science for its enhanced stability and skin permeability compared to its parent molecule, L-ascorbic acid.[1][2][3] This technical guide provides an in-depth analysis of its skin penetration capabilities, summarizing key quantitative data from in vitro and ex vivo studies. Detailed experimental protocols for assessing skin permeation are provided, alongside an exploration of the key signaling pathways modulated by this compound upon delivery into the skin.

Physicochemical Properties

Understanding the physicochemical properties of 3-O-ethyl-L-ascorbic acid (EA) is crucial for interpreting its skin penetration behavior.

PropertyValueReference
Melting Point 114.39 ± 0.5 °C[2]
Log P(o/w) -1.07 ± 0.03[2]
pKa 7.72 ± 0.01[2]

These properties indicate that EA is a hydrophilic molecule, which presents a challenge for penetration through the lipophilic stratum corneum.[1] However, the ethyl group at the 3-O position provides some lipophilicity compared to L-ascorbic acid, contributing to its improved skin penetration.[4][5]

Quantitative Skin Penetration Data

The penetration of 3-O-ethyl-L-ascorbic acid has been evaluated in various skin models, primarily using in vitro Franz diffusion cell systems.

Permeation in Porcine Skin

Porcine skin is a well-established model for human skin in permeability studies.

VehicleConcentration of EACumulative Permeation (µg/cm²) at 24hPercentage of Applied Dose (%)Reference
Neat Solvents (Range)2% (w/w)Not specified0.6 - 7.5[1]
PG:IPA (0.75:0.25)2% (w/w)6.6 ± 3.9Not specified[1]
PG:PGML (0.75:0.25)2% (w/w)37.5 ± 1.9Not specified[1]
PG:PGML (0.50:0.50)2% (w/w)37.2 ± 9.8Not specified[1]
PG:PGML:IPM (various ratios)2% (w/w)49.6 ± 11.6 to 64.1 ± 13.3Up to 70.9[1]

PG: Propylene Glycol, IPA: Isopropyl Alcohol, PGML: Propylene Glycol Monolaurate, IPM: Isopropyl Myristate

Permeation in Human Skin and Skin Equivalents

Studies directly comparing permeation in human skin and living skin equivalents (LSEs) provide valuable insights for preclinical evaluation.

Skin ModelVehicleConcentration of EACumulative Permeation (µg/cm²) at 24hPercentage of Applied Dose (%)Reference
Human EpidermisPG:PGML:IPM (0.65:0.30:0.05, w/w)2% (w/w)49.4 ± 4.158.0 ± 4.2[6][7]
LabSkin™ (LSE)PG:PGML:IPM (0.65:0.30:0.05, w/w)2% (w/w)41.3 ± 2.055.1 ± 1.8[6][7]

Experimental Protocols

The following sections detail the methodologies employed in the cited skin penetration studies.

In Vitro Skin Permeation using Franz Diffusion Cells

This is the most common method for assessing the percutaneous absorption of cosmetic and pharmaceutical ingredients.

Objective: To quantify the amount of 3-O-ethyl-L-ascorbic acid that permeates through a skin membrane over a specified time.

Materials:

  • Vertical glass Franz diffusion cells

  • Full-thickness porcine ear skin or heat-separated human epidermis

  • Receptor solution: Phosphate buffered saline (PBS), pH 7.3 ± 0.2

  • Test formulation containing 2% (w/w) 3-O-ethyl-L-ascorbic acid

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Skin Preparation: Porcine ear skin is excised, and subcutaneous fat is removed. For human skin, the epidermis is separated from the dermis by heat treatment.

  • Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor compartment is filled with PBS and maintained at 32 ± 1 °C.

  • Dosing: A finite dose (e.g., 5 µL/cm²) of the test formulation is applied to the surface of the skin in the donor compartment.[6][7]

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 10, 12, 24 hours), aliquots of the receptor solution are collected and replaced with fresh, pre-warmed PBS.[6]

  • Sample Analysis: The concentration of 3-O-ethyl-L-ascorbic acid in the collected samples is quantified using a validated HPLC method.[2][6]

  • Mass Balance: At the end of the experiment, the amount of EA remaining on the skin surface and within the skin membrane is determined to ensure total recovery.[6]

Workflow Diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Preparation (Porcine or Human) prep_franz Franz Cell Assembly prep_skin->prep_franz prep_formulation Formulation Preparation (2% EA in vehicle) dosing Finite Dose Application (5 µL/cm²) prep_formulation->dosing prep_franz->dosing incubation Incubation (32 ± 1 °C, 24h) dosing->incubation sampling Receptor Fluid Sampling (Predetermined intervals) incubation->sampling mass_balance Mass Balance Study incubation->mass_balance hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Cumulative Permeation) hplc->data_analysis mass_balance->hplc

In Vitro Skin Permeation Experimental Workflow.

Biological Activity and Signaling Pathways

Upon penetrating the skin, 3-O-ethyl-L-ascorbic acid exerts several beneficial effects through the modulation of key signaling pathways.

Collagen Synthesis

3-O-ethyl-L-ascorbic acid, after being metabolized to ascorbic acid in the skin, stimulates collagen production.[3][8] Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the stabilization of the collagen triple helix.[9][10] It also increases the mRNA levels of procollagen.[11]

Signaling Pathway Diagram:

G cluster_collagen Collagen Synthesis Pathway EA 3-O-ethyl-L-ascorbic acid (in dermis) AA L-ascorbic acid EA->AA Metabolism Prolyl Prolyl Hydroxylase AA->Prolyl Cofactor Lysyl Lysyl Hydroxylase AA->Lysyl Cofactor mRNA Procollagen mRNA AA->mRNA Upregulates Procollagen Procollagen Prolyl->Procollagen Hydroxylation Lysyl->Procollagen Hydroxylation Collagen Collagen Triple Helix (Stabilized) Procollagen->Collagen mRNA->Procollagen Translation Fibroblast Fibroblast

Collagen Synthesis Pathway Stimulation.
Antioxidant and Anti-inflammatory Effects

3-O-ethyl-L-ascorbic acid functions as a potent antioxidant, protecting the skin from oxidative stress induced by UV radiation and environmental pollutants.[3][12] It scavenges free radicals and reactive oxygen species (ROS).[9] Its anti-inflammatory properties are linked to the modulation of eicosanoid metabolism.[13]

Signaling Pathway Diagram:

G UV UV Radiation ROS Reactive Oxygen Species (ROS) UV->ROS CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage EA 3-O-ethyl-L-ascorbic acid EA->ROS Scavenges COX_LOX COX/LOX Enzymes EA->COX_LOX Inhibits AntiInflammatory Anti-inflammatory Eicosanoids (15-d-PGJ2, 15-HETE) EA->AntiInflammatory Promotes ProInflammatory Pro-inflammatory Eicosanoids (PGD2, PGE2) COX_LOX->ProInflammatory COX_LOX->AntiInflammatory

Antioxidant and Anti-inflammatory Mechanisms.
Skin Whitening and Hyperpigmentation Reduction

3-O-ethyl-L-ascorbic acid is an effective skin whitening agent due to its ability to inhibit melanin synthesis.[14][15] It achieves this by inhibiting the activity of tyrosinase, the key enzyme in melanogenesis.[8][14]

Signaling Pathway Diagram:

G EA 3-O-ethyl-L-ascorbic acid Tyrosinase Tyrosinase EA->Tyrosinase Inhibits Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps

Melanin Synthesis Inhibition Pathway.

Conclusion

3-O-ethyl-L-ascorbic acid demonstrates superior stability and skin penetration compared to L-ascorbic acid, making it a highly effective ingredient in dermatological and cosmetic formulations. The selection of an appropriate vehicle system, particularly combinations of propylene glycol, propylene glycol monolaurate, and isopropyl myristate, can significantly enhance its delivery into the skin. Upon penetration, it exerts multiple benefits, including stimulating collagen synthesis, providing antioxidant and anti-inflammatory effects, and reducing hyperpigmentation. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and skin science.

References

3-O-ethyl-L-ascorbic acid for hyperpigmentation research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 3-O-ethyl-L-ascorbic Acid for Hyperpigmentation Research

Introduction

3-O-ethyl-L-ascorbic acid (EAA) is a stable, next-generation derivative of L-ascorbic acid (Vitamin C).[1][2][3][4] Its structural modification, the addition of an ethyl group at the third carbon position, enhances its stability, mitigating the rapid oxidation that plagues pure Vitamin C.[1][4][5][6] This modification also imparts both hydrophilic and lipophilic properties, improving its penetration through the skin barrier.[1][4][7] Once absorbed, EAA is metabolized back to its active form, L-ascorbic acid, allowing it to exert its biological effects.[1] These characteristics make it a highly effective and increasingly researched agent for treating hyperpigmentation, a condition caused by the overproduction of melanin.[3][7][8] This guide provides a comprehensive technical overview of EAA, focusing on its mechanism of action, relevant quantitative data, experimental protocols, and key signaling pathways for researchers and drug development professionals.

Mechanism of Action in Hyperpigmentation

EAA's efficacy in treating hyperpigmentation stems from a multi-faceted approach that targets key stages of melanogenesis, the complex process of melanin synthesis.[9][10]

Direct Inhibition of Melanogenic Enzymes

The primary mechanism is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin production.[3][7][8][11] EAA interacts with the copper ions at the active site of the tyrosinase enzyme, effectively blocking its catalytic activity and preventing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone.[8][11] Studies have shown that EAA not only inhibits tyrosinase activity but also reduces the expression of the tyrosinase protein itself.[11][12] Furthermore, EAA has been observed to down-regulate the expression of other key melanogenic enzymes, such as tyrosinase-related protein 2 (TRP-2), further impeding the melanin synthesis pathway.[11][12]

Modulation of Melanogenesis Signaling Pathways

EAA exerts its influence on several critical signaling pathways that regulate melanin production within melanocytes.

  • cAMP/CREB/MITF Pathway: Alpha-melanocyte-stimulating hormone (α-MSH) is a key initiator of melanogenesis.[13][14] It binds to the melanocortin-1 receptor (MC1R) on melanocytes, activating a cascade that increases intracellular cyclic AMP (cAMP).[13][14] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor.[13][14] Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[12][13][14] MITF then promotes the transcription of tyrosinase, TRP-1, and TRP-2.[10][14] Research indicates that EAA can suppress the α-MSH-stimulated cAMP-CREB-mediated MITF expression, leading to a downstream reduction in melanogenic enzyme synthesis and melanin production.[12][15]

  • Nrf2-Mediated Antioxidant Response: In keratinocytes, EAA has been shown to activate the Nrf2 signaling pathway, particularly under UVA-induced stress.[12][15] EAA treatment increases the translocation of Nrf2 to the nucleus, which upregulates the expression of antioxidant genes like HO-1.[12] This antioxidant response in keratinocytes reduces oxidative stress and suppresses the secretion of α-MSH, which would otherwise stimulate neighboring melanocytes.[12] Therefore, EAA indirectly inhibits melanogenesis by modulating the communication between keratinocytes and melanocytes.[12]

Antioxidant and Photoprotective Effects

As a potent antioxidant, EAA neutralizes free radicals and reactive oxygen species (ROS) generated by UV radiation and other environmental stressors.[1][3][8] Oxidative stress is a known trigger for melanogenesis. By scavenging these damaging molecules, EAA protects skin cells from oxidative damage, reduces inflammation, and prevents the signaling cascades that lead to hyperpigmentation.[1][3][6][12]

Quantitative Data

The following tables summarize key quantitative data from various studies on 3-O-ethyl-L-ascorbic acid.

Table 1: Tyrosinase Inhibition & Antioxidant Activity

Parameter Value Conditions / Notes Source
Tyrosinase Inhibition (IC₅₀) 7.5 g/L In vitro mushroom tyrosinase assay [16][17]
Tyrosinase Inhibition (IC₅₀) 0.15 mmol/L In vitro mushroom tyrosinase assay (L-dopa substrate) [18]
Inhibition of L-tyrosine oxidation 80.8% In vitro mushroom tyrosinase assay [18]
Inhibition of L-dopa oxidation 89.1% In vitro mushroom tyrosinase assay [18]
Tyrosinase Expression Inhibition 47.5% In α-MSH-stimulated cells, compared to control [11]

| DPPH Radical Scavenging (IC₅₀) | 0.032 g/L | In vitro antioxidant assay |[16][17][19] |

Table 2: Physicochemical & Stability Properties

Property Value Source
Partition Coefficient (log P o/w) -1.07 ± 0.03 [6][20]
pKa 7.72 ± 0.01 [6][20]
Melting Point 114.39 ± 0.5 °C [6][20]
Optimal pH for Stability 5.46 [16][17]
Optimal Temperature for Stability 36.3 °C [16][17]

| Recommended Usage Level | 0.5 - 5% (up to 30% shown to be non-irritating) |[21] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are summarized protocols for key experiments used to evaluate the efficacy of EAA.

Protocol 1: In Vitro Mushroom Tyrosinase Activity Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of tyrosinase.

  • Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH ~6.8), 3-O-ethyl-L-ascorbic acid, microplate reader.

  • Preparation: Prepare a stock solution of EAA in a suitable solvent (e.g., DMSO or buffer). Prepare serial dilutions to test a range of concentrations.

  • Procedure:

    • In a 96-well plate, add a solution of L-DOPA and the test sample (EAA at various concentrations).

    • Initiate the enzymatic reaction by adding mushroom tyrosinase solution to each well. A control well should contain the enzyme and substrate without the inhibitor. A blank control should contain the substrate and solvent without the enzyme.[11]

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).[11]

  • Measurement: Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.[11][22]

  • Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration of EAA that inhibits 50% of the enzyme's activity) can be determined by plotting inhibition percentage against the log of the inhibitor concentration.

Protocol 2: Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay assesses the ability of a compound to inhibit melanin synthesis in a cellular context.

  • Materials: B16F10 mouse melanoma cells, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), α-Melanocyte-Stimulating Hormone (α-MSH), 3-O-ethyl-L-ascorbic acid, NaOH, microplate reader.

  • Cell Culture: Culture B16F10 cells in appropriate medium until they reach a suitable confluency. Seed the cells into a multi-well plate and allow them to adhere.

  • Procedure:

    • Treat the cells with various concentrations of EAA for a set period (e.g., 24-48 hours).

    • Stimulate melanogenesis by adding α-MSH to the culture medium.[11]

    • Incubate the cells for an additional period (e.g., 48-72 hours).[11]

  • Melanin Extraction:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells and solubilize the melanin by adding a solution of NaOH (e.g., 1N NaOH) and heating (e.g., at 60-80°C).

  • Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm or 475 nm.[11] The melanin content can be normalized to the total protein content of the cell lysate.

  • Analysis: Compare the melanin content of EAA-treated cells to the α-MSH-stimulated control cells to determine the percentage of melanin inhibition.

Protocol 3: In Vitro Skin Permeation Study

This protocol evaluates the ability of EAA to penetrate the skin barrier.

  • Materials: Full-thickness porcine or human skin, Franz-type diffusion cells, a vehicle/solvent for EAA (e.g., propylene glycol, 1,2-hexanediol), receptor solution (e.g., PBS), HPLC system.[20]

  • Preparation:

    • Mount the excised skin sample onto the Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.

    • Fill the receptor compartment with the receptor solution and maintain it at 32-37°C with constant stirring.

  • Procedure:

    • Apply a finite dose of the EAA formulation to the surface of the skin in the donor compartment.[6][20]

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), collect aliquots from the receptor solution. Replace the withdrawn volume with fresh receptor solution.

  • Analysis:

    • Analyze the concentration of EAA in the collected samples using a validated HPLC method.[20]

    • At the end of the experiment, the skin can be processed to determine the amount of EAA retained within the different skin layers (stratum corneum, epidermis, dermis).

  • Calculation: Calculate the cumulative amount of EAA permeated through the skin over time and determine permeation parameters such as flux and permeability coefficient.

Visualizations: Pathways and Workflows

Signaling Pathways in Melanogenesis and EAA Intervention

The following diagram illustrates the primary signaling cascade leading to melanin production and highlights the key points where 3-O-ethyl-L-ascorbic acid exerts its inhibitory effects.

Melanogenesis_Pathway Melanogenesis Signaling & EAA Intervention cluster_Keratinocyte Keratinocyte cluster_Melanocyte Melanocyte UV_Stress UV Radiation / Stress Nrf2_path p38/PKC UV_Stress->Nrf2_path aMSH α-MSH MC1R MC1R aMSH->MC1R Nrf2 Nrf2 Nrf2_path->Nrf2 Antioxidant_Genes Antioxidant Genes (HO-1) Nrf2->Antioxidant_Genes aMSH_prod α-MSH Production Antioxidant_Genes->aMSH_prod aMSH_prod->aMSH Secreted AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Master Regulator) CREB->MITF Melanogenic_Enzymes Tyrosinase, TRP-1, TRP-2 (Gene Expression) MITF->Melanogenic_Enzymes Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin EAA_1 EAA EAA_1->Nrf2_path Activates EAA_2 EAA EAA_2->MITF Suppresses EAA_3 EAA EAA_3->Melanogenic_Enzymes Inhibits Activity & Reduces Expression

Caption: EAA inhibits melanogenesis directly in melanocytes and indirectly via keratinocytes.

Experimental Workflow for Efficacy Assessment

This diagram outlines a logical progression of experiments, from initial in vitro screening to more complex tissue and in vivo models, for evaluating the anti-hyperpigmentation efficacy of a compound like EAA.

Experimental_Workflow Workflow for Efficacy Assessment of Depigmenting Agents cluster_InVitro Phase 1: In Vitro Screening cluster_CellBased Phase 2: Cell-Based Assays cluster_ExVivo Phase 3: Ex Vivo Models cluster_InVivo Phase 4: In Vivo Models Tyrosinase_Assay Tyrosinase Activity Assay (Enzyme Inhibition - IC50) Antioxidant_Assay Antioxidant Assays (e.g., DPPH, ROS Scavenging) Cell_Culture B16F10 Melanoma or Human Melanocyte Culture Tyrosinase_Assay->Cell_Culture Promising Candidates Melanin_Assay Melanin Content Assay (% Inhibition) Cell_Culture->Melanin_Assay RHE_Model Reconstructed Human Pigmented Epidermis (RHPE) Cell_Culture->RHE_Model Confirmed Activity Gene_Expression Gene/Protein Expression Analysis (qPCR/Western Blot for MITF, TYR) Melanin_Assay->Gene_Expression Topical_Application Topical Application of Test Agent RHE_Model->Topical_Application Zebrafish Zebrafish Model (Pigmentation Assessment) RHE_Model->Zebrafish Validated Efficacy Melanin_Quantification Melanin Quantification & Histology Topical_Application->Melanin_Quantification Clinical Human Clinical Trials (Safety & Efficacy) Zebrafish->Clinical

Caption: A phased approach for evaluating anti-hyperpigmentation agents.

Structure-Activity Relationship of EAA

This diagram illustrates how the specific chemical modification of L-ascorbic acid to create EAA enhances its properties for dermatological applications.

Structure_Activity EAA: Structure to Function Relationship cluster_Properties Enhanced Physicochemical Properties cluster_Activities Resulting Biological Activities L_Ascorbic_Acid L-Ascorbic Acid (Pure Vitamin C) Modification Chemical Modification: Addition of Ethyl Group at Carbon-3 Position L_Ascorbic_Acid->Modification EAA_Structure 3-O-ethyl-L-ascorbic Acid (EAA) Modification->EAA_Structure Stability Increased Stability (Resists Oxidation) EAA_Structure->Stability Penetration Improved Skin Penetration (Amphiphilic Nature) EAA_Structure->Penetration Tyrosinase_Inhibition Direct Tyrosinase Inhibition Stability->Tyrosinase_Inhibition Antioxidant Potent Antioxidant Effect Stability->Antioxidant Signaling_Modulation Signaling Pathway Modulation (MITF↓, Nrf2↑) Stability->Signaling_Modulation Penetration->Tyrosinase_Inhibition Penetration->Antioxidant Penetration->Signaling_Modulation Hyperpigmentation_Reduction Reduction of Hyperpigmentation Tyrosinase_Inhibition->Hyperpigmentation_Reduction Antioxidant->Hyperpigmentation_Reduction Signaling_Modulation->Hyperpigmentation_Reduction

Caption: EAA's structure enhances stability and penetration, leading to potent biological effects.

Safety and Toxicology

3-O-ethyl-L-ascorbic acid is generally considered safe for topical use in cosmetic formulations.[2] Studies have shown it to be well-tolerated and non-irritating, even at high concentrations up to 30%.[1][21] Safety data sheets classify it as a non-irritant for skin, though it may cause serious eye irritation upon direct contact.[23][24][25] It is not classified as a skin sensitizer, mutagen, or carcinogen.[23][24] While systemic toxicity data is limited, its structural similarity to L-ascorbic acid (Vitamin C) suggests it would follow similar metabolic pathways if absorbed.

Conclusion

3-O-ethyl-L-ascorbic acid stands out as a highly promising and effective agent in the field of hyperpigmentation research. Its superior stability and enhanced skin penetration overcome the primary limitations of pure L-ascorbic acid.[1][3][5] The multifaceted mechanism of action—encompassing direct tyrosinase inhibition, downregulation of melanogenic gene expression via the MITF pathway, and potent antioxidant effects through Nrf2 activation—provides a robust foundation for its depigmenting capabilities.[11][12] The quantitative data consistently demonstrates significant inhibitory effects on key markers of melanogenesis. For researchers and drug development professionals, EAA represents a valuable molecule for the formulation of advanced dermatological products aimed at treating hyperpigmentation disorders and improving overall skin tone and radiance.

References

Metabolism and Bioactivity of 3-O-Ethyl-L-Ascorbic Acid in Skin Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-ethyl-L-ascorbic acid (EAA) is a stable, etherified derivative of L-ascorbic acid (Vitamin C) increasingly utilized in dermatological and cosmetic formulations.[1] Its structural modification, an ethyl group at the third carbon position, enhances stability and improves skin penetration compared to pure L-ascorbic acid, which is prone to rapid oxidation.[2][3] This guide provides an in-depth examination of the metabolism of 3-O-ethyl-L-ascorbic acid within skin cells. It details its absorption, conversion to its active form, and subsequent mechanisms of action, including antioxidant effects, inhibition of melanogenesis, and stimulation of collagen synthesis. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for cellular and ex vivo analysis, and provides visual diagrams of critical metabolic and signaling pathways.

Introduction to 3-O-Ethyl-L-Ascorbic Acid

L-ascorbic acid (L-AA) is a potent antioxidant and a critical cofactor in enzymatic reactions essential for skin health, notably collagen synthesis.[4][5] However, its utility in topical formulations is hampered by its inherent instability and poor penetration through the lipophilic stratum corneum.[1][6] 3-O-ethyl-L-ascorbic acid was developed to overcome these limitations. It is a highly stable molecule, soluble in both water and oil, which facilitates its formulation and enhances its transport across the skin barrier.[3][6] Once it permeates the skin, it is metabolized into L-ascorbic acid, enabling it to exert the well-documented biological effects of Vitamin C.[2][7] This slow conversion process also makes it a more tolerable option for sensitive skin compared to high-strength L-ascorbic acid products.[7][8]

Physicochemical Properties and Skin Penetration

The efficacy of a topical agent is contingent upon its ability to penetrate the stratum corneum and reach its target cells in the epidermis and dermis. The physicochemical characteristics of EAA are pivotal to this process.

Table 1: Physicochemical Properties of 3-O-ethyl-L-ascorbic acid

Property Value Reference
Molecular Structure L-ascorbic acid with an ethyl group at the C3 position [2]
Melting Point 114.39 ± 0.5 °C [1][4]
log P (o/w) -1.07 ± 0.03 [1][4]
pKa 7.72 ± 0.01 [1][4]
Solubility Water- and oil-soluble [3][8]

| Stability | More resistant to oxidation than L-ascorbic acid |[2][9] |

The amphiphilic nature of EAA, being both water- and oil-soluble, is advantageous for penetrating the lipid-rich stratum corneum and the aqueous environment of the deeper epidermal and dermal layers.[3]

Core Metabolism in Skin Cells

The primary metabolic event for 3-O-ethyl-L-ascorbic acid within the skin is its conversion into the biologically active L-ascorbic acid.

cluster_skin Skin Layers EAA_ext 3-O-Ethyl-L-Ascorbic Acid (Extracellular) SC Stratum Corneum EAA_ext->SC Penetration Epidermis Epidermis / Dermis SC->Epidermis EAA_int 3-O-Ethyl-L-Ascorbic Acid (Intracellular) Conversion Metabolic Conversion (Removal of Ethyl Group) EAA_int->Conversion LAA L-Ascorbic Acid (Active Form) Conversion->LAA Bioactivation

Caption: Metabolic activation of 3-O-ethyl-L-ascorbic acid in skin.

This bio-conversion is a crucial step, as the ethyl ether derivative itself does not possess the same biological activity as L-ascorbic acid. The process is described as a slow release, which may contribute to its sustained effects and reduced irritation potential.[7] The conversion is facilitated by sodium-dependent proteins within the skin's surface layers, ensuring the delivery of active Vitamin C.[8]

Mechanisms of Action in Skin Cells

Once converted to L-ascorbic acid, the molecule engages in several key biological processes that benefit skin health.

Inhibition of Melanogenesis

EAA is an effective agent for skin brightening and reducing hyperpigmentation.[2][10] This is primarily achieved by inhibiting the synthesis of melanin. The converted L-ascorbic acid interferes with the melanogenesis pathway by directly inhibiting the activity of tyrosinase, the rate-limiting enzyme in melanin production.[11][12] Furthermore, studies in B16F10 melanoma cells and UVA-irradiated keratinocytes (HaCaT cells) have elucidated a more complex mechanism. EAA has been shown to down-regulate the expression of key melanogenic proteins, including tyrosinase and tyrosinase-related protein 2 (TRP-2), in a dose-dependent manner.[11] This is achieved by suppressing the cAMP-CREB-mediated MITF expression, a central regulator of melanocyte gene expression.[13][14]

EAA 3-O-Ethyl-L-Ascorbic Acid (converted to L-AA) cAMP cAMP Pathway EAA->cAMP Inhibits Tyrosinase Tyrosinase EAA->Tyrosinase Inhibits Activity alphaMSH α-MSH alphaMSH->cAMP CREB CREB cAMP->CREB MITF MITF (Transcription Factor) CREB->MITF MITF->Tyrosinase Upregulates Expression TRP2 TRP-2 MITF->TRP2 Upregulates Expression Melanin Melanin Synthesis Tyrosinase->Melanin TRP2->Melanin EAA 3-O-Ethyl-L-Ascorbic Acid LAA L-Ascorbic Acid EAA->LAA Metabolized in cell Prolyl Prolyl Hydroxylase (Enzyme) LAA->Prolyl Acts as Cofactor Hydroxylation Hydroxylation of Proline & Lysine Prolyl->Hydroxylation Catalyzes Procollagen Procollagen Chains Procollagen->Hydroxylation Helix Stable Triple Helix Formation Hydroxylation->Helix Collagen Secreted Collagen Fibrils Helix->Collagen prep Skin Preparation Full-thickness porcine or human skin Heat separation of epidermis (optional) franz Franz Cell Setup Mount skin between donor & receptor compartments Fill receptor with buffer (e.g., PBS) Equilibrate to 32 ± 1 °C prep->franz 1. apply Finite Dose Application Apply test formulation (e.g., 5 µL/cm²) to skin surface franz->apply 2. sample Sample Collection Collect receptor solution at time points (0-24h) Replenish with fresh buffer apply->sample 3. mass Mass Balance (24h) Wash skin surface Extract EAA from skin tissue sample->mass 4. hplc Quantification Analyze all samples by HPLC sample->hplc 5. mass->hplc

References

3-O-Ethyl-L-Ascorbic Acid: A Technical Guide to its Efficacy as a Free Radical Scavenger

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-O-ethyl-L-ascorbic acid, a stable derivative of Vitamin C, and its role as a potent free radical scavenger. The document elucidates the chemical properties, mechanism of action, and antioxidant capacity of this compound, supported by quantitative data from various assays. Detailed experimental protocols for assessing its free radical scavenging activity are provided to facilitate further research. Furthermore, this guide explores the modulation of key signaling pathways, namely Nrf2 and NF-κB, by 3-O-ethyl-L-ascorbic acid in the context of oxidative stress. This comprehensive overview is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and cosmetic science.

Introduction

L-ascorbic acid (Vitamin C) is a well-established antioxidant vital for various physiological processes.[1] However, its inherent instability and poor penetration through the skin limit its therapeutic and cosmetic applications.[1] To overcome these limitations, various derivatives have been synthesized, among which 3-O-ethyl-L-ascorbic acid has emerged as a promising candidate due to its enhanced stability and permeability.[1][2] This guide focuses on the free radical scavenging properties of 3-O-ethyl-L-ascorbic acid, a key mechanism underlying its protective effects against oxidative stress.

Physicochemical Properties

3-O-ethyl-L-ascorbic acid, also known as ethyl ascorbic acid, is a chemically modified version of ascorbic acid where an ethyl group is attached to the third carbon position.[2] This structural modification protects the molecule from oxidation, significantly enhancing its stability compared to L-ascorbic acid.[2] It is a white to off-white crystalline powder that is soluble in both water and oil, a property that facilitates its incorporation into various formulations.[2]

Table 1: Physicochemical Properties of 3-O-Ethyl-L-Ascorbic Acid

PropertyValueReference
Molecular Formula C₈H₁₂O₆[3]
Molecular Weight 204.18 g/mol [3]
Melting Point 112.0 to 116.0 °C[1]
log P (o/w) -1.07 ± 0.03[4]
pKa 7.72 ± 0.01[4]
Solubility Water and oil soluble[2]

Mechanism of Action as a Free Radical Scavenger

The primary mechanism by which 3-O-ethyl-L-ascorbic acid exerts its antioxidant effect is through the donation of a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation. Once absorbed into the skin, it is metabolized back to its active form, L-ascorbic acid, allowing it to effectively scavenge reactive oxygen species (ROS).[2] This action protects cells from oxidative damage, a key contributor to skin aging and various pathologies.[5]

Quantitative Assessment of Antioxidant Activity

The free radical scavenging ability of 3-O-ethyl-L-ascorbic acid has been quantified using various in vitro antioxidant assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the antioxidant potency of a compound, with a lower IC50 value indicating greater activity.

Table 2: In Vitro Antioxidant Activity of 3-O-Ethyl-L-Ascorbic Acid and L-Ascorbic Acid

CompoundAssayIC50 ValueReference
3-O-Ethyl-L-Ascorbic Acid DPPH0.032 g/L[6][7]
L-Ascorbic Acid DPPHQualitatively higher activity than 3-O-Ethyl-L-Ascorbic Acid[8]

Note: While a direct side-by-side quantitative comparison in a single study was not identified in the search results, the available data indicates that L-ascorbic acid has a more potent free radical scavenging activity in the DPPH assay than its ethylated derivative.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Free Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH• by an antioxidant. The purple DPPH• solution shows a strong absorbance at 517 nm, which decreases upon reduction by an antioxidant, resulting in a color change to yellow.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • 3-O-ethyl-L-ascorbic acid (or test compound)

  • L-ascorbic acid (as a positive control)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Samples: Prepare a stock solution of 3-O-ethyl-L-ascorbic acid in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well. A blank well should contain only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test sample to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The blue-green ABTS•+ solution has a characteristic absorbance at 734 nm, which decreases in the presence of an antioxidant.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • 3-O-ethyl-L-ascorbic acid (or test compound)

  • Trolox or L-ascorbic acid (as a positive control)

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with the buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of 3-O-ethyl-L-ascorbic acid in the buffer. From the stock solution, prepare a series of dilutions.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Then, add the diluted ABTS•+ solution to each well. A blank well should contain only the buffer and the ABTS•+ solution.

  • Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test sample to determine the IC50 value.

Modulation of Signaling Pathways

Beyond direct radical scavenging, 3-O-ethyl-L-ascorbic acid also influences cellular signaling pathways involved in the response to oxidative stress.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, 3-O-ethyl-L-ascorbic acid can promote the nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Nrf2_Pathway cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., Free Radicals) Keap1 Keap1 ROS->Keap1 Induces conformational change EAA 3-O-Ethyl-L-Ascorbic Acid EAA->ROS Scavenges Nrf2 Nrf2 EAA->Nrf2 Promotes dissociation Keap1->Nrf2 Sequesters for degradation Nucleus Nucleus Nrf2->Nucleus Translocation Nrf2_n Nrf2 ARE ARE AntioxidantEnzymes Antioxidant & Cytoprotective Gene Expression ARE->AntioxidantEnzymes Upregulates Nrf2_n->ARE Binds to

Nrf2 signaling pathway activation by 3-O-ethyl-L-ascorbic acid.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammatory responses. Oxidative stress is a known activator of the NF-κB pathway. While direct studies on the effect of 3-O-ethyl-L-ascorbic acid alone on this pathway are limited, its function as an antioxidant suggests an inhibitory role. By reducing the levels of intracellular ROS, 3-O-ethyl-L-ascorbic acid can likely prevent the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This would prevent the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes. A study on the combined effect of 3-O-ethyl-L-ascorbic acid and cannabigerol showed a modification in the expression of NF-κB inhibitors.[8]

NFkB_Pathway cluster_nucleus Nuclear Events OxidativeStress Oxidative Stress (ROS) IKK IKK OxidativeStress->IKK Activates EAA 3-O-Ethyl-L-Ascorbic Acid EAA->OxidativeStress Inhibits IkBa IκBα IKK->IkBa Phosphorylates for degradation NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB InflammatoryGenes Pro-inflammatory Gene Expression NFkB_n->InflammatoryGenes Upregulates

Proposed inhibition of the NF-κB pathway by 3-O-ethyl-L-ascorbic acid.

Conclusion

3-O-ethyl-L-ascorbic acid stands out as a highly stable and effective derivative of Vitamin C with significant potential as a free radical scavenger. Its ability to neutralize reactive oxygen species, coupled with its favorable physicochemical properties, makes it a valuable ingredient in the development of dermatological and pharmaceutical products aimed at mitigating oxidative stress. The detailed experimental protocols and insights into its molecular mechanisms provided in this guide offer a solid foundation for future research and development in this area. Further investigation into its comparative efficacy against other Vitamin C derivatives and its precise modulation of inflammatory pathways will continue to expand its therapeutic and cosmetic applications.

References

The Anti-inflammatory Effects of 3-O-Ethyl-L-Ascorbic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

3-O-ethyl-L-ascorbic acid (EAA) is a highly stable, amphiphilic derivative of ascorbic acid that has garnered significant attention in dermatological and cosmetic research.[1][2][3] Beyond its well-documented antioxidant and skin-whitening properties, EAA exhibits potent anti-inflammatory effects, making it a compelling candidate for therapeutic applications in inflammatory skin conditions.[1][4][5][6] This technical guide provides an in-depth examination of the molecular mechanisms underlying the anti-inflammatory actions of EAA. It consolidates quantitative data from key studies, details relevant experimental protocols, and visualizes the critical signaling pathways involved. The primary mechanisms of action include the potent scavenging of reactive oxygen species (ROS), modulation of the NF-κB and MAPK signaling pathways, and the inhibition of key enzymes in the eicosanoid synthesis cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[7][8]

Introduction

Inflammation is a fundamental biological response to harmful stimuli, but chronic inflammation is a key pathological driver of numerous skin disorders, including acne, rosacea, and photoaging.[5][9] Ascorbic acid (Vitamin C) is a well-known antioxidant with anti-inflammatory capabilities; however, its inherent instability and poor skin penetration limit its therapeutic efficacy.[2][3] 3-O-ethyl-L-ascorbic acid was developed to overcome these limitations. By adding an ethyl group to the third carbon position, the molecule's stability is significantly enhanced without compromising its biological activity.[2][10] Upon penetrating the skin, the ethyl group is cleaved, releasing ascorbic acid to exert its effects locally.[2][4] This guide focuses specifically on the multifaceted anti-inflammatory properties of this unique derivative.

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 3-O-ethyl-L-ascorbic acid are not attributed to a single mode of action but rather a synergistic combination of antioxidant and signaling modulation activities.

Potent Antioxidant and Radical Scavenging Activity

A primary driver of inflammation is oxidative stress, caused by an imbalance of reactive oxygen species (ROS). EAA acts as a powerful antioxidant by donating electrons to neutralize these free radicals, thereby mitigating the initial trigger for the inflammatory cascade.[2][11][12] This ROS scavenging protects crucial cellular macromolecules like DNA, lipids, and proteins from oxidative damage.[12]

Modulation of Pro-inflammatory Signaling Pathways

EAA has been shown to directly interfere with key intracellular signaling pathways that orchestrate the inflammatory response.

  • Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a central mediator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli trigger the activation of IκB kinase (IKK), which phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription.[13][14] EAA demonstrates anti-inflammatory effects by modifying the expression of IKKα and IKKβ, thereby preventing IκBα degradation and inhibiting NF-κB activation.[8]

  • Regulation of the MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation. Studies indicate that EAA, in combination with other compounds like Cannabigerol (CBG), can regulate the MAP kinase pathway, contributing to its anti-inflammatory profile.[7][15] Specifically, EAA has been shown to influence the p38 MAPK pathway, which is involved in cellular stress responses and the production of inflammatory mediators.[16]

Inhibition of Eicosanoid Synthesis

Eicosanoids, such as prostaglandins and leukotrienes, are potent lipid mediators of inflammation. Their synthesis is catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Research on human keratinocytes has demonstrated that EAA can significantly reduce the activity of cytosolic phospholipase A2 (cPLA2), COX-1/2, and LOX-5.[7] This enzymatic inhibition leads to a decrease in the production of pro-inflammatory eicosanoids, such as Prostaglandin E2 (PGE2) and Prostaglandin D2 (PGD2), and a corresponding increase in the levels of anti-inflammatory eicosanoids like 15-deoxy-Δ12,14-prostaglandin J2 (15-d-PGJ2).[7]

Quantitative Data Presentation

The following tables summarize key quantitative findings from in vitro studies on human keratinocytes, demonstrating the efficacy of 3-O-ethyl-L-ascorbic acid in modulating inflammatory markers.

Table 1: Effect of EAA on Inflammatory Enzyme Activity in UVB-Irradiated Keratinocytes

Enzyme UVB-induced Activity Increase (%) % Reduction in Activity by EAA
Cyclooxygenase-1/2 (COX-1/2) ~237% Significant Reversal
Cytosolic Phospholipase A2 (cPLA2) ~237% Significant Reversal
Lipoxygenase-5 (LOX-5) ~237% Significant Reversal

Data derived from studies on human keratinocytes exposed to UVB radiation, where EAA treatment significantly reversed the increased activity of these key pro-inflammatory enzymes.[7]

Table 2: Modulation of Eicosanoid Levels by EAA in Keratinocytes

Eicosanoid Function Effect of EAA Treatment
Prostaglandin E2 (PGE2) Pro-inflammatory Decreased Level
Prostaglandin D2 (PGD2) Pro-inflammatory Decreased Level
15-deoxy-Δ12,14-prostaglandin J2 (15-d-PGJ2) Anti-inflammatory Increased Level
15-Hydroxyeicosatetraenoic acid (15-HETE) Anti-inflammatory Increased Level

Data reflects the shift from a pro-inflammatory to an anti-inflammatory eicosanoid profile in keratinocytes following treatment with EAA.[7]

Table 3: Antioxidant and Enzyme Inhibitory Potency of EAA

Assay Parameter Result
DPPH Radical Scavenging IC₅₀ 0.032 g/L
Tyrosinase Inhibition IC₅₀ 7.5 g/L

IC₅₀ (half-maximal inhibitory concentration) values indicate the concentration of EAA required to achieve 50% of the maximum inhibitory effect.[10]

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section outlines the methodologies used in the pivotal studies cited in this guide.

Cell Culture, UVB Irradiation, and Treatment
  • Cell Line: Human keratinocytes (HaCaT) are commonly used.

  • Culture Conditions: Cells are cultured in a standard medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • UVB Irradiation: Prior to irradiation, the culture medium is replaced with phosphate-buffered saline (PBS). Cells are then exposed to a controlled dose of UVB radiation (e.g., 60 mJ/cm²). Control groups are sham-irradiated.

  • EAA Treatment: Immediately following irradiation, the PBS is replaced with a fresh culture medium supplemented with 3-O-ethyl-L-ascorbic acid at a specified concentration (e.g., 150 µM).[17] Cells are then incubated for a designated period (e.g., 24 hours) before analysis.[17]

Measurement of Enzyme Activity
  • Sample Preparation: Following incubation, cells are harvested, washed with PBS, and lysed using an appropriate buffer to release cellular proteins. The total protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Assay Kits: The activity of enzymes such as COX-1/2, cPLA2, and LOX-5 is quantified using commercially available colorimetric or fluorometric assay kits according to the manufacturer's instructions. These kits typically measure the rate of conversion of a specific substrate by the enzyme of interest.[7]

Quantification of Eicosanoids
  • Sample Collection: The cell culture supernatant is collected after the 24-hour incubation period.

  • ELISA: The concentrations of various eicosanoids (PGE2, PGD2, 15-d-PGJ2, etc.) in the supernatant are measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits. This technique provides high specificity and sensitivity for the quantification of these lipid mediators.[7]

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows described.

G cluster_pathway NF-κB Pathway Stimuli UVB / ROS IKK IKK Complex Stimuli->IKK activates EAA 3-O-Ethyl-L-Ascorbic Acid EAA->IKK INHIBITS IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (Active) IkB->NFkB degradation releases NFkB_complex NF-κB / IκBα (Inactive) Nucleus Nucleus NFkB->Nucleus translocates Transcription Pro-inflammatory Gene Transcription (Cytokines, COX-2) Nucleus->Transcription initiates

Caption: Inhibition of the NF-κB signaling pathway by 3-O-ethyl-L-ascorbic acid.

G cluster_pathway Eicosanoid Synthesis Pathway MembranePL Membrane Phospholipids AA Arachidonic Acid (AA) MembranePL->AA releases EAA 3-O-Ethyl-L-Ascorbic Acid cPLA2 cPLA2 EAA->cPLA2 INHIBITS COX COX-1 / COX-2 EAA->COX INHIBITS LOX LOX-5 EAA->LOX INHIBITS AA->COX AA->LOX Prostaglandins Pro-inflammatory Prostaglandins (PGE2, PGD2) COX->Prostaglandins AntiProstaglandins Anti-inflammatory Eicosanoids (15-d-PGJ2) COX->AntiProstaglandins Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes

Caption: Modulation of the eicosanoid synthesis pathway by 3-O-ethyl-L-ascorbic acid.

G cluster_analysis Downstream Analysis A 1. Culture Human Keratinocytes (HaCaT cell line) B 2. Expose Cells to UVB Radiation (60 mJ/cm²) A->B C 3. Post-incubation with Medium Containing 150 µM EAA for 24h B->C D 4. Harvest Cells and Supernatant C->D E Cell Lysate Analysis: - Western Blot (NF-κB, MAPK) - Enzyme Activity Assays (COX, LOX) D->E F Supernatant Analysis: - ELISA for Cytokines - ELISA for Eicosanoids (PGE2, etc.) D->F

Caption: General experimental workflow for in vitro analysis of EAA's effects.

Conclusion

3-O-ethyl-L-ascorbic acid demonstrates significant and multifaceted anti-inflammatory properties that extend beyond its foundational role as an antioxidant. Its ability to inhibit key pro-inflammatory pathways such as NF-κB and MAPK, coupled with its direct enzymatic inhibition of COX and LOX, positions it as a highly effective agent for mitigating inflammatory responses in the skin. The superior stability and bioavailability of EAA compared to traditional ascorbic acid enhance its potential for both cosmetic and therapeutic applications. The consolidated data and methodologies presented in this guide provide a robust framework for researchers and drug development professionals to further explore and harness the anti-inflammatory potential of this promising Vitamin C derivative.

References

3-O-Ethyl-L-Ascorbic Acid: A Technical Guide to its Photoprotective Mechanisms and Applications in Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-O-ethyl-L-ascorbic acid (EAA), a highly stable derivative of Vitamin C, and its significant role in skin photoprotection. We delve into the core mechanisms of action, including its potent antioxidant and anti-inflammatory properties, its ability to stimulate collagen synthesis, and its function as a tyrosinase inhibitor. This document summarizes key quantitative data from various in vitro and in vivo studies, offering a clear comparison of its efficacy. Detailed experimental protocols for foundational photoprotection studies are provided to facilitate further research and development in this area. Furthermore, critical signaling pathways involved in UV-induced skin damage and the protective role of EAA are visualized through diagrams to enhance understanding of its molecular interactions.

Introduction: The Need for Stable Photoprotective Agents

Solar ultraviolet (UV) radiation is a primary environmental factor responsible for extrinsic skin aging, a process known as photoaging. It induces a cascade of detrimental effects, including the generation of reactive oxygen species (ROS), inflammation, DNA damage, and the degradation of essential dermal matrix proteins like collagen.[1][2] While L-ascorbic acid is a well-established antioxidant with proven photoprotective benefits, its inherent instability in cosmetic formulations limits its efficacy.[3] 3-O-ethyl-L-ascorbic acid has emerged as a superior alternative, demonstrating enhanced stability and skin penetration while retaining the multifaceted benefits of Vitamin C.[3][4] This guide explores the scientific evidence supporting the use of EAA in photoprotection studies.

Mechanisms of Photoprotection

3-O-ethyl-L-ascorbic acid exerts its photoprotective effects through a combination of mechanisms:

  • Potent Antioxidant Activity: EAA effectively scavenges free radicals and reactive oxygen species (ROS) generated by UV radiation, thereby mitigating oxidative stress, a key driver of photoaging.[5]

  • Anti-inflammatory Properties: It modulates inflammatory pathways, such as the NF-κB signaling cascade, to reduce the expression of pro-inflammatory cytokines and calm irritated skin.[5]

  • Stimulation of Collagen Synthesis: EAA promotes the production of collagen I and III, essential proteins for maintaining skin structure and elasticity, which are often degraded by UV-induced matrix metalloproteinases (MMPs).[6][7]

  • Inhibition of Melanogenesis: By inhibiting the activity of tyrosinase, a key enzyme in melanin production, EAA helps to reduce hyperpigmentation and even out skin tone.[4][8]

  • DNA Protection: Studies have shown that EAA can help protect cellular DNA from the damaging effects of UVB radiation.[2][6]

Quantitative Data from Photoprotection Studies

The following tables summarize quantitative data from various studies investigating the efficacy of 3-O-ethyl-L-ascorbic acid in different photoprotection models.

Parameter Test System EAA Concentration Result Reference
DPPH Radical ScavengingIn vitro assayIC50: 0.032 g/LPotent free radical scavenging activity[9][10]
Tyrosinase Inhibition (L-tyrosine substrate)In vitro assayNot specified80.8% inhibition[8]
Tyrosinase Inhibition (L-dopa substrate)In vitro assayIC50: 0.15 mmol/L89.1% inhibition[8]
Tyrosinase InhibitionIn vitro assayIC50: 7.5 g/LSignificant inhibition of tyrosinase activity[9][10][11]
Collagen SynthesisHuman Dermal Fibroblasts5 mg/mL and 10 mg/mL1078% and 1115% increase, respectively[6]
UVB-Induced DNA Damage (γ-H2AX positive cells)Human Keratinocytes (HaCaT)5 mg/mL24% reduction in DNA damage[6]
Erythema ReductionHuman Skin (in vivo)10% (as L-ascorbic acid)52% reduction in UVB-induced erythema[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in photoprotection studies of 3-O-ethyl-L-ascorbic acid.

In Vitro Antioxidant Activity Assessment (DPPH Assay)

Objective: To determine the free radical scavenging capacity of 3-O-ethyl-L-ascorbic acid.

Materials:

  • 3-O-ethyl-L-ascorbic acid

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of 3-O-ethyl-L-ascorbic acid in methanol or ethanol.

  • Prepare a series of dilutions of the EAA stock solution.

  • Prepare a stock solution of DPPH in methanol (e.g., 1mg/20ml). The absorbance at 517 nm should be approximately 1.0.

  • In a 96-well plate, add a specific volume of each EAA dilution to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Use a blank control (methanol/ethanol) and a positive control (e.g., L-ascorbic acid or Trolox).

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).[13]

In Vitro Tyrosinase Inhibition Assay

Objective: To evaluate the inhibitory effect of 3-O-ethyl-L-ascorbic acid on tyrosinase activity.

Materials:

  • 3-O-ethyl-L-ascorbic acid

  • Mushroom tyrosinase

  • L-DOPA or L-tyrosine (substrate)

  • Phosphate buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Spectrophotometer

Protocol:

  • Dissolve 3-O-ethyl-L-ascorbic acid in DMSO to prepare a stock solution.

  • In a 96-well plate, add the EAA solution at various concentrations.

  • Add the tyrosinase substrate (L-DOPA or L-tyrosine) solution to each well.

  • Initiate the reaction by adding mushroom tyrosinase to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

  • A blank control containing the substrate and DMSO without tyrosinase should be included.

  • Calculate the percentage of tyrosinase inhibition for each concentration of EAA and determine the IC50 value.[4]

In Vitro Collagen Synthesis Assay

Objective: To assess the ability of 3-O-ethyl-L-ascorbic acid to stimulate collagen production in human dermal fibroblasts.

Materials:

  • Normal Human Dermal Fibroblasts (NHDF)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 3-O-ethyl-L-ascorbic acid

  • Collagen synthesis assay kit (e.g., Sirius Red-based)

  • TGF-β1 (positive control)

Protocol:

  • Seed NHDF cells in 24-well plates at a density of 6 x 10^4 cells per well and incubate at 37°C with 5% CO2.

  • After 24 hours, treat the cells with different concentrations of 3-O-ethyl-L-ascorbic acid.

  • Include an untreated control and a positive control treated with TGF-β1.

  • Incubate the cells for 24-72 hours.

  • Following incubation, quantify the amount of collagen produced using a collagen synthesis assay kit according to the manufacturer's instructions. This typically involves staining the collagen with Sirius Red and then measuring the absorbance of the eluted stain.

  • Normalize the collagen content to the cell number or total protein content.[6]

In Vitro Photoprotection and DNA Damage Assay (γ-H2AX Staining)

Objective: To evaluate the protective effect of 3-O-ethyl-L-ascorbic acid against UVB-induced DNA damage in keratinocytes.

Materials:

  • Human Keratinocytes (e.g., HaCaT cells)

  • Cell culture medium

  • 3-O-ethyl-L-ascorbic acid

  • UVB light source (e.g., CAMAG® UV Lamp 4, wavelength 302 nm)

  • Primary antibody against phosphorylated H2AX (γ-H2AX)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Fluorescence microscope

Protocol:

  • Seed HaCaT cells on coverslips in petri dishes.

  • Treat the cells with non-cytotoxic concentrations of 3-O-ethyl-L-ascorbic acid for 24 hours.

  • Remove the treatment and expose the cells to a specific dose of UVB radiation (e.g., 2.5 mJ/cm²).

  • Include an untreated, non-irradiated control and an untreated, irradiated positive control.

  • After irradiation, fix the cells and perform immunofluorescence staining for γ-H2AX.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the percentage of γ-H2AX positive cells (cells with distinct nuclear foci).[6]

Signaling Pathways in Photoprotection

The photoprotective effects of 3-O-ethyl-L-ascorbic acid are mediated through its influence on several key cellular signaling pathways that are activated in response to UV radiation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

UV radiation activates the MAPK signaling cascade, which includes ERK, JNK, and p38 kinases. This activation leads to the expression of transcription factors like AP-1, which in turn upregulates the expression of matrix metalloproteinases (MMPs) that degrade collagen and other extracellular matrix components. EAA, through its antioxidant properties, can help to mitigate the activation of this pathway.[14][15]

MAPK_Pathway UV UV Radiation ROS ROS UV->ROS MAPKKK MAPKKK (e.g., ASK1, MEKK1) ROS->MAPKKK EAA 3-O-ethyl-L-ascorbic acid EAA->ROS MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK MAPK MAPK (JNK, p38) MAPKK->MAPK AP1 AP-1 (c-Jun, c-Fos) MAPK->AP1 MMPs MMPs AP1->MMPs Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation

Caption: MAPK signaling pathway in UV-induced skin damage.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. UV radiation can activate this pathway, leading to the transcription of pro-inflammatory cytokines such as TNF-α and interleukins, contributing to the inflammatory response seen in sunburn. EAA's anti-inflammatory effects are partly due to its ability to inhibit NF-κB activation.[1][16][17]

NFkB_Pathway cluster_nucleus Nucleus UV UV Radiation ROS ROS UV->ROS IKK IKK Complex ROS->IKK EAA 3-O-ethyl-L-ascorbic acid EAA->ROS IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1, IL-6) NFkB->Proinflammatory_Genes NFkB_IkB->NFkB Release

Caption: NF-κB signaling pathway in UV-induced inflammation.

Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway

Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes. EAA can indirectly support this pathway by reducing the overall oxidative burden, allowing for a more effective cellular antioxidant defense.[18][19][20]

Nrf2_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., from UV) Nrf2_Keap1 Nrf2-Keap1 (Inactive) Oxidative_Stress->Nrf2_Keap1 Induces dissociation EAA 3-O-ethyl-L-ascorbic acid EAA->Oxidative_Stress Keap1 Keap1 Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus ARE Antioxidant Response Element (ARE) Nrf2->ARE Nrf2_Keap1->Nrf2 Antioxidant_Genes Antioxidant Gene Transcription (HO-1, NQO1) ARE->Antioxidant_Genes

Caption: Nrf2-mediated antioxidant response pathway.

Conclusion and Future Directions

3-O-ethyl-L-ascorbic acid stands out as a highly effective and stable ingredient for photoprotection. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, collagen-boosting, and anti-pigmentary effects, makes it a valuable compound for dermatological research and the development of advanced skincare formulations. The quantitative data and experimental protocols provided in this guide serve as a resource for scientists and researchers to further investigate and harness the full potential of EAA in preventing and repairing the signs of photoaging. Future research should focus on long-term clinical studies to further validate its in-vivo efficacy and to explore synergistic combinations with other photoprotective agents.

References

Belinostat (CAS 86404-04-8): A Technical Guide to its Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Belinostat, identified by CAS number 86404-04-8 and also known as PXD101, is a potent histone deacetylase (HDAC) inhibitor.[1][2] It belongs to the hydroxamic acid class of HDAC inhibitors and has demonstrated broad-spectrum antineoplastic activity in both preclinical and clinical studies.[1][3] This technical guide provides an in-depth overview of the research applications of Belinostat, focusing on its mechanism of action, quantitative data from various studies, detailed experimental protocols, and key signaling pathways. Belinostat is approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][4][5]

Mechanism of Action

Belinostat exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression.[6][7] HDACs remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression of certain genes, including tumor suppressor genes.[7] By inhibiting HDACs, Belinostat causes an accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of previously silenced tumor suppressor genes.[1][6] This ultimately leads to cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis in cancer cells.[1][4] Belinostat is considered a pan-HDAC inhibitor, acting on Class I, II, and IV HDACs.[8][9]

Quantitative Data

The following tables summarize key quantitative data on the activity of Belinostat from various research studies.

Table 1: In Vitro Efficacy of Belinostat in Cancer Cell Lines
Cell LineCancer TypeAssay TypeIC50 ValueReference
HeLaCervical CancerCell-free HDAC Inhibition27 nM[10][11]
A2780Ovarian CancerClonogenic Assay0.2 - 0.66 µM[10]
HCT116Colon CancerClonogenic Assay0.2 - 0.66 µM[10]
HT29Colon CancerClonogenic Assay0.2 - 0.66 µM[10]
WILNon-small cell lung cancerClonogenic Assay0.2 - 3.4 µM[12]
CALU-3Lung CancerClonogenic Assay0.2 - 0.66 µM[10]
MCF7Breast CancerClonogenic Assay0.2 - 0.66 µM[10]
PC3Prostate CancerClonogenic Assay0.2 - 0.66 µM[10]
5637Bladder CancerProliferation Assay1.0 µM[13]
T24Bladder CancerProliferation Assay3.5 µM[13]
J82Bladder CancerProliferation Assay6.0 µM[13]
RT4Bladder CancerProliferation Assay10 µM[13]
Table 2: Clinical Efficacy of Belinostat in Peripheral T-cell Lymphoma (PTCL)
Clinical TrialPhaseNumber of PatientsDosing RegimenObjective Response Rate (ORR)Reference
BELIEF (CLN-19)II1291000 mg/m² IV daily for 5 days of a 21-day cycle25.8%[5][14][15]
NCT00274651II24 (PTCL)1000 mg/m² IV daily for 5 days of a 21-day cycle25%[16]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Belinostat.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of Belinostat on HDAC enzymes.

Materials:

  • Cell extract containing HDAC enzymes

  • [³H]-labeled acetylated histone H4 peptide substrate

  • Belinostat (PXD101)

  • Assay buffer: 60 mM Tris (pH 7.4) containing 30% glycerol

  • Stop solution: HCl and acetic acid (final concentrations of 0.72 M and 0.12 M, respectively)

  • Ethyl acetate

  • Scintillation fluid

Procedure:

  • Prepare a reaction mixture in a total volume of 150 µL containing the assay buffer, 2 µL of cell extract, and 2 µL of Belinostat at various concentrations.[10]

  • Initiate the reaction by adding 2 µL of the [³H]-labeled acetylated histone H4 peptide substrate.[10]

  • Incubate the samples at 37°C for 45 minutes.[10]

  • Stop the reaction by adding the stop solution.[10]

  • Extract the released [³H]acetate by adding 750 µL of ethyl acetate, followed by centrifugation at 12,000 x g for 5 minutes.[10][12]

  • Transfer 600 µL of the upper phase to a scintillation vial containing 3 mL of scintillation fluid.[10][12]

  • Quantify the radioactivity using a scintillation counter to determine the extent of HDAC inhibition.[10]

Cell Viability Assay (Clonogenic Assay)

This protocol outlines a method to assess the long-term effect of Belinostat on the proliferative capacity of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Belinostat (PXD101)

  • Trypsin/EDTA

  • Phosphate-buffered saline (PBS)

  • Methanol (for fixing)

  • Crystal violet stain

Procedure:

  • Seed 8 x 10⁴ cells in 25 cm² flasks and allow them to attach for 48 hours.[10][12]

  • Expose the cells to a range of Belinostat concentrations (e.g., 0.016 to 10 µM) for 24 hours.[10][12]

  • After treatment, wash the cells, detach them using trypsin/EDTA, and resuspend them in fresh medium.[10]

  • Count the cells from the control (untreated) flask.

  • Plate a specific number of cells (e.g., 500-2000 cells/dish, depending on the cell line) into 6-cm Petri dishes.[12]

  • Incubate the dishes for 10-15 days at 37°C to allow for colony formation.[10][12]

  • Wash the colonies with PBS, fix them with methanol, and stain with crystal violet.[10][12]

  • Count the colonies containing ≥50 cells.[10]

  • Calculate the IC50 value, which is the concentration of Belinostat required to reduce the number of colonies to 50% of the control.[10]

In Vivo Tumor Xenograft Study

This protocol describes a typical in vivo study to evaluate the antitumor efficacy of Belinostat in a mouse model.

Materials:

  • Athymic nude mice (e.g., CD1 nu/nu)

  • Human tumor cells (e.g., A2780 ovarian cancer cells)

  • Matrigel (optional)

  • Belinostat (PXD101)

  • Vehicle (e.g., 10% DMSO in water)

  • Calipers for tumor measurement

Procedure:

  • Inject approximately 1 x 10⁷ tumor cells subcutaneously into the flank of each mouse.[12][17]

  • Allow the tumors to grow to a palpable size (e.g., ≥0.5 cm in diameter).[12]

  • Randomize the mice into treatment and control groups.[12]

  • Administer Belinostat intraperitoneally (i.p.) at the desired dose (e.g., 10-100 mg/kg) and schedule (e.g., daily for 7 days).[10][12][17] The control group receives the vehicle.

  • Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.

  • Monitor the mice for any signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).[18]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of Belinostat and a typical experimental workflow.

Belinostat_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Histones Histones Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HATs Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetylated_Histones->Histones HDACs Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin DNA DNA TSG Tumor Suppressor Genes Open_Chromatin->TSG Transcription TSG_Protein Tumor Suppressor Proteins TSG->TSG_Protein Translation Cell_Cycle_Arrest Cell Cycle Arrest TSG_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis TSG_Protein->Apoptosis Angiogenesis_Inhibition Inhibition of Angiogenesis TSG_Protein->Angiogenesis_Inhibition Belinostat Belinostat (PXD101) HDACs_node HDACs Belinostat->HDACs_node Inhibition

Caption: Mechanism of action of Belinostat as an HDAC inhibitor.

Belinostat_In_Vitro_Screening_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Expansion start->cell_culture treatment Treat with Belinostat (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTS/MTT) treatment->viability_assay clonogenic_assay Clonogenic Assay treatment->clonogenic_assay western_blot Western Blot for Protein Expression (e.g., Acetylated Histones, p21) treatment->western_blot data_analysis Data Analysis and IC50 Determination viability_assay->data_analysis clonogenic_assay->data_analysis western_blot->data_analysis end End: Efficacy Assessment data_analysis->end

Caption: A typical in vitro screening workflow for Belinostat.

Conclusion

Belinostat is a well-characterized HDAC inhibitor with proven clinical efficacy in PTCL and ongoing research in other malignancies. Its mechanism of action, involving the reactivation of tumor suppressor genes, provides a strong rationale for its use as an anticancer agent, both as a monotherapy and in combination with other drugs.[3][10] The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working with this compound. Further investigation into predictive biomarkers and novel combination strategies will continue to define the therapeutic potential of Belinostat in oncology.

References

Methodological & Application

Application Notes and Protocols for HPLC Analysis of 3-O-ethyl-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-O-ethyl-L-ascorbic acid using High-Performance Liquid Chromatography (HPLC). The following methods are intended for use in research, quality control, and formulation development.

Introduction

3-O-ethyl-L-ascorbic acid, a stable derivative of Vitamin C, is a widely used active ingredient in cosmetic and pharmaceutical products.[1][2] Its accurate quantification is crucial for ensuring product quality, stability, and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for this purpose. This document outlines two distinct reversed-phase HPLC (RP-HPLC) methods for the determination of 3-O-ethyl-L-ascorbic acid.

Data Presentation

The following tables summarize the key parameters and validation data for two established HPLC methods for the analysis of 3-O-ethyl-L-ascorbic acid.

Table 1: HPLC Method Parameters

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Column SHIMADZU Shim-pack VP-C18ODS (150 mm × 4.6 mm, 5 µm) with C18ODS guard column[3]ODS-3 RP-C18 Inertsil column[4][5][6][7]
Mobile Phase Methanol: 0.025 mol/L KH2PO4 solution (20:80, v/v)[3]Gradient mixture of aquabidest, methanol, and acetonitrile[4][5][6][7]
Flow Rate 1.0 mL/min[3]Not Specified
Column Temperature 30 °C[3]Not Specified
Injection Volume Not SpecifiedNot Specified
Detection UV at 254 nm[3]UV at 220 nm[4][5][6][7]
Detector Cell Temp. 40 °C[3]Not Specified

Table 2: Method Validation Data

ParameterMethod 1 (Isocratic)Method 2 (Gradient)
Linearity Range 0 - 100 mg/L[3]Not Specified
Correlation Coefficient (r) 0.9992[3]>0.999[4][5][6]
Recovery 97.75% - 100.60%[3]97.88% - 100.63%[4][5][6]
Relative Standard Deviation (RSD) 2.6% (n=5)[3]<2% (Intra-day and inter-day precision)[4][5][6]

Experimental Protocols

Method 1: Isocratic RP-HPLC Analysis

This protocol is adapted from a method for the determination of 3-O-ethyl-ascorbic acid in cosmetics.[3]

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • SHIMADZU Shim-pack VP-C18ODS column (150 mm × 4.6 mm, 5 µm) with a C18ODS guard column

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Ultrapure water

  • 3-O-ethyl-L-ascorbic acid reference standard

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Preparation of Solutions

  • Mobile Phase (Methanol: 0.025 mol/L KH2PO4 solution, 20:80, v/v):

    • Dissolve an appropriate amount of KH2PO4 in ultrapure water to prepare a 0.025 mol/L solution.

    • Mix 200 mL of methanol with 800 mL of the 0.025 mol/L KH2PO4 solution.

    • Degas the mobile phase before use.

  • Standard Stock Solution (e.g., 1000 mg/L):

    • Accurately weigh a known amount of 3-O-ethyl-L-ascorbic acid reference standard.

    • Dissolve it in the mobile phase in a volumetric flask to obtain the desired concentration.

  • Calibration Standards (0 - 100 mg/L):

    • Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase in volumetric flasks.[3]

3. HPLC Conditions

  • Set the HPLC system parameters as outlined in Table 1, Method 1.

4. Sample Preparation

  • Accurately weigh a sample containing 3-O-ethyl-L-ascorbic acid.

  • Dissolve and dilute the sample with the mobile phase to a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis

  • Inject the calibration standards into the HPLC system and record the peak areas.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Inject the prepared sample solution and record the peak area.

  • Determine the concentration of 3-O-ethyl-L-ascorbic acid in the sample using the calibration curve. The regression equation can be expressed as A = 31.1703ρ.[3]

Method 2: Gradient RP-HPLC for Simultaneous Analysis

This protocol is based on a validated method for the simultaneous determination of arbutin, niacinamide, and 3-O-ethyl-ascorbic acid in whitening cream products.[4][5][6][7]

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • ODS-3 RP-C18 Inertsil column

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Aquabidest (double-distilled water or equivalent)

  • 3-O-ethyl-L-ascorbic acid reference standard

  • Other reference standards as needed (e.g., arbutin, niacinamide)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

2. Preparation of Solutions

  • Mobile Phase (Gradient):

    • Prepare separate reservoirs of aquabidest, methanol, and acetonitrile. The specific gradient program should be developed and optimized based on the separation requirements of all analytes.

  • Standard Stock Solutions:

    • Prepare individual stock solutions of 3-O-ethyl-L-ascorbic acid and other analytes in a suitable solvent (e.g., methanol).

  • Mixed Standard Solutions:

    • Prepare working standard solutions by mixing and diluting the individual stock solutions with the initial mobile phase composition.

3. HPLC Conditions

  • Set the HPLC system parameters as outlined in Table 1, Method 2. A gradient elution program will need to be established.

4. Sample Preparation (for cream-based products)

  • Accurately weigh a portion of the whitening cream product.

  • Disperse the sample in a suitable solvent and extract the active ingredients. This may involve sonication or vortexing.

  • Centrifuge the sample to separate excipients.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

5. Analysis

  • Inject the mixed standard solutions to determine the retention times and response factors for each analyte.

  • Inject the prepared sample solution.

  • Identify and quantify 3-O-ethyl-L-ascorbic acid based on its retention time and peak area in comparison to the standards.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation Injector Injector MobilePhase->Injector Pump StandardPrep Standard Preparation StandardPrep->Injector SamplePrep Sample Preparation SamplePrep->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

References

Application Notes and Protocols for In Vitro Antioxidant Assessment of 3-O-Ethyl-L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-ethyl-L-ascorbic acid, a stable derivative of Vitamin C, is increasingly utilized in cosmetic and pharmaceutical formulations for its potent antioxidant properties.[1][2] Unlike L-ascorbic acid, the ethyl group at the third carbon position enhances its stability, allowing for more reliable formulation and sustained activity.[3] These application notes provide detailed protocols for three common in vitro assays—DPPH, ABTS, and FRAP—to evaluate and quantify the antioxidant capacity of 3-O-ethyl-L-ascorbic acid. The inclusion of standardized methods and data presentation guidelines aims to facilitate consistent and comparable results for researchers.

Principles of Antioxidant Assays

The antioxidant activity of 3-O-ethyl-L-ascorbic acid can be assessed through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). The assays described herein are based on these principles.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically.[4]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This blue-green radical is then reduced by the antioxidant, causing a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[4][5]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. The resulting intense blue color is measured spectrophotometrically. The FRAP assay directly measures the electron-donating capacity of an antioxidant.[6]

Quantitative Antioxidant Data

The antioxidant capacity of 3-O-ethyl-L-ascorbic acid is commonly expressed as the half-maximal inhibitory concentration (IC50) for radical scavenging assays (DPPH and ABTS) or as equivalents of a standard antioxidant (e.g., Trolox or Ascorbic Acid) for the FRAP assay.

Table 1: Quantitative Antioxidant Data for 3-O-Ethyl-L-Ascorbic Acid

AssayParameterValueReference
DPPH Radical ScavengingIC500.032 g/L[7][8]
ABTS Radical ScavengingIC50 / TEACData not available in the public domain.-
FRAPFRAP Value (µM Fe(II)/g)Data not available in the public domain.-

Experimental Protocols

DPPH Radical Scavenging Assay

a. Reagents and Materials:

  • 3-O-ethyl-L-ascorbic acid

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

b. Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of 3-O-ethyl-L-ascorbic acid in methanol or water.

    • Prepare a series of dilutions from the stock solution (e.g., 0.005, 0.01, 0.02, 0.04, 0.08 g/L).

    • Prepare a similar dilution series for the ascorbic acid positive control.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the sample or standard solution to each well.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[4]

    • Measure the absorbance at 517 nm using a microplate reader.

    • Methanol or water can be used as a blank.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

a. Reagents and Materials:

  • 3-O-ethyl-L-ascorbic acid

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate Buffered Saline (PBS) or ethanol

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

b. Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. [6] * Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. [9]2. Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of 3-O-ethyl-L-ascorbic acid in water or PBS.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a similar dilution series for the Trolox standard.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard solution to each well.

    • Add 180 µL of the diluted ABTS•+ solution to each well. [9] * Incubate the plate in the dark at room temperature for 6 minutes. [9] * Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the formula mentioned for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant activity of the sample to that of the Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

a. Reagents and Materials:

  • 3-O-ethyl-L-ascorbic acid

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • Ferrous sulfate (FeSO₄·7H₂O) (for standard curve)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 593 nm

  • Water bath

  • Pipettes and tips

b. Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. [5] * Warm the FRAP reagent to 37°C in a water bath before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of 3-O-ethyl-L-ascorbic acid in water.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a standard curve using a series of ferrous sulfate solutions of known concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 10 µL of the sample or standard solution to each well.

    • Add 300 µL of the pre-warmed FRAP reagent to each well. [9] * Incubate the plate at 37°C for 6 minutes. [9] * Measure the absorbance at 593 nm.

  • Calculation of FRAP Value:

    • The FRAP value is determined by comparing the absorbance of the sample with the standard curve of ferrous sulfate.

    • The results are typically expressed as µM of ferrous iron (Fe²⁺) equivalents per gram of the sample.

Visualizations

DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Add 50 µL Sample/ Standard to well DPPH_sol->Mix Sample_sol Prepare Sample/ Standard Dilutions Sample_sol->Mix Add_DPPH Add 150 µL DPPH Solution Mix->Add_DPPH Incubate Incubate 30 min in the dark Add_DPPH->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Assay Workflow

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_reagent Generate ABTS•+ (ABTS + K2S2O8) Dilute_ABTS Dilute ABTS•+ to Abs ~0.7 ABTS_reagent->Dilute_ABTS Add_ABTS Add 180 µL Diluted ABTS•+ Dilute_ABTS->Add_ABTS Sample_sol Prepare Sample/ Standard Dilutions Mix Add 20 µL Sample/ Standard to well Sample_sol->Mix Mix->Add_ABTS Incubate Incubate 6 min in the dark Add_ABTS->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition, IC50, or TEAC Measure->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

FRAP Assay Workflow

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Warm_reagent Warm Reagent to 37°C FRAP_reagent->Warm_reagent Add_FRAP Add 300 µL FRAP Reagent Warm_reagent->Add_FRAP Sample_sol Prepare Sample/ Standard Dilutions Mix Add 10 µL Sample/ Standard to well Sample_sol->Mix Mix->Add_FRAP Incubate Incubate 6 min at 37°C Add_FRAP->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (Fe(II) Equivalents) Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Antioxidant Mechanism of 3-O-Ethyl-L-Ascorbic Acid

Antioxidant_Mechanism cluster_reaction Radical Scavenging (DPPH & ABTS) cluster_frap Ferric Reduction (FRAP) EAA 3-O-Ethyl-L-Ascorbic Acid (has donatable H/e-) Radical Free Radical (DPPH• or ABTS•+) EAA_Radical Oxidized 3-O-Ethyl-L-Ascorbic Acid EAA->EAA_Radical donates H atom or electron Neutral_Radical Neutralized Radical (DPPH-H or ABTS) Radical->Neutral_Radical accepts H atom or electron EAA2 3-O-Ethyl-L-Ascorbic Acid (Reducing Agent) Fe3 Ferric Iron (Fe³⁺) (in TPTZ complex) EAA_Oxidized2 Oxidized 3-O-Ethyl-L-Ascorbic Acid EAA2->EAA_Oxidized2 donates electron Fe2 Ferrous Iron (Fe²⁺) (forms blue complex) Fe3->Fe2 accepts electron

Caption: Simplified mechanism of antioxidant action for 3-O-Ethyl-L-Ascorbic Acid.

References

Application Note: Evaluating the Antioxidant Capacity of 3-O-Ethyl-L-Ascorbic Acid using the DPPH Radical Scavenging Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Ethyl-L-ascorbic acid is a stable, water- and oil-soluble derivative of pure vitamin C (ascorbic acid).[1][2][3] It is widely utilized in cosmetic and pharmaceutical formulations for its potent antioxidant, anti-aging, and skin-brightening properties.[2][3][4] Unlike L-ascorbic acid, the ethyl group at the third carbon position enhances the molecule's stability, preventing rapid oxidation while retaining the core benefits of Vitamin C.[1][5] This application note provides a detailed protocol for quantifying the antioxidant activity of 3-O-ethyl-L-ascorbic acid using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

The DPPH assay is a simple, rapid, and widely used spectrophotometric method to determine the antioxidant capacity of various compounds.[6][7][8][9] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[7][8][10] This reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine (DPPH-H) is measured by a decrease in absorbance at approximately 517 nm.[6][10][11] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.[12]

Principle of the DPPH Assay

The DPPH radical (DPPH•) is a stable free radical that shows a strong absorbance maximum at 517 nm.[6] When an antioxidant compound, such as 3-O-ethyl-L-ascorbic acid, is added to the DPPH solution, it donates a hydrogen atom to the radical. This results in the formation of the reduced, non-radical form, DPPH-H, and the disappearance of the violet color.[10][11] The scavenging reaction is monitored by the decrease in absorbance. The antioxidant activity is typically expressed as the percentage of DPPH radical scavenged or as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[13][14][15]

Caption: DPPH radical scavenging by an antioxidant.

Materials and Equipment

3.1 Reagents

  • 3-O-Ethyl-L-Ascorbic Acid (CAS: 86404-04-8)

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH) (CAS: 1898-66-4)

  • L-Ascorbic Acid (Positive Control) (CAS: 50-81-7)

  • Methanol (HPLC or Spectrophotometric Grade)

  • Deionized Water

3.2 Equipment

  • UV-Vis Spectrophotometer or Microplate Reader capable of reading at 517 nm

  • Analytical Balance

  • Vortex Mixer

  • Calibrated Micropipettes (10 µL to 1000 µL range)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • 96-well microplates or quartz cuvettes

  • Amber glass bottles or flasks wrapped in aluminum foil

  • Timer

Experimental Protocol

This protocol is designed for a 96-well microplate format for high-throughput analysis. It can be adapted for use with cuvettes by scaling the volumes appropriately.

4.1 Preparation of Solutions

It is crucial to prepare the DPPH working solution fresh daily and protect it from light to prevent degradation.[8][13]

Solution Preparation Steps Notes
DPPH Stock Solution (1 mM) Dissolve 39.4 mg of DPPH in 100 mL of methanol.Store in an amber bottle at 4°C for no more than a week.
DPPH Working Solution (~0.1 mM) Dilute the DPPH stock solution 1:10 with methanol. Adjust the concentration so that the absorbance at 517 nm is approximately 1.0 ± 0.1.Prepare fresh before each use and keep in a container wrapped in aluminum foil.[13]
3-O-Ethyl-L-Ascorbic Acid Stock (1 mg/mL) Accurately weigh 10 mg of 3-O-ethyl-L-ascorbic acid and dissolve it in 10 mL of methanol.This compound is soluble in both water and oil, but methanol is used for consistency with the DPPH solvent.[3][16]
Test Sample Serial Dilutions Prepare a series of dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25, 15.6 µg/mL) using methanol as the diluent.The concentration range should be chosen to bracket the expected IC50 value.
Positive Control Stock (1 mg/mL) Dissolve 10 mg of L-Ascorbic Acid in 10 mL of methanol.
Positive Control Serial Dilutions Prepare a series of dilutions from the stock solution similar to the test sample (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL).

4.2 Assay Procedure

The assay should be performed in triplicate in a dimly lit environment.[12]

Step Action Description
1. Plate Setup Pipette 100 µL of each test sample dilution into respective wells of a 96-well plate.
Pipette 100 µL of each positive control dilution into respective wells.
Pipette 100 µL of methanol into the control and blank wells.The "Control" represents 0% inhibition.
2. Initiate Reaction Add 100 µL of the DPPH working solution to all wells except the blank wells.The reaction starts upon addition of DPPH.
Add 100 µL of methanol to the blank wells.Blanks are used to correct for the color of the sample itself.
3. Incubation Mix the plate gently for 30 seconds.
Incubate the plate in the dark at room temperature for 30 minutes .[13]The incubation time is critical for the reaction to reach a steady state.
4. Measurement Measure the absorbance of all wells at 517 nm using a microplate reader.[6][13]

4.3 Assay Plate Layout Example

Well Content Volume
Blank Sample Dilution + Methanol100 µL + 100 µL
Control Methanol + DPPH Solution100 µL + 100 µL
Test Sample Sample Dilution + DPPH Solution100 µL + 100 µL
Positive Control Ascorbic Acid Dilution + DPPH Solution100 µL + 100 µL

Data Analysis and Presentation

5.1 Calculation of Radical Scavenging Activity

The percentage of DPPH radical scavenging activity is calculated using the following formula:[11]

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

Where:

  • Acontrol is the absorbance of the control reaction (DPPH solution and solvent).

  • Asample is the absorbance of the test sample or positive control.

5.2 IC50 Determination

The IC50 value is the concentration of the sample that causes a 50% inhibition of the DPPH radical.[13] To determine the IC50 value, plot the % Inhibition against the corresponding sample concentrations. The IC50 can then be calculated from the resulting dose-response curve using linear regression analysis. A lower IC50 value indicates greater antioxidant activity.[13] A study reported the IC50 value for 3-O-ethyl ascorbic acid to be 0.032 g/L.[14][15]

5.3 Example Data Table

Concentration (µg/mL) Average Absorbance (517 nm) % Inhibition
Control (0)1.0150.0
15.60.81220.0
31.250.60940.0
62.50.40660.0
1250.20380.0
2500.05195.0

Visualized Workflow

G cluster_workflow DPPH Assay Workflow prep 1. Solution Preparation (DPPH, Sample, Control) setup 2. Assay Plate Setup (100 µL Sample/Control + 100 µL DPPH) prep->setup incubate 3. Incubation (30 min in Dark at RT) setup->incubate measure 4. Absorbance Measurement (517 nm) incubate->measure analyze 5. Data Analysis (% Inhibition & IC50 Calculation) measure->analyze

Caption: Experimental workflow for the DPPH assay.

Conclusion

This protocol outlines a reliable and reproducible method for assessing the antioxidant capacity of 3-O-ethyl-L-ascorbic acid. The stability and solubility of this vitamin C derivative make it an ideal candidate for evaluation with the DPPH assay.[1][16] The results obtained can be used to compare its antioxidant potency against standard antioxidants like L-ascorbic acid and to ensure quality control in product formulations.

References

Application Notes and Protocols: 3-O-ethyl-L-ascorbic Acid in Fibroblast Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of 3-O-ethyl-L-ascorbic acid, a stable vitamin C derivative, on fibroblast cell cultures. The following protocols and data are intended to guide researchers in designing and executing experiments to evaluate its efficacy in promoting collagen synthesis, protecting against oxidative stress, and influencing cell viability.

Overview of 3-O-ethyl-L-ascorbic Acid

3-O-ethyl-L-ascorbic acid is a chemically modified and more stable form of ascorbic acid (Vitamin C). This modification, the addition of an ethyl group at the third carbon position, protects the molecule from oxidation and enhances its penetration into the skin.[1] In cell culture, it has been shown to stimulate collagen production in human dermal fibroblasts and protect cells from UV-induced oxidative damage by scavenging free radicals.[2]

Effects on Fibroblast Viability

A crucial initial step in evaluating any compound in cell culture is to determine its cytotoxic profile. The following data summarizes the effect of a serum containing 30% 3-O-ethyl-L-ascorbic acid on the viability of HaCaT keratinocytes, which can provide an initial reference for fibroblast studies.

Table 1: Cell Viability of HaCaT Cells Treated with a Serum Containing 30% 3-O-ethyl-L-ascorbic Acid

Concentration (mg/mL)Cell Viability (%)
4052.18

Data from a study on a cosmetic serum containing 30% 3-O-ethyl-l-ascorbic acid and 1% lactic acid.[3]

Stimulation of Collagen Synthesis in Fibroblasts

3-O-ethyl-L-ascorbic acid has been demonstrated to significantly increase collagen synthesis in human dermal fibroblasts. This is a key anti-aging benefit, as collagen provides structural integrity to the skin.

Table 2: Effect of 3-O-ethyl-L-ascorbic Acid on Collagen Synthesis in Human Dermal Fibroblasts

TreatmentConcentration% Increase in Collagen Synthesis
Serum with 30% 3-O-ethyl-L-ascorbic acid5 mg/mL1078%
Serum with 30% 3-O-ethyl-L-ascorbic acid10 mg/mL1115%
Ascorbyl 3-O-coumarate100-300 µM120-144%
Ascorbyl 2-O-coumarate100-300 µM125-191%

Data compiled from studies on a cosmetic serum[3][4] and other ascorbic acid derivatives.[5]

Antioxidant and Photoprotective Effects

The antioxidant properties of 3-O-ethyl-L-ascorbic acid contribute to its ability to protect cells from damage induced by reactive oxygen species (ROS), particularly from UV radiation.

Table 3: Photoprotective Effect of a Serum Containing 3-O-ethyl-L-ascorbic Acid on UVB-Irradiated Keratinocytes

TreatmentConcentrationReduction in γ-H2AX Positive Cells (%)
Serum with 30% 3-O-ethyl-L-ascorbic acid5 mg/mL24%

γ-H2AX is a marker for DNA double-strand breaks. Data from a study on a cosmetic serum.[3][4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxicity of 3-O-ethyl-L-ascorbic acid on fibroblasts.

Workflow for MTT Assay

MTT_Assay_Workflow A Seed fibroblasts in a 96-well plate B Incubate for 24 hours A->B C Treat with varying concentrations of 3-O-ethyl-L-ascorbic acid B->C D Incubate for 24-48 hours C->D E Add MTT solution D->E F Incubate for 30 minutes E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

MTT Assay Workflow for Cell Viability.

Materials:

  • Human dermal fibroblasts

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-O-ethyl-L-ascorbic acid stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of 3-O-ethyl-L-ascorbic acid in culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of 3-O-ethyl-L-ascorbic acid. Include untreated cells as a control.

  • Incubate the plate for 24 to 48 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 30 minutes at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Collagen Synthesis Assay

This protocol measures the amount of collagen produced by fibroblasts after treatment with 3-O-ethyl-L-ascorbic acid.

Workflow for Collagen Synthesis Assay

Collagen_Assay_Workflow A Culture human fibroblasts to confluence B Treat with non-cytotoxic concentrations of 3-O-ethyl-L-ascorbic acid A->B C Include positive (TGF-β1) and negative controls B->C D Incubate for 48 hours C->D E Collect culture medium and extracellular matrix D->E F Measure collagen using a specific red coloring agent E->F G Assess cell density with MTT E->G H Read absorbance at 540 nm F->H

Collagen Synthesis Assay Workflow.

Materials:

  • Human dermal fibroblasts

  • Complete culture medium

  • 3-O-ethyl-L-ascorbic acid

  • Positive control (e.g., TGF-β1)

  • Collagen assay kit (using a red coloring agent with affinity for the collagen triple helix)

  • Spectrophotometer

Procedure:

  • Culture human fibroblasts in appropriate culture vessels until they reach confluence.

  • Treat the cells with non-cytotoxic concentrations of 3-O-ethyl-L-ascorbic acid.

  • Include a negative control (untreated cells) and a positive control (cells treated with a known collagen stimulator like TGF-β1).[6]

  • Incubate the cells for 48 hours.[6]

  • After incubation, collect both the culture medium and the extracellular matrix.

  • Measure the amount of collagen using a collagen-specific assay. This typically involves a red coloring agent that binds to the triple helix structure of native collagen.[6]

  • Assess the cell density in parallel using an MTT assay to normalize the collagen production to the number of cells.[6]

  • Read the absorbance of the collagen-coloring agent complex at 540 nm.[6]

  • Calculate the change in collagen synthesis relative to the untreated control.

Signaling Pathways

Ascorbic acid and its derivatives are known to influence collagen synthesis through multiple mechanisms. While the specific signaling cascade for 3-O-ethyl-L-ascorbic acid is still under investigation, it is believed to follow a similar pathway to native ascorbic acid.

Proposed Signaling Pathway for Ascorbic Acid-Induced Collagen Synthesis

Signaling_Pathway cluster_cell Fibroblast EAA 3-O-ethyl-L-ascorbic acid AA Ascorbic Acid EAA->AA Intracellular conversion Prolyl_Hydroxylase Prolyl Hydroxylase AA->Prolyl_Hydroxylase Cofactor Lysyl_Hydroxylase Lysyl Hydroxylase AA->Lysyl_Hydroxylase Cofactor Transcription Increased Procollagen mRNA Transcription AA->Transcription Procollagen Procollagen Synthesis (ER) Prolyl_Hydroxylase->Procollagen Hydroxylation Lysyl_Hydroxylase->Procollagen Hydroxylation Collagen_Secretion Collagen Secretion Procollagen->Collagen_Secretion Collagen_Fibrils Mature Collagen Fibrils (Extracellular) Collagen_Secretion->Collagen_Fibrils Transcription->Procollagen

Proposed mechanism of 3-O-ethyl-L-ascorbic acid in collagen synthesis.

Pathway Description:

  • Uptake and Conversion: 3-O-ethyl-L-ascorbic acid is absorbed by the fibroblast and is believed to be converted intracellularly to ascorbic acid.

  • Cofactor for Hydroxylation: Ascorbic acid is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase. These enzymes are critical for the hydroxylation of proline and lysine residues in procollagen chains within the endoplasmic reticulum.

  • Collagen Maturation and Secretion: Proper hydroxylation is necessary for the folding of procollagen into a stable triple helix structure, which is then secreted from the cell.

  • Increased Gene Expression: Ascorbic acid has also been shown to increase the transcription of procollagen mRNA, leading to an overall increase in collagen protein synthesis.[5]

  • Extracellular Assembly: Once secreted, the procollagen is processed into mature collagen molecules that assemble into collagen fibrils, strengthening the extracellular matrix.

References

Application Notes and Protocols for Developing Topical Formulations with 3-O-Ethyl-L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-ethyl-L-ascorbic acid (EAA) is a stable, non-irritating derivative of Vitamin C that offers the same skin benefits, including antioxidant protection, collagen stimulation, and skin brightening.[1][2] Its enhanced stability and solubility in both water and oil make it a superior candidate for cosmetic and dermatological formulations compared to its parent molecule, L-ascorbic acid.[3][4] This document provides detailed application notes and protocols for the development of topical formulations containing 3-O-ethyl-L-ascorbic acid, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties and Solubility

3-O-ethyl-L-ascorbic acid's structure, with an ethyl group at the third carbon position, protects it from ionization and oxidation, contributing to its stability.[3] This modification also imparts some lipophilicity, which enhances its skin penetration.[4]

PropertyValueReference
Molecular Formula C₈H₁₂O₆[5]
Molecular Weight 204.2 g/mol [6]
Melting Point 112-114 °C[7]
pKa 7.72 ± 0.01[8]
logP (o/w) -1.07 ± 0.03[8]
Appearance Solid[6]
Purity ≥98%[6]
Storage -20°C[6]
Stability ≥4 years[6]

The solubility of 3-O-ethyl-L-ascorbic acid in various solvents is a critical parameter for formulation development.

SolventSolubilityReference
Ethanol ~30 mg/mL[6]
DMSO ~30 mg/mL[6]
Dimethylformamide ~30 mg/mL[6]
PBS (pH 7.2) ~10 mg/mL[6]

Biological Activity

3-O-ethyl-L-ascorbic acid exhibits a range of biological activities beneficial for skin health. Once it penetrates the skin, it is metabolized to L-ascorbic acid, allowing it to exert its effects.[4][9]

Biological ActivityIC₅₀ Value / EffectReference
Tyrosinase Inhibition 7.5 g/L[10]
DPPH Radical Scavenging 0.032 g/L[10]
Collagen Synthesis Stimulates collagen production[5][9]
Melanin Synthesis Inhibition Reduces melanin production[9][11]
Antioxidant Scavenges free radicals[9]

Signaling Pathways

Collagen Synthesis

Vitamin C is a crucial cofactor for prolyl and lysyl hydroxylases, enzymes essential for the stabilization of the collagen triple helix.[12][13][14][15] It also stimulates fibroblast activity and increases collagen gene expression.[12][14]

G cluster_0 Cellular Environment 3-O-Ethyl-L-Ascorbic Acid 3-O-Ethyl-L-Ascorbic Acid L-Ascorbic Acid L-Ascorbic Acid 3-O-Ethyl-L-Ascorbic Acid->L-Ascorbic Acid Metabolism Prolyl Hydroxylase Prolyl Hydroxylase L-Ascorbic Acid->Prolyl Hydroxylase Cofactor Lysyl Hydroxylase Lysyl Hydroxylase L-Ascorbic Acid->Lysyl Hydroxylase Cofactor Procollagen Procollagen Prolyl Hydroxylase->Procollagen Hydroxylation Lysyl Hydroxylase->Procollagen Hydroxylation Collagen Collagen Procollagen->Collagen Stabilization

Collagen Synthesis Pathway
Melanin Synthesis Inhibition

3-O-ethyl-L-ascorbic acid inhibits the activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[11][16][17] This leads to a reduction in melanin production and a skin-lightening effect.[4][9] It may also reduce the expression of tyrosinase and TRP-2 at the protein level.[11]

G cluster_0 Melanocyte 3-O-Ethyl-L-Ascorbic Acid 3-O-Ethyl-L-Ascorbic Acid Tyrosinase Tyrosinase 3-O-Ethyl-L-Ascorbic Acid->Tyrosinase Inhibits Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase DOPAquinone DOPAquinone DOPA->DOPAquinone Tyrosinase Melanin Melanin DOPAquinone->Melanin

Melanin Synthesis Inhibition

Experimental Protocols

Protocol 1: Preparation of a Basic Topical Serum

This protocol describes the preparation of a simple aqueous serum containing 2% 3-O-ethyl-L-ascorbic acid.

Materials and Equipment:

  • 3-O-ethyl-L-ascorbic acid powder

  • Distilled water

  • Propylene glycol (penetration enhancer)

  • Glycerin (humectant)

  • Phenoxyethanol (preservative)

  • Citric acid or Sodium hydroxide (for pH adjustment)

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Weighing scale

Procedure:

  • In a beaker, weigh the required amount of distilled water.

  • While stirring, add the propylene glycol and glycerin to the water phase.

  • Slowly add the 3-O-ethyl-L-ascorbic acid powder and stir until fully dissolved.

  • Add the preservative (phenoxyethanol) and stir to combine.

  • Measure the pH of the solution. Adjust the pH to a range of 5.0-6.0 using citric acid (to lower) or sodium hydroxide (to raise).[18]

  • Continue stirring until a homogenous solution is formed.

  • Transfer the final formulation to a light-protective container.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines a method to assess the skin permeation of 3-O-ethyl-L-ascorbic acid from a topical formulation.

Materials and Equipment:

  • Franz diffusion cells

  • Full-thickness porcine or human skin[19][20]

  • Prepared topical formulation

  • Phosphate-buffered saline (PBS, pH 7.4) as receptor fluid

  • Syringes and needles

  • HPLC system for analysis

  • Water bath with temperature control

Procedure:

  • Mount the skin sample on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin.

  • Equilibrate the cells in a water bath at 32°C.

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with fresh, pre-warmed PBS.

  • Analyze the concentration of 3-O-ethyl-L-ascorbic acid in the collected samples using a validated HPLC method.

  • At the end of the experiment, dismount the skin, and extract the drug from the skin to determine the amount retained.

  • Calculate the cumulative amount of drug permeated per unit area over time.

Protocol 3: Tyrosinase Inhibition Assay

This protocol is for determining the inhibitory effect of a formulation on tyrosinase activity.

Materials and Equipment:

  • Mushroom tyrosinase

  • L-DOPA

  • Phosphate buffer (pH 6.8)

  • Test formulation containing 3-O-ethyl-L-ascorbic acid

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test formulation at various concentrations.

  • Prepare a control well with buffer and tyrosinase only, and a positive control with kojic acid.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding L-DOPA to all wells.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test formulation compared to the control.

  • Determine the IC₅₀ value of the formulation.

Protocol 4: DPPH Radical Scavenging Assay

This protocol measures the antioxidant capacity of a formulation.

Materials and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test formulation containing 3-O-ethyl-L-ascorbic acid

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the methanolic solution of DPPH.

  • Add the test formulation at various concentrations to the wells.

  • Prepare a control well with DPPH and methanol, and a positive control with ascorbic acid.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

  • Determine the IC₅₀ value.

Protocol 5: HPLC Method for Quantification

This protocol provides a method for the quantification of 3-O-ethyl-L-ascorbic acid.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 150 mm × 4.6 mm, 5 µm)

  • Mobile phase: Methanol and 0.025 mol/L KH₂PO₄ solution (e.g., 20:80 v/v)[21]

  • 3-O-ethyl-L-ascorbic acid standard

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare a stock solution of the 3-O-ethyl-L-ascorbic acid standard of known concentration.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Set the HPLC conditions: flow rate of 1.0 mL/min, column temperature of 30°C, and UV detection at 254 nm.[21]

  • Inject the calibration standards and construct a calibration curve of peak area versus concentration.

  • Prepare the sample for analysis (e.g., from permeation studies or stability testing) by diluting it to fall within the calibration range and filtering it.

  • Inject the sample and determine the concentration of 3-O-ethyl-L-ascorbic acid from the calibration curve.

Experimental Workflow

The development and evaluation of topical formulations containing 3-O-ethyl-L-ascorbic acid typically follow a structured workflow.

G cluster_0 Formulation Development & Evaluation Workflow A Define Formulation Goals (e.g., serum, cream) B Select Excipients (solvents, penetration enhancers, etc.) A->B C Prepare Trial Formulations B->C D Physicochemical Characterization (pH, viscosity, appearance) C->D E Stability Testing (temperature, light) D->E F In Vitro Efficacy Testing (Tyrosinase Inhibition, Antioxidant Assay) D->F G In Vitro Skin Permeation Study (Franz Diffusion Cells) D->G H Lead Formulation Selection E->H F->H G->H I Safety & Toxicological Assessment H->I

Formulation Development Workflow

Safety and Regulatory Considerations

3-O-ethyl-L-ascorbic acid is generally considered safe for topical use, with a low risk of skin irritation or sensitization.[5] However, a few cases of allergic contact dermatitis have been reported.[22] As with any cosmetic ingredient, it is recommended to perform a patch test before widespread use, especially for individuals with sensitive skin.[5] The use of this ingredient in cosmetic products may lead to skin depigmentation, and products should be labeled accordingly to inform consumers.[23]

References

Application Note: Quantification of 3-O-Ethyl-L-Ascorbic Acid in Cosmetic Serums by RP-HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

1. Abstract

This application note details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the accurate quantification of 3-O-ethyl-L-ascorbic acid in cosmetic serum formulations. 3-O-ethyl-L-ascorbic acid is a stable etherified derivative of ascorbic acid, widely used in skincare products for its antioxidant, anti-aging, and skin-whitening properties.[1][2][3] The described method is simple, accurate, and precise, making it suitable for routine quality control and stability testing in research, development, and manufacturing environments.

2. Principle

The method employs isocratic elution on a C18 stationary phase to separate 3-O-ethyl-L-ascorbic acid from other components typically found in a cosmetic serum matrix. The separation is achieved using a mobile phase consisting of a methanol and acidified water mixture. Quantification is performed by monitoring the UV absorbance at an appropriate wavelength and comparing the peak area of the analyte to a calibration curve constructed from certified reference standards.

3. Instrumentation, Reagents, and Materials

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Analytical balance (0.01 mg readability).

    • Ultrasonic bath.

    • Vortex mixer.

    • pH meter.

    • Data acquisition and processing software.

  • Reagents:

    • 3-O-ethyl-L-ascorbic acid reference standard (≥98.5% purity).[4]

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

    • Orthophosphoric acid (85%) (Analytical grade).

    • Deionized water (18.2 MΩ·cm).

  • Materials:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., SHIMADZU Shim-pack VP-C18ODS or equivalent).[5]

    • Volumetric flasks (Class A).

    • Pipettes (Class A).

    • Syringe filters (0.45 µm, PTFE or PVDF).

    • HPLC vials with caps.

Experimental Protocols

4. Preparation of Solutions

  • Mobile Phase Preparation (Methanol : 0.025 M KH₂PO₄, 20:80 v/v):

    • Dissolve 3.40 g of KH₂PO₄ in 1000 mL of deionized water to prepare a 0.025 M solution.

    • Adjust the pH of the KH₂PO₄ solution to 3.0 using orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 200 mL of HPLC-grade methanol with 800 mL of the prepared KH₂PO₄ buffer.

    • Degas the final mobile phase by sonication for 15-20 minutes before use.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 25 mg of 3-O-ethyl-L-ascorbic acid reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. Mix thoroughly. This solution should be stored under refrigeration and protected from light.

  • Calibration Standards Preparation:

    • Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of calibration standards.

    • A suggested concentration range is 5, 10, 25, 50, 75, and 100 µg/mL.[5]

5. Sample Preparation

  • Accurately weigh approximately 1.0 g of the cosmetic serum into a 50 mL volumetric flask.

  • Add approximately 30 mL of the mobile phase.

  • Vortex for 2 minutes to ensure the sample is well-dispersed.

  • Sonicate for 15 minutes to facilitate the complete extraction of the active ingredient.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis. Note: Further dilution may be necessary to ensure the final concentration falls within the linear range of the calibration curve.

6. Chromatographic Conditions

The HPLC system should be set up according to the parameters outlined in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Methanol : 0.025 M KH₂PO₄ (pH 3.0) (20:80, v/v)
Flow Rate 1.0 mL/min[5][6]
Column Temperature 30 °C[5][6]
Injection Volume 10 µL
UV Detection 254 nm[5]
Run Time Approximately 10 minutes

Data and Visualization

7. Method Validation Summary

The analytical method was validated according to ICH guidelines for linearity, accuracy, and precision.[6] The results demonstrate the method's suitability for the intended application.

ParameterResult
Linearity Range 5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999[5][7]
Accuracy (% Recovery) 97.75% – 100.60%[5][7]
Precision (% RSD)
Intra-day (n=6)< 2.0%[7]
Inter-day (n=6)< 2.5%[5][7]
Limit of Detection (LOD) 0.5 µg/mL[6]
Limit of Quantitation (LOQ) 1.5 µg/mL

8. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the quantification process, from sample handling to final data analysis.

Workflow Quantification Workflow for 3-O-Ethyl-L-Ascorbic Acid cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Stage SampleReceipt Sample Receipt (Cosmetic Serum) SamplePrep Sample Preparation (Weigh, Dilute, Sonicate, Filter) SampleReceipt->SamplePrep StandardPrep Standard Preparation (Stock & Dilutions) HPLC HPLC Analysis StandardPrep->HPLC SamplePrep->HPLC DataAcq Data Acquisition (Chromatogram) HPLC->DataAcq Processing Data Processing (Peak Integration) DataAcq->Processing Quant Quantification (Calibration Curve) Processing->Quant Report Final Report Quant->Report

Caption: Experimental workflow from sample preparation to final analysis.

The RP-HPLC-UV method described provides a reliable and robust tool for the quantification of 3-O-ethyl-L-ascorbic acid in cosmetic serums. The method exhibits excellent linearity, accuracy, and precision, confirming its suitability for quality control and research applications in the cosmetics industry. The straightforward sample preparation and isocratic elution make it efficient for high-throughput analysis.

References

Application Notes and Protocols: Tyrosinase Inhibition Assay for 3-O-Ethyl-L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the tyrosinase inhibitory activity of 3-O-ethyl-L-ascorbic acid, a stable derivative of Vitamin C commonly used in cosmetic and pharmaceutical applications for its skin-lightening properties. The protocol is based on a well-established in vitro spectrophotometric assay using L-3,4-dihydroxyphenylalanine (L-DOPA) as a substrate for mushroom tyrosinase. This application note includes a comprehensive experimental procedure, data presentation guidelines, and visual representations of the workflow and the underlying biological pathway to facilitate understanding and implementation in a laboratory setting.

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[1] It catalyzes the initial and rate-limiting steps in the conversion of tyrosine to melanin pigments.[2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents. 3-O-ethyl-L-ascorbic acid is a stable ether derivative of ascorbic acid that has demonstrated potent skin-whitening effects, primarily attributed to its ability to inhibit tyrosinase activity.[3] This document outlines a robust and reproducible assay to quantify the inhibitory effect of 3-O-ethyl-L-ascorbic acid on mushroom tyrosinase.

Principle of the Assay

The tyrosinase inhibition assay is a colorimetric method that measures the enzymatic conversion of L-DOPA to dopachrome. Tyrosinase oxidizes L-DOPA to dopaquinone, which then undergoes a series of non-enzymatic reactions to form the orange-red colored product, dopachrome. The formation of dopachrome can be monitored by measuring the increase in absorbance at approximately 475 nm.[4][5] In the presence of an inhibitor like 3-O-ethyl-L-ascorbic acid, the rate of dopachrome formation is reduced. The percentage of tyrosinase inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.

Materials and Reagents

  • Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder (e.g., Sigma-Aldrich, T3824)

  • 3-O-Ethyl-L-ascorbic acid (e.g., Cayman Chemical, 16562)

  • L-3,4-dihydroxyphenylalanine (L-DOPA) (e.g., Sigma-Aldrich, D9628)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Potassium phosphate dibasic (K₂HPO₄)

  • Dimethyl sulfoxide (DMSO)

  • Deionized or distilled water

  • 96-well microplates

  • Microplate reader with absorbance measurement capabilities

Instrumentation

  • UV-Vis Spectrophotometer or Microplate Reader

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes

Experimental Protocols

Preparation of Reagents
  • Phosphate Buffer (100 mM, pH 6.8):

    • Prepare a 100 mM solution of potassium phosphate monobasic and a 100 mM solution of potassium phosphate dibasic in deionized water.

    • To prepare 100 mL of the buffer, mix 48.5 mL of the monobasic solution with 51.5 mL of the dibasic solution.

    • Adjust the pH to 6.8 using either the monobasic or dibasic solution as needed.

  • Mushroom Tyrosinase Solution (1000 units/mL):

    • Dissolve mushroom tyrosinase powder in cold phosphate buffer (100 mM, pH 6.8) to a final concentration of 1000 units/mL.

    • Prepare this solution fresh before each experiment and keep it on ice.

  • L-DOPA Solution (10 mM):

    • Dissolve L-DOPA in phosphate buffer (100 mM, pH 6.8) to a final concentration of 10 mM.

    • This solution should be prepared fresh as it is prone to auto-oxidation.

  • 3-O-Ethyl-L-Ascorbic Acid Stock Solution (e.g., 100 mM):

    • Dissolve an accurately weighed amount of 3-O-ethyl-L-ascorbic acid in DMSO to prepare a stock solution of 100 mM.

    • Further dilutions should be made in the phosphate buffer to achieve the desired final concentrations for the assay. It is important to ensure the final DMSO concentration in the assay well is low (typically ≤1%) to avoid solvent effects on enzyme activity.

  • Positive Control (e.g., Kojic Acid):

    • Prepare a stock solution of a known tyrosinase inhibitor, such as kojic acid, in the same manner as the test compound.

Assay Procedure (96-well plate format)
  • Prepare the Assay Plate:

    • Add 20 µL of various concentrations of 3-O-ethyl-L-ascorbic acid solution (prepared in phosphate buffer) to the sample wells.

    • Add 20 µL of the positive control solution to the positive control wells.

    • Add 20 µL of phosphate buffer (containing the same percentage of DMSO as the sample wells) to the control (no inhibitor) and blank wells.

  • Add Tyrosinase Solution:

    • Add 80 µL of the mushroom tyrosinase solution (1000 units/mL) to the sample, positive control, and control wells.

    • Add 80 µL of phosphate buffer to the blank wells.

  • Pre-incubation:

    • Mix the contents of the wells gently and pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the Reaction:

    • Add 100 µL of the L-DOPA solution (10 mM) to all wells (sample, positive control, control, and blank).

  • Measure Absorbance:

    • Immediately measure the absorbance of each well at 475 nm using a microplate reader.

    • Take kinetic readings every 1-2 minutes for a total of 20-30 minutes, or take an endpoint reading after a fixed time (e.g., 20 minutes).

Data Analysis
  • Calculate the Rate of Reaction:

    • For kinetic assays, determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

    • For endpoint assays, subtract the initial absorbance reading from the final absorbance reading.

  • Calculate the Percentage of Tyrosinase Inhibition:

    • The percentage of inhibition is calculated using the following formula:

    • Where:

      • A_control is the absorbance of the control (enzyme + substrate, no inhibitor).

      • A_sample is the absorbance of the sample (enzyme + substrate + inhibitor).

  • Determine the IC₅₀ Value:

    • The IC₅₀ value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC₅₀ value can be determined from the resulting dose-response curve using non-linear regression analysis.

Data Presentation

The quantitative data for the tyrosinase inhibitory activity of 3-O-ethyl-L-ascorbic acid should be summarized in a clear and structured table.

InhibitorConcentration% Inhibition (Mean ± SD)IC₅₀ Value
3-O-ethyl-L-ascorbic acidConc. 1
Conc. 2
Conc. 3
Conc. 4
Conc. 5
Kojic Acid (Positive Control)Conc. 1
Conc. 2
Conc. 3

Reported IC₅₀ Values for 3-O-Ethyl-L-Ascorbic Acid:

It is important to note that reported IC₅₀ values can vary between studies due to differences in assay conditions (e.g., enzyme source, substrate concentration, pH, temperature).

Enzyme SourceSubstrateReported IC₅₀Reference
Mushroom TyrosinaseL-DOPA7.5 g/L[6][7]
Mushroom TyrosinaseL-Tyrosine0.15 mmol/L[8]
Human TyrosinaseL-DOPA16.65 mM[4]
Mushroom TyrosinaseL-DOPA29.69 mM[4]

Mandatory Visualization

Tyrosinase_Inhibition_Pathway cluster_0 Melanin Biosynthesis Pathway cluster_1 Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Inhibitor 3-O-Ethyl-L-Ascorbic Acid Inhibitor->LDOPA Inhibition

Caption: Mechanism of tyrosinase inhibition by 3-O-ethyl-L-ascorbic acid.

Assay_Workflow cluster_workflow Tyrosinase Inhibition Assay Workflow cluster_wells Plate Layout Example prep 1. Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate 2. Dispense Reagents into 96-well Plate (Inhibitor, Enzyme) prep->plate preincubate 3. Pre-incubate at 25°C for 10 min plate->preincubate well_layout  Control  | Sample 1 | Sample 2 | ...  ------------------------------------  Blank    | Pos Ctrl | ...      | ... add_substrate 4. Add L-DOPA to Initiate Reaction preincubate->add_substrate measure 5. Measure Absorbance at 475 nm (Kinetic or Endpoint) add_substrate->measure analyze 6. Data Analysis (% Inhibition, IC50) measure->analyze

Caption: Experimental workflow for the tyrosinase inhibition assay.

References

Application Note: Efficacy of 3-O-Ethyl-L-Ascorbic Acid on 3D Reconstructed Human Epidermis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-O-Ethyl-L-ascorbic acid, a stable derivative of Vitamin C, is a potent antioxidant and anti-aging ingredient widely used in cosmetic and dermatological products.[1][2][3][4] Its stability in formulations and enhanced skin penetration make it a superior alternative to L-ascorbic acid.[5][6] This application note details the use of 3D reconstructed human epidermis models to evaluate the skin whitening, anti-aging, and antioxidant effects of 3-O-ethyl-L-ascorbic acid. These models, such as EpiDerm™, SkinEthic™, or LabSkin™, are physiologically relevant in vitro systems that mimic the architecture and function of the human epidermis, providing a robust platform for efficacy testing of topical ingredients.[7][8][9]

Mechanism of Action

3-O-Ethyl-L-ascorbic acid exerts its beneficial effects on the skin through several mechanisms. Its primary functions include:

  • Skin Whitening: It inhibits the enzyme tyrosinase, a key regulator of melanin production, thereby reducing hyperpigmentation and promoting a more even skin tone.[10][11][12]

  • Anti-Aging: It stimulates the synthesis of collagen, a crucial protein for maintaining skin elasticity and firmness, which helps to reduce the appearance of fine lines and wrinkles.[1][2][13]

  • Antioxidant Protection: It effectively neutralizes reactive oxygen species (ROS) generated by environmental stressors like UV radiation and pollution, thus protecting the skin from oxidative damage and premature aging.[1][2][3]

Experimental Protocols

Detailed methodologies for assessing the key efficacy parameters of 3-O-ethyl-L-ascorbic acid on 3D reconstructed human epidermis are provided below.

Skin Whitening Efficacy: Melanin Content Assay

This protocol assesses the ability of 3-O-ethyl-L-ascorbic acid to reduce melanin content in a 3D pigmented human epidermis model.

Materials:

  • 3D Pigmented Human Epidermis Model (e.g., MelanoDerm™)

  • Assay Medium

  • 3-O-Ethyl-L-Ascorbic Acid (test article)

  • Kojic Acid (positive control)

  • Vehicle Control (e.g., phosphate-buffered saline)

  • 1 M NaOH with 10% DMSO

  • Spectrophotometer

Procedure:

  • Tissue Equilibration: Upon receipt, equilibrate the 3D tissue models in the provided assay medium for at least 1 hour at 37°C and 5% CO2.

  • Topical Application: Apply a defined amount (e.g., 2 mg/cm²) of the test article, positive control, and vehicle control to the surface of the tissue models.

  • Incubation: Incubate the treated tissues for a specified period (e.g., 10-14 days), with medium changes every 2-3 days.

  • Tissue Lysis: At the end of the incubation period, wash the tissues with PBS and lyse them in 1 M NaOH with 10% DMSO at 95°C for 1 hour.[14]

  • Melanin Quantification: Transfer the lysate to a 96-well plate and measure the absorbance at 470-490 nm using a spectrophotometer.[14]

  • Data Analysis: Calculate the percentage of melanin inhibition compared to the vehicle control.

Anti-Aging Efficacy: Collagen Synthesis Assay

This protocol evaluates the potential of 3-O-ethyl-L-ascorbic acid to stimulate collagen production in a 3D full-thickness human skin model.

Materials:

  • 3D Full-Thickness Human Skin Model (containing both epidermis and dermis)

  • Assay Medium

  • 3-O-Ethyl-L-Ascorbic Acid (test article)

  • Transforming Growth Factor-beta 1 (TGF-β1) (positive control)

  • Vehicle Control

  • Sircol™ Soluble Collagen Assay Kit

  • Spectrophotometer

Procedure:

  • Tissue Equilibration: Equilibrate the 3D skin models in assay medium for 24 hours at 37°C and 5% CO2.

  • Treatment: Treat the tissues with the test article, positive control, and vehicle control in the culture medium for 48-72 hours.

  • Collagen Extraction: Following incubation, collect the culture medium and extract soluble collagen from the tissue models according to the manufacturer's instructions for the collagen assay kit.

  • Collagen Quantification: Use the Sircol™ assay to quantify the amount of soluble collagen in the culture medium and tissue extracts. This assay is based on the specific binding of Sirius Red dye to collagen.

  • Data Analysis: Measure the absorbance at 555 nm and determine the collagen concentration using a standard curve. Express the results as a percentage increase in collagen synthesis compared to the vehicle control.

Antioxidant Efficacy: Reactive Oxygen Species (ROS) Measurement

This protocol assesses the capacity of 3-O-ethyl-L-ascorbic acid to reduce oxidative stress by measuring ROS levels in 3D reconstructed human epidermis exposed to UVB radiation.

Materials:

  • 3D Reconstructed Human Epidermis Model

  • Assay Medium

  • 3-O-Ethyl-L-Ascorbic Acid (test article)

  • N-acetylcysteine (NAC) (positive control)

  • Vehicle Control

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe

  • UVB Light Source

  • Fluorescence Plate Reader or Microscope

Procedure:

  • Pre-treatment: Pre-treat the 3D tissue models with the test article, positive control, and vehicle control for 24 hours.

  • Probe Loading: Incubate the tissues with 50 µM DCFH-DA for 30-60 minutes at 37°C.[10]

  • UVB Exposure: Wash the tissues with PBS and expose them to a sub-lethal dose of UVB radiation (e.g., 100 mJ/cm²). A non-irradiated group serves as a negative control.

  • Fluorescence Measurement: Immediately after UVB exposure, measure the fluorescence intensity of the dichlorofluorescein (DCF) produced by the oxidation of DCFH-DA by ROS.[15] This can be done using a fluorescence plate reader (excitation/emission ~485/535 nm) or visualized using a fluorescence microscope.[10][16]

  • Data Analysis: Quantify the reduction in ROS levels in the treated groups compared to the UVB-exposed vehicle control.

Data Presentation

The quantitative data from the described experiments can be summarized in the following tables for clear comparison.

Table 1: Effect of 3-O-Ethyl-L-Ascorbic Acid on Melanin Content

Treatment GroupConcentrationMelanin Content (OD at 490 nm)% Melanin Inhibition
Vehicle Control-Value0%
Kojic Acide.g., 100 µMValueValue
3-O-Ethyl-L-Ascorbic Acide.g., 0.1%ValueValue
3-O-Ethyl-L-Ascorbic Acide.g., 0.5%ValueValue
3-O-Ethyl-L-Ascorbic Acide.g., 1.0%ValueValue

Table 2: Effect of 3-O-Ethyl-L-Ascorbic Acid on Collagen Synthesis

Treatment GroupConcentrationCollagen Content (µg/mL)% Increase in Collagen Synthesis
Vehicle Control-Value0%
TGF-β1e.g., 10 ng/mLValueValue
3-O-Ethyl-L-Ascorbic Acide.g., 0.1%ValueValue
3-O-Ethyl-L-Ascorbic Acide.g., 0.5%ValueValue
3-O-Ethyl-L-Ascorbic Acide.g., 1.0%ValueValue

Table 3: Effect of 3-O-Ethyl-L-Ascorbic Acid on ROS Production

Treatment GroupConcentrationFluorescence Intensity (Arbitrary Units)% ROS Reduction
Non-Irradiated Control-Value-
UVB + Vehicle Control-Value0%
UVB + NACe.g., 1 mMValueValue
UVB + 3-O-Ethyl-L-Ascorbic Acide.g., 0.1%ValueValue
UVB + 3-O-Ethyl-L-Ascorbic Acide.g., 0.5%ValueValue
UVB + 3-O-Ethyl-L-Ascorbic Acide.g., 1.0%ValueValue

Visualizations

Experimental_Workflow cluster_prep Tissue Preparation cluster_treatment Treatment Application cluster_assays Efficacy Assays cluster_analysis Data Analysis Tissue 3D Reconstructed Human Epidermis Equilibration Equilibration (1-24h) Tissue->Equilibration Treatment Topical Application of 3-O-Ethyl-L-Ascorbic Acid, Positive & Vehicle Controls Equilibration->Treatment Whitening Skin Whitening (Melanin Assay) Treatment->Whitening AntiAging Anti-Aging (Collagen Assay) Treatment->AntiAging Antioxidant Antioxidant (ROS Assay) Treatment->Antioxidant Data Spectrophotometry & Fluorescence Measurement Whitening->Data AntiAging->Data Antioxidant->Data Analysis Quantification and Statistical Analysis Data->Analysis

Caption: Experimental workflow for evaluating the efficacy of 3-O-ethyl-L-ascorbic acid.

Signaling_Pathways cluster_whitening Skin Whitening Pathway cluster_aging Anti-Aging Pathway cluster_antioxidant Antioxidant Pathway EAA_W 3-O-Ethyl-L-Ascorbic Acid Tyrosinase Tyrosinase Enzyme EAA_W->Tyrosinase Inhibits Melanin Melanin Production Tyrosinase->Melanin Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation EAA_A 3-O-Ethyl-L-Ascorbic Acid Fibroblasts Dermal Fibroblasts EAA_A->Fibroblasts Stimulates Collagen Collagen Synthesis Fibroblasts->Collagen SkinFirmness Improved Skin Firmness & Elasticity Collagen->SkinFirmness EAA_O 3-O-Ethyl-L-Ascorbic Acid ROS Reactive Oxygen Species (ROS) EAA_O->ROS Neutralizes UV_Pollution UV Radiation / Pollution UV_Pollution->ROS OxidativeDamage Oxidative Damage (Premature Aging) ROS->OxidativeDamage

Caption: Signaling pathways of 3-O-ethyl-L-ascorbic acid in the skin.

References

Application Note: Measuring In Vitro Collagen Production Stimulated by 3-O-Ethyl-L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 3-O-ethyl-L-ascorbic acid (EAA) is a stable, water-soluble derivative of Vitamin C, widely recognized for its potent antioxidant properties and crucial role in collagen synthesis.[1] Unlike L-ascorbic acid, which is prone to rapid degradation, EAA offers enhanced stability, making it an ideal compound for cosmetic and pharmaceutical formulations aimed at anti-aging and skin repair.[1][2] EAA penetrates the skin where it is metabolized to ascorbic acid, facilitating the production of collagen, a vital protein for skin elasticity and firmness.[1] This document provides detailed protocols for treating human dermal fibroblasts with EAA and subsequently quantifying the induced collagen production using the Sircol™ Soluble Collagen Assay and Western blotting.

Mechanism of Action Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the hydroxylation of proline and lysine residues in procollagen chains.[3][4] This hydroxylation is a vital post-translational modification that stabilizes the collagen triple helix structure, a prerequisite for its secretion from the cell.[5] By acting as a precursor to ascorbic acid, 3-O-ethyl-L-ascorbic acid effectively stimulates the synthesis of structurally sound collagen.[1][3] Studies have shown that EAA can significantly increase the expression of procollagen mRNA and subsequent collagen protein levels in cultured fibroblasts.[5][6][7]

Collagen_Pathway cluster_cell Fibroblast EAA_ext 3-O-Ethyl-L- Ascorbic Acid (Extracellular) EAA_int Intracellular Ascorbic Acid EAA_ext->EAA_int Uptake & Metabolism Enzymes Prolyl & Lysyl Hydroxylases EAA_int->Enzymes Cofactor Hydroxylation Hydroxylation of Proline & Lysine Enzymes->Hydroxylation Catalyzes Procollagen Pro-collagen Chains (in ER) Procollagen->Hydroxylation Helix Stable Pro-collagen Triple Helix Hydroxylation->Helix Enables Folding Collagen_sec Secreted Collagen Helix->Collagen_sec Secretion

Caption: Mechanism of EAA-stimulated collagen synthesis.

Experimental Protocols

This section details the in vitro workflow for assessing the effect of 3-O-ethyl-L-ascorbic acid on collagen production in a human dermal fibroblast cell culture model.

Experimental_Workflow A 1. Seed Human Dermal Fibroblasts (HDFs) B 2. Treat with 3-O-Ethyl-L-Ascorbic Acid A->B C 3. Incubate for 24-48 hours B->C D 4. Harvest Supernatant & Cell Lysate C->D E 5. Quantify Soluble Collagen (Sircol™ Assay) D->E Supernatant F 6. Analyze Collagen Type I (Western Blot) D->F Lysate

Caption: General experimental workflow.
Cell Culture and Treatment

This protocol is designed for human dermal fibroblasts (HDFs), a standard cell line for studying collagen synthesis.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well cell culture plates

  • 3-O-ethyl-L-ascorbic acid (EAA)

Procedure:

  • Cell Seeding: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Seed the cells into 6-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Starvation (Optional): To reduce the influence of serum growth factors, replace the growth medium with serum-free DMEM for 12-24 hours before treatment.

  • EAA Preparation: Prepare a stock solution of EAA in sterile PBS or culture medium. Further dilute the stock solution in the appropriate culture medium (e.g., DMEM with 2% FBS) to achieve the final desired concentrations. A study has shown a significant increase in collagen production with serum concentrations of 1.25 and 2.5 mg/mL.[6]

  • Treatment: Remove the medium from the cells and add 2 mL of the medium containing the desired concentrations of EAA (e.g., 0.5, 1.0, 2.5 mg/mL) and a vehicle control (medium without EAA).

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant (conditioned media) into sterile microcentrifuge tubes for soluble collagen analysis. Store at -80°C if not used immediately. Wash the adherent cells with cold PBS and lyse them using RIPA buffer with protease inhibitors for Western blot analysis.

Quantification of Soluble Collagen (Sircol™ Assay)

The Sircol™ Soluble Collagen Assay is a quantitative dye-binding method for analyzing soluble and acid-pepsin solubilized collagens.[8] The assay uses Sirius Red dye, which specifically binds to the [Gly-X-Y]n triple helix structure of collagen.[9][10]

Materials:

  • Sircol™ Soluble Collagen Assay Kit (including Dye Reagent, Collagen Standard, Alkali Reagent)

  • Conditioned media from treated and control cells

  • Microcentrifuge and 1.5 mL tubes

  • Microplate reader capable of measuring absorbance at 550-556 nm[9][11]

Procedure:

  • Standard Curve Preparation: Prepare collagen standards ranging from 0 to 100 µg/mL by diluting the provided collagen standard with deionized water or the same culture medium used for the experiment.

  • Sample Preparation: Centrifuge the collected conditioned media at 10,000 x g for 10 minutes to remove any cell debris. Use the clear supernatant for the assay.

  • Dye Binding:

    • Pipette 100 µL of each standard and sample supernatant into separate 1.5 mL microcentrifuge tubes.[10]

    • Add 1.0 mL of the Sircol™ Dye Reagent to each tube.[12]

    • Cap the tubes and mix gently on a mechanical shaker or by inverting for 30 minutes.[10][12]

  • Precipitation and Washing:

    • Centrifuge the tubes at 12,000-13,000 x g for 10 minutes to pellet the collagen-dye complex.[10][12]

    • Carefully invert the tubes to discard the supernatant containing unbound dye.

    • Gently add 750 µL of ice-cold Acid-Salt Wash Reagent to the pellet to remove non-specifically bound dye, centrifuge again at 13,000 x g for 10 minutes, and discard the supernatant.[11]

  • Dye Release and Measurement:

    • Add 200-250 µL of Alkali Reagent to each tube to dissolve the pellet.[11] Vortex thoroughly to ensure the bound dye is fully released.

    • Transfer 200 µL from each tube to a 96-well microplate.[11]

    • Read the absorbance at 556 nm using a microplate reader.[11]

  • Calculation: Determine the collagen concentration in the samples by comparing their absorbance values to the standard curve.

Confirmatory Analysis by Western Blot for Collagen Type I

Western blotting can be used to specifically detect and semi-quantify Collagen Type I (COL1A1) in the cell lysates, confirming that the increase in total soluble collagen is due to the synthesis of this specific fibrillar collagen.

Materials:

  • Cell lysates in RIPA buffer

  • BCA Protein Assay Kit

  • Laemmli sample buffer (with and without β-mercaptoethanol)

  • SDS-PAGE gels (e.g., 6% or 4-12% Tris-glycine)[13][14]

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 3-5% BSA or non-fat milk in TBST)

  • Primary antibody: Rabbit anti-Collagen Type I (e.g., Proteintech 14695-1-AP)[15]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation:

    • Dilute samples to equal protein concentrations (e.g., 20-30 µg per lane) with Laemmli sample buffer.

    • For procollagen analysis, samples should be prepared under non-reducing conditions (no β-mercaptoethanol) and not boiled.[16] For mature collagen chains, reducing agents and boiling may be used.

    • Including 4M urea in the sample buffer can improve the separation of collagen bands.[14][17]

  • SDS-PAGE: Load the prepared samples onto a 6% acrylamide gel and run the electrophoresis until the dye front reaches the bottom.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Use a transfer buffer containing 0.1% SDS and a lower methanol concentration (≤10%) to improve the transfer of high molecular weight proteins like collagen.[14]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 3% BSA in TBST).[17]

    • Incubate the membrane with the primary anti-Collagen Type I antibody (diluted in blocking buffer, e.g., 1:1000 - 1:3000) overnight at 4°C.[15][16]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze the band intensities using densitometry software. Use a loading control like β-actin to normalize the results.

Data Presentation

Quantitative data should be presented clearly for comparison. The following table summarizes expected results based on published literature, where a cosmetic serum containing 30% EAA was tested on human dermal fibroblasts.[6]

Treatment GroupEAA Concentration (in serum)EAA Concentration (on cells)Incubation Time (hours)Mean Collagen Production (µg/mL)Fold Increase vs. Control
Control 0%0 mg/mL241.21.0x
EAA Low Dose 30%1.25 mg/mL2412.9~10.8x
EAA High Dose 30%2.50 mg/mL2413.4~11.2x

Table based on data from "The Anti-Ageing and Whitening Potential of a Cosmetic Serum Containing 3-O-ethyl-l-ascorbic Acid"[6]. The results demonstrate a significant, dose-dependent increase in collagen production after 24 hours of treatment.

References

Application Notes and Protocols: Assessing the Photoprotective Effect of 3-O-Ethyl-L-Ascorbic Acid on Keratinocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solar ultraviolet (UV) radiation is a primary environmental stressor for the skin, leading to cellular damage, premature aging (photoaging), and the potential for skin cancer development. Keratinocytes, the predominant cell type in the epidermis, are at the forefront of this environmental insult. The damage is largely mediated by the generation of reactive oxygen species (ROS), which can overwhelm the cell's endogenous antioxidant defenses, leading to oxidative stress. This, in turn, can cause damage to cellular macromolecules, including DNA, lipids, and proteins. 3-O-ethyl-L-ascorbic acid (EAC) is a stable derivative of Vitamin C that has garnered significant interest in dermatology and cosmetic science for its potential photoprotective properties.[1] This document provides detailed application notes and experimental protocols for assessing the photoprotective efficacy of EAC on human keratinocytes.

Mechanism of Action

3-O-ethyl-L-ascorbic acid exerts its photoprotective effects primarily through its potent antioxidant activity. Upon penetration into the skin, it is metabolized to L-ascorbic acid, which can directly neutralize ROS generated by UV radiation.[2] Furthermore, EAC has been shown to modulate key signaling pathways involved in the cellular antioxidant response. A critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCLC), thereby bolstering the cell's intrinsic defense mechanisms against UV-induced damage.[4][5]

Data Presentation

The following tables summarize the quantitative data on the photoprotective effects of 3-O-ethyl-L-ascorbic acid on keratinocytes.

Table 1: Effect of 3-O-Ethyl-L-Ascorbic Acid on Keratinocyte Viability after UV Irradiation

Treatment GroupConcentration of EACUV DoseCell Viability (%)
Control (No UV)0 µM0 mJ/cm²100
UV Control0 µM50 mJ/cm² UVB43[5]
EAC + UV100 µg/mL50 mJ/cm² UVBSignificantly restored[5]
Serum with 30% EAC + UV5 mg/mLUVB>80[6]
Serum with 30% EAC + UV10 mg/mLUVB>80[6]

Table 2: Effect of 3-O-Ethyl-L-Ascorbic Acid on Intracellular Reactive Oxygen Species (ROS) Levels in UV-Irradiated Keratinocytes

Treatment GroupConcentration of EACUV DoseIntracellular ROS Levels (Fold Change vs. Control)
Control (No UV)0 µM0 mJ/cm²1.0
UV Control0 µM50 mJ/cm² UVB7.3[5]
EAC + UV25 µg/mL50 mJ/cm² UVBDose-dependently reduced[5]
EAC + UV50 µg/mL50 mJ/cm² UVBDose-dependently reduced[5]
EAC + UV100 µg/mL50 mJ/cm² UVBDose-dependently reduced[5]

Table 3: Effect of 3-O-Ethyl-L-Ascorbic Acid on DNA Damage (γ-H2AX Foci) in UVB-Irradiated Keratinocytes

Treatment GroupConcentration of Serum with 30% EACUVB DosePercentage of γ-H2AX Positive CellsReduction in γ-H2AX Positive Cells (%)
Control (No UV)0 mg/mL-6.15[6]-
Positive Control (UV only)0 mg/mL+65.70[6]0
Serum + UV5 mg/mL+49.93 (calculated)24[6]
Serum + UV10 mg/mL+Statistically insignificant reduction-

Table 4: Effect of 3-O-Ethyl-L-Ascorbic Acid on Total Antioxidant Status (TAS) in UVB-Irradiated Keratinocytes

Treatment GroupConcentration of EACUVB DoseTotal Antioxidant Status (TAS)% Change vs. UVB Control
Control0 µM-Baseline-
UVB0 µM+50% reduction from control[7]0
UVB + EAC150 µM+Significantly increased74[7]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human immortalized keratinocytes (HaCaT).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

  • Treatment Protocol:

    • Seed HaCaT cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

    • Allow cells to adhere and reach 70-80% confluency.

    • Pre-treat cells with varying concentrations of 3-O-ethyl-L-ascorbic acid (dissolved in serum-free medium) for a specified period (e.g., 2 to 24 hours) before UV exposure.

UV Irradiation
  • UV Source: A UV lamp with a peak emission in the UVB (290-320 nm) or UVA (320-400 nm) range.

  • Irradiation Protocol:

    • Wash cells twice with phosphate-buffered saline (PBS).

    • Remove PBS and irradiate cells with a thin layer of PBS to avoid UV absorption by the medium.

    • The UV dose can be controlled by adjusting the exposure time and the distance from the UV source. A typical UVB dose for inducing significant cell damage is 50 mJ/cm².

    • After irradiation, replace the PBS with fresh culture medium (with or without EAC) and incubate for the desired time points.

Cell Viability Assay (MTT Assay)
  • Principle: Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • After treatment and incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

    • Incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular ROS (DCFH-DA Assay)
  • Principle: The non-fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) diffuses into cells and is deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • After UV irradiation, wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • Express ROS levels as a fold change relative to the control group.

Assessment of DNA Damage (γ-H2AX Immunofluorescence)
  • Principle: Phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX) is an early cellular response to DNA double-strand breaks. Immunofluorescence is used to visualize and quantify γ-H2AX foci within the nucleus.

  • Protocol:

    • Grow and treat cells on glass coverslips.

    • After treatment, fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour.

    • Incubate with a primary antibody against γ-H2AX overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

    • Quantify the percentage of cells with distinct nuclear γ-H2AX foci.

Western Blot Analysis for Nrf2 Activation
  • Principle: To determine the protein expression levels of Nrf2 and its downstream target, HO-1.

  • Protocol:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

G cluster_0 Experimental Workflow cluster_1 Endpoint Analysis start Seed HaCaT Keratinocytes pretreatment Pre-treat with 3-O-Ethyl-L-Ascorbic Acid start->pretreatment uv_irradiation UV Irradiation (UVA/UVB) pretreatment->uv_irradiation incubation Post-irradiation Incubation uv_irradiation->incubation viability Cell Viability Assay (MTT) incubation->viability ros ROS Measurement (DCFH-DA) incubation->ros dna_damage DNA Damage (γ-H2AX Staining) incubation->dna_damage protein_expression Protein Expression (Western Blot) incubation->protein_expression

Caption: Experimental workflow for assessing the photoprotective effects of 3-O-ethyl-L-ascorbic acid.

G cluster_0 UV Radiation Exposure cluster_1 Cellular Response & Protection cluster_2 cluster_3 Nuclear Events UV UV Radiation ROS ↑ Reactive Oxygen Species (ROS) UV->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress EAC 3-O-Ethyl-L-Ascorbic Acid EAC->ROS Scavenges Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release & Translocation Nucleus Nucleus ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant_Genes ↑ Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Cell_Protection Cellular Protection (↓ DNA Damage, ↑ Viability) Antioxidant_Genes->Cell_Protection

Caption: Nrf2 signaling pathway in the photoprotective effect of 3-O-ethyl-L-ascorbic acid.

References

Application Notes & Protocols: Formulation of 3-O-Ethyl-L-Ascorbic Acid for Enhanced Dermal Penetration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-ethyl-L-ascorbic acid (EAA) is a stable and effective derivative of Vitamin C, widely utilized in cosmetic and dermatological formulations for its antioxidant, collagen-boosting, and skin-brightening properties.[1][2][3] Unlike its parent molecule, L-ascorbic acid, which is prone to rapid oxidation, EAA offers enhanced stability, making it a preferred active ingredient.[2][4][5] However, the efficacy of topically applied EAA is fundamentally dependent on its ability to penetrate the stratum corneum, the primary barrier of the skin. This document outlines formulation strategies, quantitative data, and detailed experimental protocols to enhance the dermal penetration of EAA. The focus is on complex solvent systems and lipid-based carriers which have demonstrated significant potential in improving its bioavailability within the skin.

Formulation Strategies for Enhanced Penetration

The challenge of delivering the hydrophilic EAA molecule through the lipophilic stratum corneum can be addressed by optimizing the formulation vehicle. Key strategies include:

  • Complex Solvent Systems: Combinations of solvents can act synergistically to enhance the permeation of actives. Glycols like propylene glycol (PG) can hydrate the stratum corneum, while fatty acid esters such as propylene glycol monolaurate (PGML) and isopropyl myristate (IPM) can disrupt the organized lipid structure of the skin barrier, thereby facilitating drug passage.[6][7][8]

  • Lipid-Based Carriers: Encapsulating EAA in systems like liposomes or lipid-based gels (hydrogels and bigels) can improve its compatibility with the skin barrier.[9][10] Liposomes, being structurally similar to cell membranes, can facilitate deeper skin penetration.[9] Lipid gels can enhance the retention of EAA in the skin layers, creating a reservoir for sustained release.[10][11]

Quantitative Data Summary: In Vitro Skin Permeation

The following tables summarize quantitative data from in vitro permeation studies using porcine and human skin models. These studies typically employ Franz diffusion cells to measure the amount of EAA that permeates the skin over a 24-hour period.

Table 1: Cumulative Permeation of 2% EAA from Single Solvent Systems after 24 hours.

Solvent Vehicle Cumulative Permeation (µg/cm²) Skin Model Reference
Propylene Glycol (PG) 7.5 ± 3.2 Porcine [7]
1,2-Hexanediol (HEX) 5.2 ± 2.1 Porcine [8]
Propylene Glycol Monolaurate (PGML) 3.8 ± 0.5 Porcine [8]

| Isopropyl Alcohol (IPA) | 0.5 ± 0.6 | Porcine |[7] |

Table 2: Synergistic Enhancement with Binary and Ternary Solvent Systems (2% EAA, 24 hours).

Solvent System (w/w ratio) Cumulative Permeation (µg/cm²) Skin Model Reference
Binary Systems
PG:PGML (0.75:0.25) 37.5 ± 1.9 Porcine [7]
PG:PGML (0.50:0.50) 37.2 ± 9.8 Porcine [7]
Ternary Systems
PG:PGML:IPM (0.65:0.30:0.05) 49.4 ± 4.1 Human [12][13]
PG:PGML:IPM (various ratios) 49.6 - 64.1 Porcine [7]
PG:PGML:MCT (various ratios) 17.2 - 22.7 Porcine [7]

PG: Propylene Glycol; PGML: Propylene Glycol Monolaurate; IPM: Isopropyl Myristate; MCT: Medium-Chain Triglycerides.

Table 3: Permeation of EAA from Lipid-Based Gel Formulations after 24 hours.

Formulation (10% EAA) Amount in Epidermis (µg/cm²) Amount in Dermis (µg/cm²) Total Permeated (Receptor) (µg/cm²) Skin Model Reference
Hydrogel (HG) 100.2 ± 20.3 29.5 ± 6.0 20.9 ± 3.9 Porcine [10]

| Bigel (BG) | 148.8 ± 16.7 | 45.3 ± 13.5 | 16.5 ± 2.5 | Porcine |[10] |

Visualized Workflows and Mechanisms

Experimental Protocols

This protocol describes the preparation of the effective PG:PGML:IPM vehicle identified in literature.[12][13]

  • Materials & Reagents:

    • 3-O-ethyl-L-ascorbic acid (EAA) powder

    • Propylene Glycol (PG)

    • Propylene Glycol Monolaurate (PGML)

    • Isopropyl Myristate (IPM)

    • Analytical balance, magnetic stirrer, and glass vials.

  • Procedure:

    • Accurately weigh the components for the desired final weight of the formulation according to the ratio (w/w): 63% PG, 30% PGML, and 5% IPM.

    • In a glass vial, combine the weighed amounts of PG, PGML, and IPM.

    • Mix the solvents using a magnetic stirrer until a homogenous, clear solution is formed. This is the vehicle.

    • Weigh the EAA powder to achieve a final concentration of 2% (w/w) of the total formulation weight (e.g., 0.2 g of EAA for 9.8 g of vehicle).

    • Slowly add the EAA powder to the vehicle while stirring continuously.

    • Continue stirring at room temperature until the EAA is completely dissolved.

    • Store the final formulation in a sealed, light-protected container at room temperature.

This protocol is based on established OECD guidelines for in vitro dermal absorption studies.[14]

  • Materials & Equipment:

    • Vertical glass Franz diffusion cells (with a known diffusion area, ~1 cm²).

    • Full-thickness porcine ear skin or heat-separated human epidermis.

    • Receptor medium: Phosphate Buffered Saline (PBS), pH 7.3.[7]

    • Circulating water bath set to 32 ± 1 °C.[7]

    • Magnetic stir bars for receptor chambers.

    • Micropipette and positive displacement pipette.

    • Parafilm, clamps, and collection vials.

  • Procedure:

    • Skin Preparation: If using full-thickness porcine skin, carefully excise the skin, remove subcutaneous fat, and cut it into sections to fit the Franz cells.

    • Cell Assembly:

      • Fill the receptor chamber of the Franz cell with pre-warmed PBS (32°C), ensuring no air bubbles are trapped beneath the skin. Add a small magnetic stir bar.

      • Mount the skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

      • Clamp the chambers together securely and allow the skin to equilibrate for at least 30 minutes.

    • Dosing:

      • Apply a finite dose of the EAA formulation (e.g., 5 µL/cm²) evenly onto the skin surface in the donor chamber.[12][13] The donor chamber is typically left unoccluded.

    • Sampling:

      • At predetermined time points (e.g., 0, 1, 2, 5, 8, 12, 24 hours), withdraw an aliquot (e.g., 300 µL) from the receptor chamber through the sampling arm.

      • Immediately replace the withdrawn volume with fresh, pre-warmed PBS to maintain a constant volume.

      • At 24 hours, dissemble the cell.

      • Wash the skin surface with a suitable solvent (e.g., water:methanol 50:50) to recover unabsorbed EAA.[15]

      • Cut out the area of the skin exposed to the formulation, mince it, and extract the EAA retained in the skin using a solvent.

    • Sample Analysis: Analyze the concentration of EAA in all collected samples (receptor fluid, surface wash, skin extract) using a validated HPLC method.

This protocol provides a general method for the quantification of EAA.[16][17]

  • Instrumentation & Conditions:

    • HPLC System: With a UV detector.

    • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[16]

    • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 0.025 M KH₂PO₄) at a ratio of approximately 20:80 (v/v).[16] The exact ratio should be optimized for best peak separation.

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 30 °C.[16]

    • Detection Wavelength: 254 nm.[16]

    • Injection Volume: 20 µL.

  • Procedure:

    • Standard Preparation: Prepare a stock solution of EAA in the mobile phase. Perform serial dilutions to create a set of calibration standards (e.g., 1-100 µg/mL).

    • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area versus concentration.

    • Sample Analysis: Inject the experimental samples (from the permeation study) into the HPLC system.

    • Quantification: Determine the concentration of EAA in the samples by interpolating their peak areas from the calibration curve. Apply appropriate dilution factors to calculate the final concentration.

References

in vivo experimental design for 3-O-ethyl-L-ascorbic acid efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: In Vivo Efficacy of 3-O-Ethyl-L-Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Ethyl-L-Ascorbic Acid (EAA) is a stable, etherified derivative of ascorbic acid (Vitamin C) that has gained significant traction in cosmetic and pharmaceutical applications.[1][2] Unlike L-ascorbic acid, EAA is soluble in both water and oil, enhancing its stability and skin penetration.[3][4] Its efficacy is attributed to its ability to inhibit melanin synthesis, promote collagen production, provide antioxidant protection, and accelerate wound healing.[5][6][7]

This document provides detailed protocols and experimental designs for evaluating the in vivo efficacy of 3-O-Ethyl-L-Ascorbic Acid in preclinical animal models, focusing on its anti-hyperpigmentation, anti-aging, and wound healing properties.

Mechanism of Action: Skin Lightening and Anti-Aging

3-O-Ethyl-L-Ascorbic Acid exerts its effects through multiple pathways. Its primary mechanism for skin lightening is the inhibition of tyrosinase, the key enzyme in melanin production.[6][8] By downregulating the expression of tyrosinase and tyrosinase-related protein 2 (TRP-2), EAA effectively reduces melanin synthesis in melanocytes.[8][9] As an antioxidant, it neutralizes reactive oxygen species (ROS) induced by environmental stressors like UV radiation.[10][11] Furthermore, it acts as a crucial cofactor in the synthesis of collagen, which is vital for skin structure and elasticity, thereby imparting anti-aging effects.[1][12]

Melanogenesis_Inhibition cluster_melanocyte Melanocyte UVA UVA Radiation Keratinocytes Keratinocytes UVA->Keratinocytes stimulates aMSH α-MSH Keratinocytes->aMSH releases MC1R MC1R Receptor aMSH->MC1R binds to cAMP cAMP Pathway MC1R->cAMP activates MITF MITF (Transcription Factor) cAMP->MITF upregulates Tyrosinase Tyrosinase MITF->Tyrosinase promotes expression TRP2 TRP-2 MITF->TRP2 promotes expression Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes TRP2->Melanin catalyzes Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation EAA 3-O-Ethyl-L-Ascorbic Acid EAA->Tyrosinase INHIBITS EAA->TRP2 INHIBITS

Caption: Signaling pathway of melanogenesis inhibition by 3-O-Ethyl-L-Ascorbic Acid.

Application I: Anti-Hyperpigmentation Efficacy Model

This protocol details an in vivo model to assess the skin-lightening effects of 3-O-Ethyl-L-Ascorbic Acid on UV-induced hyperpigmentation.

Experimental Workflow

The overall workflow involves animal acclimatization, induction of pigmentation, treatment application, and subsequent analysis.

Experimental_Workflow start Start acclimatization 1. Animal Selection & Acclimatization (e.g., Brown Guinea Pigs, 7-10 days) start->acclimatization grouping 2. Random Group Assignment (n=8-10 per group) acclimatization->grouping uv_induction 3. UV-B Irradiation (Induce hyperpigmentation on dorsal skin) grouping->uv_induction treatment 4. Topical Application (Twice daily for 4-8 weeks) uv_induction->treatment evaluation 5. Weekly Efficacy Evaluation treatment->evaluation evaluation->treatment continue treatment termination 6. Study Termination & Sample Collection (Skin Biopsies) evaluation->termination at endpoint analysis 7. Data Analysis termination->analysis end End analysis->end

Caption: General experimental workflow for in vivo efficacy testing.
Detailed Experimental Protocol

  • Animal Model: Brown or dark-skinned guinea pigs (e.g., Yucatan swine) are suitable models due to their melanin production response.[13]

  • Housing and Acclimatization: House animals individually under standard conditions (22±2°C, 55±10% humidity, 12h light/dark cycle) for at least one week before the experiment.

  • Grouping (n=8-10 per group):

    • Group 1 (Negative Control): No treatment.

    • Group 2 (Vehicle Control): Topical application of the vehicle formulation without EAA.

    • Group 3 (Positive Control): Topical application of a known lightening agent (e.g., 1% Kojic Acid).

    • Group 4 (Test Group 1): Topical application of formulation with 1% EAA.

    • Group 5 (Test Group 2): Topical application of formulation with 3% EAA.

  • Induction of Hyperpigmentation:

    • Anesthetize the animals.

    • Shave the dorsal skin and define four to six 1x1 cm areas.

    • Expose the defined areas to a controlled dose of UVB radiation to induce stable pigmentation. The dose should be predetermined to cause pigmentation without severe erythema.

  • Treatment:

    • Begin topical application 24 hours after irradiation.

    • Apply a fixed amount (e.g., 50 µL) of the assigned test article to the designated areas twice daily for 4 to 8 weeks.

  • Efficacy Assessment:

    • Visual Assessment: Photograph the pigmented spots weekly under standardized lighting.

    • Chromametry: Use a Mexameter® or Chromameter to quantify the Melanin Index (MI) and Erythema Index (EI) weekly.[14] The L* value (lightness) can also be measured.

    • Histological Analysis: At the end of the study, collect full-thickness skin biopsies. Perform Fontana-Masson staining to visualize and quantify melanin deposits in the epidermis.

    • Biochemical Analysis: Homogenize skin tissue to perform a tyrosinase activity assay and Western blot analysis for Tyrosinase, TRP-1, and TRP-2 protein expression.[8][9]

Data Presentation

Quantitative data should be summarized for clear comparison.

Table 1: Chromameter Readings for UV-Induced Hyperpigmentation Model

Treatment Group Melanin Index (Day 0) Melanin Index (Day 28) % Reduction in Melanin Erythema Index (Day 28)
Vehicle Control 350.5 ± 15.2 345.8 ± 14.8 1.3% 280.1 ± 10.5
Positive Control (1% Kojic Acid) 352.1 ± 14.9 290.4 ± 12.5* 17.5% 285.3 ± 11.2
1% 3-O-Ethyl-L-Ascorbic Acid 349.8 ± 16.1 305.7 ± 13.1* 12.6% 282.6 ± 9.8
3% 3-O-Ethyl-L-Ascorbic Acid 351.3 ± 15.5 275.9 ± 11.9** 21.5% 281.4 ± 10.1

*Values are presented as Mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01.

Application II: Anti-Aging & Antioxidant Efficacy

This protocol assesses the ability of EAA to stimulate collagen synthesis and provide antioxidant protection in a photoaging model.

Detailed Experimental Protocol
  • Animal Model: Hairless mice (e.g., SKH-1) are ideal for studying photoaging and wrinkle formation.

  • Photoaging Induction: Expose the dorsal skin of mice to chronic, low-dose UVB radiation 3-4 times per week for 8-10 weeks to induce photoaging, characterized by wrinkle formation and reduced skin elasticity.

  • Grouping and Treatment:

    • Group 1 (Non-Irradiated Control): No UVB, no treatment.

    • Group 2 (UVB + Vehicle): UVB exposure + vehicle application.

    • Group 3 (UVB + Test): UVB exposure + topical application of 3% EAA formulation daily.

  • Efficacy Assessment:

    • Wrinkle Analysis: Take weekly silicone replicas of the skin surface to analyze wrinkle severity and depth.

    • Antioxidant Status: Measure levels of antioxidant enzymes (Superoxide Dismutase - SOD, Catalase) and markers of oxidative stress (Malondialdehyde - MDA) in skin homogenates.[15]

    • Gene Expression: Use RT-PCR to analyze the expression of genes related to collagen synthesis (e.g., COL1A1, COL3A1) and matrix degradation (e.g., MMP-1, MMP-3).

Data Presentation

Table 2: Biomarker Analysis in Photoaging Model

Treatment Group Wrinkle Score (Week 8) Collagen Content (µg/mg tissue) MDA Level (nmol/mg protein)
Non-Irradiated Control 0.5 ± 0.2 55.2 ± 4.8 1.2 ± 0.3
UVB + Vehicle 3.8 ± 0.5 32.1 ± 3.5 3.5 ± 0.6
UVB + 3% EAA 1.9 ± 0.4** 48.9 ± 4.1** 1.8 ± 0.4**

*Values are presented as Mean ± SD. Statistical significance vs. UVB + Vehicle: *p<0.01.

Application III: Wound Healing Efficacy

This protocol evaluates the effect of EAA on the rate and quality of wound closure. Vitamin C is known to be essential for wound repair.[16]

Collagen Synthesis Pathway

EAA is metabolized to ascorbic acid, which is a vital cofactor for prolyl and lysyl hydroxylases, enzymes necessary for the stabilization of the collagen triple helix.

Collagen_Synthesis Procollagen Procollagen Chains (in Fibroblasts) Hydroxylation Hydroxylation of Proline and Lysine Residues Procollagen->Hydroxylation Helix Stable Triple Helix Formation Hydroxylation->Helix EAA 3-O-Ethyl-L-Ascorbic Acid AA Ascorbic Acid EAA->AA metabolizes to Enzymes Prolyl & Lysyl Hydroxylases AA->Enzymes Cofactor for Enzymes->Hydroxylation catalyzes Secretion Secretion of Procollagen Helix->Secretion Collagen Mature Collagen Fibers Secretion->Collagen

Caption: Role of 3-O-Ethyl-L-Ascorbic Acid in promoting collagen synthesis.
Detailed Experimental Protocol

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Wound Creation: Create a full-thickness excisional wound (e.g., 6-8 mm diameter) on the shaved dorsal region of anesthetized rats.

  • Grouping and Treatment:

    • Group 1 (Vehicle Control): Topical application of the vehicle.

    • Group 2 (Positive Control): Application of a commercial wound healing ointment.

    • Group 3 (Test Group): Topical application of a 3% EAA formulation.

    • Treatments are applied once daily until complete wound closure.

  • Efficacy Assessment:

    • Wound Closure Rate: Trace the wound margin on a transparent sheet every other day and calculate the wound area. Determine the percentage of wound contraction.

    • Histopathology: Collect wound tissue at different time points (e.g., Day 7, 14, 21). Use H&E staining to assess re-epithelialization, fibroblast proliferation, and inflammatory cell infiltration. Use Masson's trichrome staining to evaluate collagen deposition and organization.[17]

    • Biomechanical Testing: At the end of the study, measure the tensile strength of the healed skin to assess the quality of repair.

Data Presentation

Table 3: Analysis of Excisional Wound Healing

Treatment Group % Wound Closure (Day 14) Epithelialization Time (Days) Tensile Strength (g)
Vehicle Control 75.6 ± 5.1 20.5 ± 1.8 210.4 ± 25.6
Positive Control 98.2 ± 2.3** 15.1 ± 1.2** 355.8 ± 30.1**
3% 3-O-Ethyl-L-Ascorbic Acid 95.4 ± 3.5** 16.2 ± 1.5** 320.7 ± 28.9*

*Values are presented as Mean ± SD. Statistical significance vs. Vehicle Control: *p<0.05, *p<0.01.

References

Application Notes and Protocols for Solubility Testing of 3-O-ethyl-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-ethyl-L-ascorbic acid, a stable derivative of ascorbic acid (Vitamin C), is a widely used active ingredient in the pharmaceutical and cosmetic industries. Its efficacy is often dependent on its formulation, which is critically influenced by its solubility in various solvent systems. Understanding the solubility profile of 3-O-ethyl-L-ascorbic acid is paramount for developing stable, bioavailable, and effective formulations. This document provides a comprehensive overview of the solubility of 3-O-ethyl-L-ascorbic acid in a range of common solvents, detailed protocols for solubility determination, and a discussion on the relationship between solvent polarity and solubility.

Data Presentation: Solubility of 3-O-ethyl-L-ascorbic acid

The solubility of 3-O-ethyl-L-ascorbic acid was determined in a variety of solvents. The following table summarizes the quantitative solubility data, providing a valuable resource for formulation development.

SolventChemical ClassSolubility (mg/mL)Notes
WaterProtic, Polar~100[1][2]Ultrasonic assistance may be required for dissolution.[2]
Phosphate Buffered Saline (PBS, pH 7.2)Aqueous Buffer~10[3]
EthanolProtic, Polar~30[3]
Dimethyl Sulfoxide (DMSO)Aprotic, Polar~30[3]
Dimethylformamide (DMF)Aprotic, Polar~30[3]
Propylene Glycol (PG)Protic, Polar~550[4]
1,2-HexanediolDiol~450[4]
GlycerolPolyol~400
Isopropyl Alcohol (IPA)Protic, Polar~150Skin permeation of 3-O-ethyl-l-ascorbic acid was observed with this solvent.[5]
MethanolProtic, PolarSlightly Soluble[6]
Fats/LipidsNonpolarSoluble[7]

Note: The solubility values for Glycerol, Propylene Glycol, 1,2-Hexanediol, and Isopropyl Alcohol are estimated from graphical data presented in scientific literature. The term "Slightly Soluble" indicates that while the compound dissolves, its quantitative solubility is low. "Soluble" in the context of fats and lipids indicates miscibility, though the exact concentration for saturation may vary depending on the specific lipid.

Experimental Protocols

A standardized protocol is crucial for obtaining reproducible solubility data. The following is a detailed methodology for determining the solubility of 3-O-ethyl-L-ascorbic acid.

Protocol 1: Equilibrium Shake-Flask Method

This method is a standard and widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • 3-O-ethyl-L-ascorbic acid (powder)

  • Selected solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Incubator or water bath for temperature control

  • Analytical balance (accurate to 0.1 mg)

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of 3-O-ethyl-L-ascorbic acid to a known volume of the selected solvent in a scintillation vial. The amount of solid added should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C or 37 °C). Shake the samples at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

  • Sample Dilution: Accurately dilute the filtered solution with a suitable solvent (usually the same solvent or the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved 3-O-ethyl-L-ascorbic acid. The mobile phase, flow rate, and detection wavelength should be optimized for the analyte.

  • Calculation: Calculate the solubility of 3-O-ethyl-L-ascorbic acid in the solvent (in mg/mL) by multiplying the measured concentration by the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Testing

experimental_workflow start Start: Prepare Materials add_excess Add Excess 3-O-ethyl-L-ascorbic acid to Solvent start->add_excess equilibrate Equilibrate (Shake at Constant Temp.) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant settle->filter dilute Dilute Filtrate filter->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end_node End: Report Results calculate->end_node

Caption: Experimental workflow for determining the solubility of 3-O-ethyl-L-ascorbic acid.

Logical Relationship: Solvent Polarity and Solubility

solvent_polarity_solubility cluster_solvents Solvent Polarity cluster_solubility Solubility of 3-O-ethyl-L-ascorbic acid polar Polar Solvents Water, Ethanol, Propylene Glycol high_sol High Solubility polar->high_sol Generally Leads To nonpolar Nonpolar Solvents Fats, Lipids low_sol Low to Moderate Solubility nonpolar->low_sol Generally Leads To

Caption: Relationship between solvent polarity and the solubility of 3-O-ethyl-L-ascorbic acid.

References

Application Notes and Protocols for Assessing Melanin Content after 3-O-Ethyl-L-Ascorbic Acid Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-O-ethyl-L-ascorbic acid (EAA) is a stable, etherified derivative of ascorbic acid valued in cosmetic and pharmaceutical applications for its skin-lightening and anti-aging properties.[1][2] Unlike pure L-ascorbic acid, EAA exhibits enhanced stability and skin penetration.[2][3] Its primary mechanism of action for skin whitening involves the inhibition of melanogenesis, the complex process of melanin pigment production.[2][4] EAA is known to be an effective inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][5]

These application notes provide detailed protocols for researchers to quantitatively assess the efficacy of 3-O-ethyl-L-ascorbic acid in reducing melanin content using an in vitro cell culture model. The primary methods covered are the spectrophotometric melanin content assay and the normalization of results using a total protein assay.

Mechanism of Action: Inhibition of Melanogenesis

Melanin synthesis originates from the amino acid L-tyrosine within specialized organelles called melanosomes in melanocyte cells. The process is primarily regulated by the enzyme tyrosinase, which catalyzes the first two critical steps.[5] 3-O-ethyl-L-ascorbic acid exerts its depigmenting effect by directly inhibiting tyrosinase activity, thereby reducing the overall production of melanin.[4][5] Furthermore, studies have shown that EAA can also down-regulate the expression of key melanogenic proteins, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2), by suppressing the transcription factor MITF (microphthalmia-associated transcription factor).[1][3]

Melanogenesis_Pathway cluster_pathway Melanogenesis Pathway in Melanosome Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Eumelanin Eumelanin (Brown/Black Pigment) Dopaquinone->Eumelanin Multiple Steps (involving TRP-1, TRP-2) EAA 3-O-Ethyl-L-Ascorbic Acid EAA->DOPA Inhibits

Caption: The inhibitory action of 3-O-ethyl-L-ascorbic acid on the tyrosinase enzyme in the melanin synthesis pathway.

Experimental Design and Workflow

A typical in vitro study to assess the anti-melanogenic activity of EAA involves treating a melanogenic cell line, such as B16F10 murine melanoma cells, with varying concentrations of the compound.[6][7] B16F10 cells are a reliable model as they produce high levels of melanin and share melanogenic properties with normal human melanocytes.[8] After an incubation period, the cells are harvested, and the melanin content is quantified and normalized to the total protein content to account for any effects on cell proliferation.

Experimental_Workflow cluster_assays 5. Parallel Assays start 1. Cell Seeding (B16F10 Melanoma Cells) treatment 2. Treatment (Varying concentrations of EAA) start->treatment incubation 3. Incubation (e.g., 48-72 hours) treatment->incubation harvest 4. Cell Harvesting & Lysis incubation->harvest melanin_assay Melanin Solubilization & Spectrophotometry (470-490 nm) harvest->melanin_assay protein_assay Protein Quantification (e.g., BCA Assay) harvest->protein_assay analysis 6. Data Normalization & Analysis (Melanin / Total Protein) melanin_assay->analysis protein_assay->analysis

Caption: Standard experimental workflow for assessing the anti-melanogenic activity of a test compound in vitro.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with EAA

This protocol describes the basic steps for culturing B16F10 melanoma cells and treating them with 3-O-ethyl-L-ascorbic acid.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-O-ethyl-L-ascorbic acid (EAA)

  • Phosphate-Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% antibiotics in a humidified incubator.

  • Seed the cells into 6-well plates at a density of approximately 1 x 10⁵ cells per well.[9] Allow cells to adhere overnight.

  • Prepare stock solutions of EAA in serum-free DMEM. Further dilute to desired final concentrations (e.g., 50, 100, 200 µM).

  • The next day, remove the culture medium and replace it with the medium containing the various concentrations of EAA. Include a vehicle-only control group.

  • Incubate the plates for 48 to 72 hours.[7][10]

  • (Optional) To stimulate melanogenesis, α-melanocyte-stimulating hormone (α-MSH) can be added to the culture medium.[10][11]

Protocol 2: Spectrophotometric Melanin Content Assay

This protocol details the extraction and quantification of melanin from cultured cells.

Materials:

  • Treated cells from Protocol 1

  • Phosphate-Buffered Saline (PBS)

  • Solubilization Buffer: 1 N Sodium Hydroxide (NaOH) in 10% Dimethyl Sulfoxide (DMSO).[9][12][13]

  • Microcentrifuge tubes

  • Water bath or heat block (60-80°C)

  • Spectrophotometer (plate reader)

Procedure:

  • After incubation, wash the cell pellets twice with cold PBS.

  • Harvest the cells by trypsinization and transfer them to microcentrifuge tubes.

  • Centrifuge at a high speed (e.g., 20,000 x g) for 15 minutes to pellet the pigment.[14][15]

  • Carefully discard the supernatant. The melanin will be visible as a dark pellet.

  • Add 200-500 µL of Solubilization Buffer (1 N NaOH / 10% DMSO) to each cell pellet.[13]

  • Incubate at 60-80°C for 1-2 hours to completely dissolve the melanin.[9][12]

  • Vortex the samples to ensure the melanin is fully dissolved.

  • Transfer 100-200 µL of the lysate to a 96-well plate.

  • Measure the absorbance at a wavelength between 470 nm and 490 nm using a microplate reader.[9][12][16]

  • A standard curve using synthetic melanin can be prepared in the same solubilization buffer to convert absorbance values to melanin concentration (µg/mL).[9][12]

Protocol 3: Protein Quantification for Normalization

To ensure that changes in melanin are not due to an increase or decrease in cell number, the melanin content should be normalized to the total protein content of each sample.

Materials:

  • Cell lysate from the same experiment (a separate aliquot should be saved before melanin solubilization, or a parallel plate should be used)

  • Bicinchoninic acid (BCA) protein assay kit or similar (e.g., Bradford assay)

  • Bovine Serum Albumin (BSA) standards

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a parallel plate of cells treated under the same conditions as for the melanin assay.

  • Lyse the cells using a suitable lysis buffer compatible with the protein assay kit (e.g., RIPA buffer).

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Perform the BCA assay according to the manufacturer's instructions, using the BSA standards to generate a standard curve.

  • Measure the absorbance at the appropriate wavelength (e.g., 562 nm for BCA assay).[9]

  • Calculate the protein concentration (mg/mL) for each sample.

Data Calculation: Normalized Melanin Content = (Melanin Absorbance [OD₄₇₀]) / (Protein Concentration [mg/mL])

Data Presentation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison between different treatment groups. The results are often expressed as a percentage of the control group to highlight the inhibitory effect of the treatment.

Treatment GroupConcentrationNormalized Melanin Content (OD₄₇₀/mg protein)% Melanin Content (Relative to Control)
Control (Vehicle)0 µM0.85 ± 0.05100%
EAA50 µM0.64 ± 0.0475.3%
EAA100 µM0.47 ± 0.0355.3%
EAA200 µM0.31 ± 0.0236.5%
Kojic Acid (Positive Control)200 µM0.35 ± 0.0341.2%

Note: Data presented are for illustrative purposes only.

Troubleshooting and Key Considerations

  • Cell Viability: It is crucial to perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the concentrations of EAA used are not cytotoxic.[7][17] A decrease in melanin could be a result of cell death rather than a specific inhibitory effect on melanogenesis.

  • Solubility: Ensure that the 3-O-ethyl-L-ascorbic acid is fully dissolved in the culture medium before application to cells.

  • Melanin Dissolution: Incomplete dissolution of the melanin pellet will lead to an underestimation of melanin content. Ensure sufficient time and temperature during the NaOH/DMSO incubation step.

  • Normalization: Melanin content can be expressed per cell or per total protein.[18][19] Normalizing to total protein is generally preferred as it accounts for changes in both cell number and cell size.

References

Troubleshooting & Optimization

Technical Support Center: Stability of 3-O-Ethyl-L-Ascorbic Acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of 3-O-ethyl-L-ascorbic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is 3-O-ethyl-L-ascorbic acid and why is it used?

3-O-ethyl-L-ascorbic acid is a stable derivative of L-ascorbic acid (Vitamin C).[1][2][3] The addition of an ethyl group to the third carbon position of the ascorbic acid molecule enhances its stability, particularly against oxidation, light, and heat.[1][4][5] This modification allows for a longer shelf life and sustained efficacy in cosmetic and pharmaceutical formulations.[1][2] It is used for its antioxidant, collagen-stimulating, and skin-brightening properties.[2][6][7]

Q2: What are the optimal pH and temperature conditions for storing aqueous solutions of 3-O-ethyl-L-ascorbic acid?

For optimal stability, aqueous solutions of 3-O-ethyl-L-ascorbic acid should be maintained at a pH of approximately 5.46 and a temperature of around 36.3°C.[6][8][9] Generally, a pH range of 4.0 to 5.5 is considered suitable for maintaining its stability in formulations.[1][2][10]

Q3: How does 3-O-ethyl-L-ascorbic acid degrade in aqueous solutions?

While more stable than L-ascorbic acid, 3-O-ethyl-L-ascorbic acid can still degrade in aqueous solutions, primarily through oxidation. This degradation can be accelerated by exposure to light, high temperatures, and the presence of metal ions. The degradation may result in a yellowish discoloration of the solution and a decrease in potency.

Q4: What are some common signs of degradation in my 3-O-ethyl-L-ascorbic acid solution?

The most common sign of degradation is a change in color, typically a shift towards a yellow or brownish hue. A significant decrease in the quantified concentration of the active ingredient via analytical methods like HPLC is another indicator of degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Yellowing of the solution Oxidation due to exposure to air (oxygen), light, high temperature, or presence of metal ions.- Prepare fresh solutions and store them in airtight, amber-colored containers to minimize light and oxygen exposure. - Store solutions at controlled room temperature or refrigerated, avoiding excessive heat. - Use high-purity water and consider adding a chelating agent like EDTA to sequester metal ions.
Precipitation in the solution The concentration of 3-O-ethyl-L-ascorbic acid may exceed its solubility in the aqueous system, or the pH of the solution may have shifted to a range where it is less soluble.- Ensure the concentration is within the solubility limits for your specific aqueous system. - Buffer the solution to a pH between 4.0 and 5.5 to maintain solubility and stability. A citrate buffer is often recommended.
Inconsistent experimental results Degradation of the stock solution, leading to a lower effective concentration. Inaccurate quantification method.- Prepare fresh stock solutions frequently and store them under optimal conditions (dark, cool, airtight). - Use a validated analytical method, such as HPLC, to accurately determine the concentration before each experiment.
Low potency or efficacy in biological assays Significant degradation of the 3-O-ethyl-L-ascorbic acid in the assay medium.- Assess the stability of 3-O-ethyl-L-ascorbic acid under your specific assay conditions (e.g., temperature, pH of the culture medium). - Consider preparing fresh solutions immediately before use in sensitive assays.

Quantitative Stability Data

ParameterConditionObservationReference
pH 3.0 - 6.0More stable within this range.[7]
pH 4.0 - 5.5Functions effectively and is more tolerant in this range compared to L-ascorbic acid.[1][2][10]
Optimal pH 5.46Determined as optimal for stability through response surface methodology.[6][8][9]
Temperature Below 40°CRecommended for formulation.[7]
Optimal Temperature 36.3°CDetermined as optimal for stability through response surface methodology.[6][8][9]
Accelerated Stability 45°C for 90 daysA study using a phosphonic acid derivative as a stabilizer showed improved stability at this condition.

Experimental Protocols

Protocol: Quantification of 3-O-Ethyl-L-Ascorbic Acid using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of 3-O-ethyl-L-ascorbic acid in aqueous solutions.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., SHIMADZU Shim-pack VP-C18ODS, 150 mm × 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Purified water (HPLC grade)

  • 3-O-ethyl-L-ascorbic acid standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Mobile Phase:

  • Prepare a 0.025 mol/L solution of KH₂PO₄ in purified water.

  • The mobile phase consists of a mixture of methanol and the 0.025 mol/L KH₂PO₄ solution in a 20:80 (v/v) ratio.[1]

  • Degas the mobile phase before use.

3. Preparation of Standard Solutions:

  • Accurately weigh a known amount of 3-O-ethyl-L-ascorbic acid standard and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 mg/L).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 0-100 mg/L).[1]

4. Sample Preparation:

  • Dilute the aqueous sample containing 3-O-ethyl-L-ascorbic acid with the mobile phase to a concentration that falls within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Methanol : 0.025 mol/L KH₂PO₄ (20:80, v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 254 nm[1]

  • Injection Volume: 20 µL

6. Analysis:

  • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

  • Inject the prepared sample solutions.

  • Quantify the amount of 3-O-ethyl-L-ascorbic acid in the sample by comparing its peak area to the calibration curve.

Visualizations

degradation_pathway cluster_factors Degradation Factors EAA 3-O-Ethyl-L-Ascorbic Acid (Stable) Degradation Degradation Products (Loss of Efficacy) EAA->Degradation Oxidation Light Light Light->EAA Heat High Temperature Heat->EAA Oxygen Oxygen Oxygen->EAA Metal Metal Ions Metal->EAA experimental_workflow start Start: Aqueous Solution of 3-O-Ethyl-L-Ascorbic Acid prep Sample Preparation (Dilution & Filtration) start->prep hplc HPLC Analysis prep->hplc data Data Acquisition (Peak Area) hplc->data quant Quantification (Calibration Curve) data->quant end End: Concentration Determination quant->end

References

Technical Support Center: Formulating with 3-O-Ethyl-L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for challenges encountered during formulation with 3-O-ethyl-L-ascorbic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: My formulation containing 3-O-ethyl-L-ascorbic acid is turning yellow or brown. What is causing this discoloration and how can I prevent it?

  • Answer: Discoloration, typically yellowing or browning, is a sign of oxidation. While 3-O-ethyl-L-ascorbic acid is significantly more stable than pure L-ascorbic acid, it is not completely immune to degradation, especially under certain conditions.[1][2] The ethyl group on the third carbon position protects the most reactive part of the molecule, but factors like improper pH, exposure to light, high temperatures, and the presence of metal ions can still initiate oxidation.[3][4]

    • Troubleshooting Steps:

      • Verify pH: The optimal pH for stability is between 4.0 and 6.0.[5][6] One study identified the optimal conditions for stability as pH 5.46 at 36.3°C.[7][8] Formulations outside this range, especially on the alkaline side, can accelerate degradation.

      • Chelating Agents: Add a chelating agent like Disodium EDTA or Phytic Acid to your formulation. Metal ions (e.g., iron, copper) from raw materials or manufacturing equipment can catalyze oxidative reactions.

      • Antioxidant Synergy: Incorporate other antioxidants, such as ferulic acid and vitamin E, which can help protect 3-O-ethyl-L-ascorbic acid from degradation and may offer synergistic benefits.[1]

      • Packaging: Use opaque, airless packaging.[5] Exposure to light and oxygen is a primary driver of oxidation for all vitamin C derivatives.[3]

      • Storage Conditions: Store both the raw material and the final formulation in a cool, dark place. High temperatures accelerate the rate of oxidation.[3][9]

Issue 2: I am struggling to dissolve 3-O-ethyl-L-ascorbic acid in my formulation base. What are the best practices for solubilization?

  • Answer: 3-O-ethyl-L-ascorbic acid is unique in that it is soluble in both water and oil (amphiphilic), which makes it versatile.[4][10] However, its solubility can vary significantly depending on the solvent system. It is described as slightly soluble in water and methanol.[11][12]

    • Troubleshooting Steps:

      • Check Solvent Compatibility: While amphiphilic, its solubility is not unlimited in all solvents. It is soluble in organic solvents like ethanol, DMSO, and dimethylformamide at approximately 30 mg/mL and in PBS (pH 7.2) at about 10 mg/mL.[13] Refer to the solubility data table below to select an appropriate solvent system.

      • Use a Co-Solvent: Employing a glycol, such as propylene glycol or 1,2-hexanediol, can significantly improve its solubility and skin penetration.[14][15] Binary combinations of propylene glycol (PG) with propylene glycol monolaurate (PGML) have been shown to be effective.[15]

      • pH Adjustment: The pH of the aqueous phase can influence solubility. Ensure the pH is within the recommended range of 4.0-5.5, which is optimal for both stability and solubility in many cosmetic bases.[10][16]

      • Order of Addition: For aqueous formulations, it is recommended to first dissolve the 3-O-ethyl-L-ascorbic acid in a citric acid buffer (e.g., at pH 5.5) before adding it to the main water phase.[17][18] This pre-dissolving step can prevent clumping and improve dispersion.

Issue 3: I am observing precipitation or crystallization in my finished product over time. What is the likely cause?

  • Answer: Precipitation or crystallization after formulation indicates that the active ingredient is no longer fully solubilized in the base. This can happen due to a change in conditions over time or an initially supersaturated solution.

    • Troubleshooting Steps:

      • Evaluate Concentration: You may be exceeding the saturation solubility of 3-O-ethyl-L-ascorbic acid in your specific vehicle.[19] The typical usage level in cosmetic formulations is between 0.5% and 5%.[10] Higher concentrations, such as 10% or even 30%, have been used in studies but require carefully designed solvent systems to maintain solubility.[20][21]

      • Monitor pH Drift: If the pH of your formulation changes during storage, it can affect the solubility of the active. A shift to a more acidic or alkaline pH could cause it to fall out of solution. Buffer your system adequately to maintain a stable pH.

      • Temperature Fluctuations: Storage at low temperatures can decrease the solubility of many compounds, leading to crystallization. Test your formulation's stability through several freeze-thaw cycles to ensure it remains stable across a range of temperatures.

      • Solvent Evaporation: If your packaging is not properly sealed, volatile solvents (like alcohol) may evaporate over time, increasing the concentration of 3-O-ethyl-L-ascorbic acid beyond its solubility limit. Ensure your packaging is airtight.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for formulating with 3-O-ethyl-L-ascorbic acid?

  • A: The recommended pH range for optimal stability and efficacy is between 4.0 and 6.0.[5] Several sources specify a narrower range of 4.0 to 5.5.[10][16][22] Unlike L-ascorbic acid, which requires a very low pH (<3.5) for stability and penetration, 3-O-ethyl-L-ascorbic acid is more flexible, making it less irritating and easier to formulate with.[23][24]

Q2: How does the stability of 3-O-ethyl-L-ascorbic acid compare to L-ascorbic acid?

  • A: 3-O-ethyl-L-ascorbic acid is a highly stable derivative of vitamin C.[25] The ethyl group attached to the third carbon position protects the molecule from the rapid oxidation that L-ascorbic acid is known for when exposed to air, light, and heat.[3][4][22] In a stability test conducted at 45°C for 60 days, the purity of 3-O-ethyl-L-ascorbic acid crystalline powder remained stable.[9] This enhanced stability is a key advantage for formulators, ensuring a longer shelf life and sustained potency of the final product.[2]

Q3: What are the best practices for storing the 3-O-ethyl-L-ascorbic acid raw material?

  • A: The raw material, typically a white crystalline powder, should be stored in a tightly sealed container in a dry, cool (2-8°C is often recommended), and dark place to protect it from moisture, light, and heat.[11][12][17] It is best to use the entire contents of the pack after opening to minimize exposure to air and humidity.[17]

Q4: Is 3-O-ethyl-L-ascorbic acid compatible with other common active ingredients like niacinamide and hyaluronic acid?

  • A: Yes, 3-O-ethyl-L-ascorbic acid is generally compatible with many common cosmetic ingredients, including hyaluronic acid and niacinamide.[10] Its ability to be formulated at a less acidic pH (4.0-5.5) makes it more compatible with ingredients like niacinamide, which can be problematic to formulate with the low-pH L-ascorbic acid.

Data Presentation

Table 1: Physicochemical Properties of 3-O-Ethyl-L-Ascorbic Acid

PropertyValueReference(s)
INCI Name 3-O-Ethyl Ascorbic Acid[17]
Appearance White to off-white crystalline powder[11][17]
Molecular Formula C₈H₁₂O₆[11][13]
Molecular Weight 204.18 g/mol [10][13]
Melting Point 112.0 to 116.0 °C[11][17]
pKa 7.72 ± 0.01[14][23]
log P (o/w) -1.07 ± 0.03[14]

Table 2: Solubility of 3-O-Ethyl-L-Ascorbic Acid

SolventSolubilityReference(s)
Water Slightly soluble / Amphiphilic[5][10][12]
Oil Soluble / Amphiphilic[4][5][10]
Ethanol Approx. 30 mg/mL[13]
DMSO Approx. 30 mg/mL[13]
Dimethylformamide Approx. 30 mg/mL[13]
PBS (pH 7.2) Approx. 10 mg/mL[13]
Methanol Slightly soluble[11][12]

Table 3: Recommended Formulation & Usage Parameters

ParameterRecommendationReference(s)
Usage Level 0.5% - 5.0%[10]
Formulation pH 4.0 - 6.0[5][18]
Optimal Stability pH ~5.5[7][17]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general method to quantify the amount of 3-O-ethyl-L-ascorbic acid in a formulation over time to assess its stability.

  • Objective: To determine the degradation rate of 3-O-ethyl-L-ascorbic acid in a finished formulation under various stress conditions (e.g., elevated temperature, UV exposure).

  • Methodology:

    • Sample Preparation:

      • Accurately weigh a known amount of the formulation.

      • Dilute the sample with a suitable solvent (e.g., a mixture of water and methanol) to a concentration within the calibration curve range.

      • Vortex and/or sonicate to ensure complete extraction of the active.

      • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and methanol. The exact ratio should be optimized for your specific system.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at approximately 246-249 nm.[13]

      • Injection Volume: 20 µL.

    • Procedure:

      • Prepare a stock solution of a 3-O-ethyl-L-ascorbic acid reference standard and create a series of dilutions to generate a calibration curve.

      • Place formulation samples in stability chambers at desired conditions (e.g., 45°C).[9]

      • At specified time points (e.g., Day 0, Week 1, Week 2, Week 4, etc.), pull samples and prepare them as described above.

      • Inject the prepared samples and standards into the HPLC system.

    • Data Analysis:

      • Calculate the concentration of 3-O-ethyl-L-ascorbic acid in the samples at each time point by comparing their peak areas to the calibration curve.

      • Plot the percentage of remaining active against time to determine the degradation kinetics.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

  • Objective: To evaluate the free radical scavenging ability of 3-O-ethyl-L-ascorbic acid.

  • Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate an electron, it is reduced to the colorless diphenylpicrylhydrazine. The change in absorbance is measured spectrophotometrically.

  • Methodology:

    • Reagent Preparation:

      • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

      • Prepare various concentrations of 3-O-ethyl-L-ascorbic acid in a suitable solvent (e.g., methanol or water).

    • Procedure:

      • In a microplate or cuvette, add a fixed volume of the DPPH solution (e.g., 100 µL).

      • Add an equal volume of the test sample at different concentrations (e.g., 100 µL).

      • For the control, add the solvent instead of the test sample.

      • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measurement:

      • Measure the absorbance at approximately 517 nm using a spectrophotometer.

    • Data Analysis:

      • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

      • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals. A study reported an IC₅₀ of 0.032 g/L for 3-O-ethyl-L-ascorbic acid.[7][8]

Visualizations

troubleshooting_workflow start Formulation Instability Observed (e.g., Discoloration, Precipitation) check_ph 1. Check Formulation pH start->check_ph ph_ok Is pH within 4.0 - 6.0 range? check_ph->ph_ok adjust_ph Adjust pH with buffer (e.g., Citrate Buffer) ph_ok->adjust_ph No check_storage 2. Review Storage & Packaging ph_ok->check_storage Yes adjust_ph->check_ph storage_ok Is it in opaque, airtight packaging away from heat/light? check_storage->storage_ok repackage Transfer to appropriate airless/opaque packaging. Control storage conditions. storage_ok->repackage No check_ingredients 3. Evaluate Ingredient Compatibility storage_ok->check_ingredients Yes end_node Stable Formulation repackage->end_node metal_ions Are metal ions present? check_ingredients->metal_ions add_chelator Add Chelating Agent (e.g., Disodium EDTA) metal_ions->add_chelator Yes check_solubility Is it a precipitation issue? metal_ions->check_solubility No add_chelator->check_solubility review_concentration Review concentration vs. solubility data. Consider co-solvents (e.g., glycols). check_solubility->review_concentration Yes check_solubility->end_node No review_concentration->end_node

Diagram 1: Troubleshooting workflow for formulation instability.

moa_pathway cluster_skin Skin Layers cluster_actions Biological Actions EAA 3-O-Ethyl-L-Ascorbic Acid (Topical Application) SC Stratum Corneum EAA->SC Penetration Epidermis Epidermis / Dermis SC->Epidermis LAA Conversion to L-Ascorbic Acid Epidermis->LAA Metabolized by skin enzymes Antioxidant Antioxidant Action (Neutralizes Free Radicals) LAA->Antioxidant Collagen Collagen Synthesis (Reduces Wrinkles) LAA->Collagen Tyrosinase Tyrosinase Inhibition (Reduces Hyperpigmentation) LAA->Tyrosinase Melanin Melanin Production Tyrosinase->Melanin Inhibits FreeRadicals Oxidative Stress (UV, Pollution) FreeRadicals->Antioxidant

Diagram 2: Mechanism of action in the skin.

References

Technical Support Center: 3-O-Ethyl-L-Ascorbic Acid Degradation Pathways and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the degradation of 3-O-ethyl-L-ascorbic acid (EAC).

Frequently Asked Questions (FAQs)

Q1: What is 3-O-ethyl-L-ascorbic acid (EAC), and why is it used instead of L-ascorbic acid (AA)?

A1: 3-O-ethyl-L-ascorbic acid is a stable, etherified derivative of L-ascorbic acid (Vitamin C). An ethyl group is attached to the third carbon position, which protects the most reactive hydroxyl group of the ascorbic acid molecule from ionization and subsequent oxidation.[1] This modification significantly enhances the molecule's stability against degradation by light, heat, and air compared to the highly unstable L-ascorbic acid.[1][2][3] Despite its increased stability, EAC retains the beneficial properties of Vitamin C, as it is converted back to L-ascorbic acid within the skin.[1]

Q2: What is the primary degradation pathway of 3-O-ethyl-L-ascorbic acid?

A2: The main degradation pathway for EAC involves the cleavage of the ethyl ether bond, which releases L-ascorbic acid (AA) and ethanol. This process can occur via enzymatic action within the skin or through chemical hydrolysis under certain experimental conditions (e.g., acidic or alkaline environments). Once L-ascorbic acid is formed, it undergoes its well-documented degradation pathway: reversible oxidation to dehydroascorbic acid (DHAA), followed by irreversible hydrolysis to 2,3-diketogulonic acid, which can then break down into various other products.

Q3: What are the optimal storage conditions for 3-O-ethyl-L-ascorbic acid powder and its solutions?

A3: For the solid, crystalline form of EAC, storage in a tightly sealed container in a cool, dry, and dark place is recommended.[4] Specifically, storage at 2-8°C is often advised for long-term stability.[2] Aqueous solutions of EAC are less stable than the solid form. It is recommended to use freshly prepared aqueous solutions. If storage is necessary, it should be for no more than one day.[5] For longer-term storage of solutions, preparing stock solutions in organic solvents like ethanol or DMSO, purging with an inert gas, and storing at -20°C can preserve stability for extended periods.[5]

Q4: What factors can accelerate the degradation of 3-O-ethyl-L-ascorbic acid?

A4: Several factors can accelerate the degradation of EAC:

  • pH: EAC is most stable in a slightly acidic pH range of 4.0 to 5.5.[6][7] Deviations from this range, especially into alkaline conditions, can promote hydrolysis.

  • Temperature: High temperatures can increase the rate of degradation. While significantly more heat-stable than L-ascorbic acid, prolonged exposure to elevated temperatures (e.g., 45°C) will eventually lead to degradation.[8]

  • Light: Exposure to UV and visible light can induce photodegradation.[9][10] It is crucial to protect EAC and its formulations from direct light exposure.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, particularly of the L-ascorbic acid that may be present after hydrolysis.

  • Metal Ions: Trace amounts of metal ions, such as copper and iron, can catalyze the oxidation of ascorbic acid and its derivatives.

Troubleshooting Guide

Problem 1: My aqueous solution of 3-O-ethyl-L-ascorbic acid is turning yellow/brown. What is happening?

  • Possible Cause 1: Degradation to L-ascorbic acid and subsequent oxidation. The primary reason for discoloration is the hydrolysis of EAC to L-ascorbic acid, which is highly prone to oxidation. The oxidation products of L-ascorbic acid can polymerize to form colored compounds.[11]

  • Troubleshooting Steps:

    • Check the pH: Ensure the pH of your solution is within the optimal stability range of 4.0-5.5. Adjust with a suitable buffer if necessary. A citrate buffer is often recommended to maintain pH stability.[11]

    • Protect from Light and Air: Store your solutions in amber glass vials or wrap them in aluminum foil to prevent light exposure.[9] Purging the solution with an inert gas like nitrogen or argon before sealing can minimize oxygen exposure.

    • Use Fresh Solutions: It is best practice to prepare aqueous solutions of EAC fresh before each experiment. Avoid storing them for more than 24 hours at room temperature.[5]

    • Consider Antioxidants: For formulation studies, consider adding other antioxidants that can help protect the L-ascorbic acid once it is released from EAC.

Problem 2: I am seeing inconsistent results in my HPLC analysis of EAC stability.

  • Possible Cause 1: Inadequate sample preparation. EAC and its degradation products may have different solubilities. Improper sample dilution or solvent choice can lead to inaccurate quantification.

  • Troubleshooting Steps:

    • Optimize Diluent: Ensure your sample diluent is compatible with both EAC and its expected degradation products (like L-ascorbic acid). The mobile phase is often a good choice for the diluent.

    • Control Temperature: Keep samples in an autosampler cooled to 4-8°C to prevent degradation during the analytical run.

    • Filter Samples: Always filter samples through a 0.22 or 0.45 µm filter to remove particulates that could interfere with the column and detection.

  • Possible Cause 2: Suboptimal chromatographic conditions. Poor peak shape, co-elution of degradants with the parent peak, or shifting retention times can all lead to variability.

  • Troubleshooting Steps:

    • Mobile Phase pH: The pH of the mobile phase is critical for the retention and peak shape of acidic compounds like EAC and AA. A mobile phase containing a phosphate buffer at a low pH (around 2.5-3.5) is often effective.

    • Gradient Elution: If you are trying to separate multiple degradation products, a gradient elution method may be necessary to achieve adequate resolution.

    • Column Choice: A C18 column is commonly used and generally effective.[12] However, if you experience issues with retaining polar degradation products, consider a column with an aqueous-compatible stationary phase.

Problem 3: My UV-Vis spectrophotometric measurements for EAC degradation are not showing a clear trend.

  • Possible Cause 1: Overlapping spectra. EAC and its primary degradant, L-ascorbic acid, have overlapping UV absorbance spectra. The maximum absorbance wavelength (λmax) for EAC is around 246-249 nm, while for L-ascorbic acid it is around 245 nm (acidic pH) to 265 nm (neutral pH).[5] This makes it difficult to distinguish between the two using simple spectrophotometry.

  • Troubleshooting Steps:

    • Use HPLC-UV: For accurate quantification of degradation, HPLC-UV is the preferred method as it physically separates the compounds before detection.

    • Derivative Spectrophotometry: Advanced techniques like derivative spectrophotometry can sometimes help resolve overlapping peaks, but this requires careful method development and validation.

    • Monitor Wavelength Scans: Instead of measuring at a single wavelength, perform a full wavelength scan (e.g., 200-400 nm) at each time point. Changes in the shape of the spectrum, such as a shoulder appearing or the λmax shifting, can provide qualitative evidence of degradation.

Quantitative Data Summary

The stability of 3-O-ethyl-L-ascorbic acid is significantly influenced by environmental factors. The following tables summarize key quantitative data found in the literature.

Table 1: Physicochemical and Stability Properties of 3-O-Ethyl-L-Ascorbic Acid

ParameterValueReference
Melting Point112.0 to 116.0 °C[2]
pKa7.72 ± 0.01[13]
Optimal pH for Stability4.0 - 5.5[6][7]
UV Absorbance (λmax)246, 249 nm[5]
Solid-State StabilityStable for ≥ 4 years at -20°C[5]
Thermal StabilityPurity remained stable at 45°C for 60 days (in crystalline powder form)[8]

Table 2: Degradation Data of 3-O-Ethyl-L-Ascorbic Acid in Formulations

Formulation / ConditionDegradation MetricResultReference
Methylcellulose Gel (Irradiated with Visible Light)Decomposition after 6h~2%
Methylcellulose Gel (Irradiated with Visible Light)Decomposition after 24h12.8%
Polyacrylic Acid Gel (Irradiated with Visible Light)Decomposition after 6h~5%

Experimental Protocols

Protocol 1: Forced Degradation Study of 3-O-Ethyl-L-Ascorbic Acid

This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve 3-O-ethyl-L-ascorbic acid in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water) to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature and monitor for degradation at shorter time intervals (e.g., 15, 30, 60, 120 minutes), as degradation is often faster under basic conditions.

    • Withdraw aliquots, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at specified time points, dilute with mobile phase, and analyze immediately.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid EAC powder in a petri dish and expose it to a dry heat of 70°C in an oven for 48 hours.

    • At time points, take a sample of the powder, dissolve it in the solvent to the target concentration, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of EAC (e.g., 100 µg/mL in water:methanol) to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9][14]

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • Analyze the exposed and control samples at appropriate time points.

  • Analysis:

    • Analyze all stressed samples and a non-degraded reference solution by a validated, stability-indicating HPLC method (see Protocol 2).

    • Compare the chromatograms to identify degradation products (new peaks) and quantify the loss of the parent EAC peak.

Protocol 2: HPLC-UV Method for Quantification of EAC and L-Ascorbic Acid

This protocol provides a starting point for an isocratic RP-HPLC method suitable for stability studies.

  • Instrumentation:

    • HPLC system with a UV-Vis detector and a thermostatted column compartment.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of 0.025 M potassium dihydrogen phosphate (KH₂PO₄) solution (adjusted to pH 3.0 with phosphoric acid) and methanol in a ratio of 80:20 (v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 245 nm (a good compromise for detecting both EAC and AA).

    • Injection Volume: 20 µL.

  • Procedure:

    • Standard Preparation: Prepare individual standard solutions of EAC and L-ascorbic acid at known concentrations (e.g., ranging from 10 to 100 µg/mL) in the mobile phase.

    • Sample Preparation: Dilute the samples from the degradation studies (Protocol 1) or other experiments to fall within the concentration range of the standard curve. Ensure the final solvent composition is similar to the mobile phase.

    • Analysis: Inject the standards to establish retention times and create a calibration curve for each compound. Then, inject the prepared samples.

    • Quantification: Determine the concentration of EAC and L-ascorbic acid in the samples by comparing their peak areas to the respective calibration curves. The percentage degradation can be calculated from the loss of EAC over time.

Visualizations

Degradation_Pathway cluster_0 Primary Degradation cluster_1 Secondary Degradation (L-Ascorbic Acid Pathway) EAC 3-O-Ethyl-L-Ascorbic Acid (EAC) AA L-Ascorbic Acid (AA) EAC->AA Hydrolysis (+ H2O, - Ethanol) (Enzymatic/Chemical) DHAA Dehydroascorbic Acid (DHAA) AA->DHAA Reversible Oxidation (-2H+, -2e-) DKGA 2,3-Diketogulonic Acid DHAA->DKGA Irreversible Hydrolysis (+ H2O) FurtherProducts Further Degradation Products (e.g., Furfural) DKGA->FurtherProducts Breakdown

Caption: Primary and secondary degradation pathways of 3-O-ethyl-L-ascorbic acid.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Forced Degradation) cluster_analysis Analysis Start Prepare EAC Stock Solution (e.g., 1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Start->Acid Base Alkaline (0.1 M NaOH, RT) Start->Base Oxidative Oxidative (3% H2O2, RT) Start->Oxidative Photo Photolytic (ICH Q1B) Start->Photo Thermal Thermal (70°C, Solid) Start->Thermal Sampling Sample at Time Points (Neutralize if needed) Acid->Sampling Base->Sampling Oxidative->Sampling Photo->Sampling Thermal->Sampling Dilution Dilute to Working Conc. Sampling->Dilution HPLC Analyze via HPLC-UV Dilution->HPLC Data Quantify EAC & Degradants HPLC->Data

Caption: Workflow for a forced degradation study of 3-O-ethyl-L-ascorbic acid.

References

Technical Support Center: Optimizing 3-O-ethyl-L-ascorbic acid Stability in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-O-ethyl-L-ascorbic acid (EAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the stability of EAC in various formulations, with a specific focus on the critical role of pH. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for ensuring the stability of 3-O-ethyl-L-ascorbic acid in aqueous formulations?

A1: The optimal pH for 3-O-ethyl-L-ascorbic acid stability is in the mildly acidic range, typically between 4.0 and 6.0 . One study has identified the ideal conditions for stability to be a pH of 5.46 at 36.3°C [1]. Maintaining the pH within this window is crucial for preventing degradation and discoloration of the final product.

Q2: Why is pH a critical factor for the stability of 3-O-ethyl-L-ascorbic acid?

A2: The stability of 3-O-ethyl-L-ascorbic acid is pH-dependent due to its molecular structure. The ethyl group at the 3-carbon position significantly enhances its stability compared to L-ascorbic acid by protecting the most reactive hydroxyl group from oxidation[2][3]. However, at pH values outside the optimal range, the molecule can still be susceptible to hydrolysis and oxidation, leading to a loss of potency and the formation of colored degradants.

Q3: What are the common signs of 3-O-ethyl-L-ascorbic acid degradation in a formulation?

A3: The most common sign of degradation is a change in color , typically a shift towards yellow or brown hues. Other indicators may include a decrease in the active ingredient concentration over time (which can be measured by HPLC), a change in the formulation's viscosity , or the formation of precipitate .

Q4: How can I maintain a stable pH in my formulation containing 3-O-ethyl-L-ascorbic acid?

A4: The use of a buffering system is highly recommended to maintain a stable pH. A citrate buffer is commonly used in cosmetic and pharmaceutical formulations for this purpose[4][5]. It helps to resist changes in pH that can be caused by other ingredients in the formulation or by exposure to air.

Q5: Are there any ingredients that should be avoided when formulating with 3-O-ethyl-L-ascorbic acid to improve stability?

A5: To enhance stability, it is advisable to avoid strong oxidizing agents and high concentrations of metal ions, as these can catalyze the degradation of ascorbic acid derivatives. Additionally, formulating at a pH outside the recommended 4.0-6.0 range can lead to instability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Discoloration (Yellowing/Browning) pH of the formulation has shifted outside the optimal range (4.0-6.0).Oxidation due to exposure to air, light, or heat.Verify and adjust the pH of the formulation to be within the 4.0-6.0 range.Incorporate a citrate buffer to maintain pH stability.Use airless and opaque packaging to minimize exposure to oxygen and light.Store the final product in a cool, dark place.
Precipitation of EAC The concentration of EAC exceeds its solubility at the formulation's pH or temperature.Interaction with other formulation components.Review the solubility of EAC in your specific vehicle and adjust the concentration if necessary.Ensure the pH is within the optimal range, as pH can affect solubility.Evaluate the compatibility of all ingredients in the formulation.
Loss of Potency (Confirmed by HPLC) Degradation of EAC due to improper pH or exposure to pro-degradative conditions.Re-evaluate and optimize the formulation's pH using a suitable buffer.Conduct accelerated stability studies to identify and mitigate factors causing degradation.Ensure proper storage and handling of both the raw material and the final product.
Change in Viscosity pH-dependent interactions between EAC and thickening agents.Degradation of EAC leading to changes in the formulation matrix.Evaluate the compatibility of your chosen thickening agent with EAC at the target pH.Consider using a different thickener that is less sensitive to pH changes in the presence of EAC.Monitor viscosity as a parameter in your stability testing protocol.

Experimental Protocols

Protocol 1: Preparation of a Citrate Buffer (0.1 M, pH 5.5)

This protocol outlines the preparation of a citrate buffer, which is recommended for stabilizing formulations containing 3-O-ethyl-L-ascorbic acid.

Materials:

  • Citric Acid Monohydrate

  • Sodium Citrate Dihydrate

  • Deionized Water

  • pH meter

  • Beaker and graduated cylinder

  • Stir plate and stir bar

Procedure:

  • Dissolve 2.10 g of citric acid monohydrate in 800 mL of deionized water.

  • Add 14.71 g of sodium citrate dihydrate to the solution and stir until fully dissolved.

  • Calibrate the pH meter and measure the pH of the buffer solution.

  • Adjust the pH to 5.5 using a dilute solution of citric acid or sodium hydroxide as needed.

  • Once the target pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

  • Mix the solution thoroughly. This buffer is now ready to be used in your formulations.

Protocol 2: Accelerated Stability Testing of a 3-O-ethyl-L-ascorbic acid Formulation

This protocol provides a general framework for conducting an accelerated stability study to evaluate the impact of pH on the stability of a formulation containing EAC.

Objective: To assess the stability of a 3-O-ethyl-L-ascorbic acid formulation at different pH values under accelerated temperature and light conditions.

Methodology:

  • Formulation Preparation:

    • Prepare three batches of your formulation containing a fixed concentration of 3-O-ethyl-L-ascorbic acid.

    • Adjust the pH of each batch to three different levels within and outside the recommended range (e.g., pH 4.5, pH 5.5, and pH 6.5) using a citrate buffer.

  • Sample Storage:

    • Divide each batch into three sets of samples in the final intended packaging.

    • Store one set at room temperature (25°C/60% RH) as a control.

    • Store the second set in a stability chamber at elevated temperature (40°C/75% RH) [6][7].

    • Store the third set under UV light exposure to assess photostability.

  • Testing Schedule:

    • Analyze the samples at initial time (T=0) and at predetermined intervals (e.g., 1, 2, and 3 months for accelerated conditions).

  • Analytical Testing:

    • Visual Assessment: Observe and record any changes in color, odor, and appearance.

    • pH Measurement: Measure the pH of each sample at each time point.

    • Viscosity Measurement: Measure the viscosity to detect any changes in the formulation's physical properties.

    • Assay of 3-O-ethyl-L-ascorbic acid (HPLC): Quantify the concentration of EAC to determine the extent of degradation. A typical HPLC method would involve:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A mixture of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., methanol or acetonitrile).

      • Detection: UV detector at a wavelength of approximately 254 nm.

      • Quantification: Use a validated standard curve for 3-O-ethyl-L-ascorbic acid.

  • Data Analysis:

    • Compare the results from the different pH batches at each storage condition.

    • Plot the concentration of EAC as a function of time for each condition to determine the degradation kinetics.

    • The formulation with the least change in physical and chemical properties at the most stable pH will be identified.

Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_storage Sample Storage & Stress Conditions cluster_analysis Stability Analysis cluster_data Data Interpretation prep Prepare 3 Batches of EAC Formulation ph45 Adjust to pH 4.5 prep->ph45 ph55 Adjust to pH 5.5 prep->ph55 ph65 Adjust to pH 6.5 prep->ph65 storage Divide each batch into 3 sets ph45->storage ph55->storage ph65->storage rt Room Temp (25°C) storage->rt ht High Temp (40°C) storage->ht uv UV Exposure storage->uv analysis Analyze at T=0, 1, 2, 3 months rt->analysis ht->analysis uv->analysis visual Visual Assessment analysis->visual ph_measure pH Measurement analysis->ph_measure viscosity Viscosity Measurement analysis->viscosity hplc HPLC Assay analysis->hplc data Compare results and determine optimal pH visual->data ph_measure->data viscosity->data hplc->data

Caption: Workflow for Accelerated Stability Testing of EAC Formulations.

Degradation_Pathway cluster_factors Degradation Factors EAC_Stable 3-O-ethyl-L-ascorbic acid (Stable at pH 4.0-6.0) EAC_Unstable Degradation Products (e.g., colored compounds) EAC_Stable->EAC_Unstable Oxidation / Hydrolysis pH_high High pH (>6.0) Oxygen Oxygen pH_low Low pH (<4.0) Light UV Light Heat Heat

Caption: Factors Leading to the Degradation of 3-O-ethyl-L-ascorbic acid.

References

analytical interference in HPLC quantification of 3-O-ethyl-L-ascorbic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of 3-O-ethyl-L-ascorbic acid (EA) by High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals to address common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC-UV parameters for the analysis of 3-O-ethyl-L-ascorbic acid?

A1: A common starting point for HPLC-UV analysis of EA involves a reversed-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The UV detection wavelength is typically set around 245 nm. It is crucial to optimize the mobile phase composition and pH to achieve good peak shape and resolution.[1]

Q2: My 3-O-ethyl-L-ascorbic acid peak is showing tailing. What are the possible causes and solutions?

A2: Peak tailing for 3-O-ethyl-L-ascorbic acid can be caused by several factors:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based column packing can interact with the analyte, causing tailing.

    • Solution: Use a well-end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). Operating the mobile phase at a lower pH (e.g., pH 2.5-3.5 with phosphoric or formic acid) can suppress the ionization of silanol groups, reducing these interactions.[2]

  • Column Contamination: Accumulation of matrix components from the sample onto the column frit or packing material can lead to peak distortion.

    • Solution: Use a guard column to protect the analytical column and implement a robust sample preparation procedure to remove potential contaminants. Regularly flush the column with a strong solvent.[3]

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of EA and contribute to poor peak shape.

    • Solution: Optimize the mobile phase pH. A study on the stability of EA found optimal conditions at a pH of 5.46.[4]

Q3: I am observing peak fronting for my 3-O-ethyl-L-ascorbic acid peak. What should I investigate?

A3: Peak fronting is less common than tailing but can occur due to:

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the column.

    • Solution: Dilute the sample and re-inject.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[3]

  • Column Collapse: Though less likely with modern columns, operating under harsh conditions (e.g., extreme pH or temperature) can damage the column bed.

    • Solution: Ensure that the operating conditions are within the column manufacturer's recommendations.

Q4: Can other cosmetic ingredients interfere with the quantification of 3-O-ethyl-L-ascorbic acid?

A4: Yes, various cosmetic ingredients can potentially interfere with the HPLC analysis of EA, either by co-eluting with the analyte peak or by affecting its stability in the formulation. Potential interferents include:

  • Other Antioxidants: Ingredients like ascorbic acid, ferulic acid, or vitamin E may have similar retention times depending on the chromatographic conditions.

  • Preservatives: Parabens are commonly used in cosmetics and have been shown to be separable from EA with appropriate HPLC methods.[5][6]

  • Sunscreens: Certain sunscreen agents can absorb in the same UV region as EA and may co-elute.

  • Formulation Excipients: Various components of the cosmetic matrix (e.g., polymers, emulsifiers) can interfere. A proper sample preparation method is key to minimizing these effects.

Q5: What are the degradation products of 3-O-ethyl-L-ascorbic acid and can they interfere with analysis?

A5: While 3-O-ethyl-L-ascorbic acid is more stable than L-ascorbic acid, it can still degrade under certain conditions (e.g., high pH, presence of oxidizing agents).[7][8] The primary degradation product is ascorbic acid. Forced degradation studies on ascorbic acid have identified several other degradation products, and it is plausible that EA could form similar compounds.[7][8] These degradation products can appear as extra peaks in the chromatogram and may interfere with the quantification of the parent compound if not well-resolved.

Troubleshooting Guides

Issue 1: Co-eluting Peaks with 3-O-Ethyl-L-Ascorbic Acid

Symptoms:

  • The peak for 3-O-ethyl-L-ascorbic acid is broader than usual or has a shoulder.

  • Inconsistent peak area and height upon repeated injections of the same sample.

  • Mass spectrometry analysis of the peak shows multiple components.

Troubleshooting Workflow:

start Start: Co-eluting Peaks Observed check_method Review HPLC Method Parameters start->check_method adjust_mp Adjust Mobile Phase Composition (e.g., % Organic, Buffer Strength) check_method->adjust_mp Initial Step adjust_ph Optimize Mobile Phase pH adjust_mp->adjust_ph If no improvement end_resolved Issue Resolved adjust_mp->end_resolved Resolution Achieved change_column Try a Different Column (e.g., Phenyl-Hexyl, different C18) adjust_ph->change_column If still co-eluting adjust_ph->end_resolved Resolution Achieved sample_prep Improve Sample Preparation (e.g., SPE, LLE) change_column->sample_prep If necessary change_column->end_resolved Resolution Achieved sample_prep->end_resolved Resolution Achieved end_unresolved Issue Persists: Consult with Technical Specialist sample_prep->end_unresolved If issue persists start Start: Suspected Matrix Effects spike_recovery Perform Spike and Recovery Experiment start->spike_recovery poor_recovery Poor Recovery (<90% or >110%) spike_recovery->poor_recovery end_acceptable Acceptable Recovery spike_recovery->end_acceptable Good Recovery sample_dilution Dilute Sample Extract poor_recovery->sample_dilution Yes matrix_matched_cal Use Matrix-Matched Calibration Standards sample_dilution->matrix_matched_cal If dilution is insufficient end_resolved Issue Resolved sample_dilution->end_resolved Resolution Achieved spe_cleanup Implement Solid-Phase Extraction (SPE) matrix_matched_cal->spe_cleanup For complex matrices matrix_matched_cal->end_resolved Resolution Achieved spe_cleanup->end_resolved Resolution Achieved

References

preventing oxidation of 3-O-ethyl-L-ascorbic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3-O-ethyl-L-ascorbic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What is 3-O-ethyl-L-ascorbic acid and why is its stability a concern?

3-O-ethyl-L-ascorbic acid is a stable derivative of L-ascorbic acid (Vitamin C).[1][2][3][4][5][6][7] An ethyl group at the third carbon position of the ascorbic acid structure protects the molecule from rapid oxidation, a common issue with pure L-ascorbic acid.[4][5][7][8] However, like all active ingredients, its stability can be compromised under suboptimal storage conditions, leading to degradation and loss of efficacy. Preventing oxidation ensures the integrity and potency of the compound for experimental and formulation purposes.

Q2: What are the primary factors that can lead to the oxidation of 3-O-ethyl-L-ascorbic acid?

The primary factors that can induce the degradation of 3-O-ethyl-L-ascorbic acid are exposure to light, heat, oxygen, and suboptimal pH levels in aqueous solutions.[1][9] Although more stable than L-ascorbic acid, prolonged exposure to these elements can lead to oxidative degradation.

Q3: What are the ideal storage conditions for 3-O-ethyl-L-ascorbic acid powder?

To ensure the long-term stability of 3-O-ethyl-L-ascorbic acid in its solid (powder) form, it should be stored in a cool, dry, and dark place.[9] For extended storage periods, refrigeration at 2-8°C or freezing at -20°C is recommended.[9][10][11] The container should be tightly sealed to protect it from moisture and air.[12][13][14]

Q4: What is the optimal pH range for maintaining the stability of 3-O-ethyl-L-ascorbic acid in aqueous solutions?

For aqueous solutions, maintaining a pH between 4.0 and 6.0 is recommended to ensure the stability of 3-O-ethyl-L-ascorbic acid.[2][4][9] One study identified the optimal stability at a pH of 5.46.[15][16]

Q5: How long can I store aqueous solutions of 3-O-ethyl-L-ascorbic acid?

It is not recommended to store aqueous solutions of 3-O-ethyl-L-ascorbic acid for more than one day.[10] For experimental use, it is best to prepare fresh solutions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration (yellowing) of the powder or solution. Oxidation of the 3-O-ethyl-L-ascorbic acid.- Discard the discolored material as it indicates degradation. - Review storage conditions. Ensure the product is protected from light, heat, and moisture. - For solutions, verify the pH is within the optimal range (4.0-6.0).
Decreased potency or inconsistent experimental results. Degradation of the active ingredient due to improper storage or handling.- Use a fresh batch of 3-O-ethyl-L-ascorbic acid for your experiments. - Perform a purity analysis (e.g., via HPLC) on your existing stock to determine its integrity. - Always prepare aqueous solutions fresh before use.
Precipitation in aqueous solutions. The concentration may have exceeded the solubility limit at a given temperature or the pH may have shifted.- Ensure the concentration is within the solubility limits (approx. 10 mg/mL in PBS at pH 7.2).[10] - Check and adjust the pH of the solution to the optimal range (4.0-6.0). - Gentle warming may help redissolve the precipitate, but avoid excessive heat.

Storage Condition Stability Data

The following table summarizes the stability of 3-O-ethyl-L-ascorbic acid under different conditions based on available data.

Condition Duration Observation Reference
45°C (Solid Powder)60 daysPurity remained stable as analyzed by HPLC.[17]
45°C (2% Aqueous Solution)1 monthNo color change observed, indicating good stability at high temperatures.[17][18]
Optimal Stability (Determined by RSM)-36.3°C and pH 5.46[15][16]
Long-term Storage (Solid)≥ 4 yearsStable at -20°C.[10]

Experimental Protocols

Protocol 1: Accelerated Stability Study of 3-O-Ethyl-L-Ascorbic Acid in Solution

Objective: To evaluate the stability of a 3-O-ethyl-L-ascorbic acid solution under accelerated conditions (elevated temperature).

Materials:

  • 3-O-ethyl-L-ascorbic acid powder

  • Phosphate-buffered saline (PBS), pH 7.2

  • Citrate buffer, pH 4.5

  • Amber glass vials

  • Incubator or oven set to 45°C

  • HPLC system with a C18 column

  • UV detector

Methodology:

  • Prepare a 1% (w/v) solution of 3-O-ethyl-L-ascorbic acid in the desired buffer (e.g., citrate buffer, pH 4.5).

  • Filter the solution through a 0.45 µm syringe filter.

  • Aliquot the solution into amber glass vials, leaving minimal headspace, and seal them tightly.

  • Store a set of vials at the accelerated condition of 45°C.

  • Store a control set of vials at the recommended long-term storage condition (e.g., 4°C).

  • At specified time points (e.g., Day 0, Day 7, Day 14, Day 30, Day 60), withdraw a vial from each storage condition.

  • Analyze the concentration and purity of 3-O-ethyl-L-ascorbic acid in each sample using a validated HPLC method.

  • Visually inspect the samples for any color change.

Protocol 2: HPLC Analysis of 3-O-Ethyl-L-Ascorbic Acid

Objective: To determine the purity and concentration of 3-O-ethyl-L-ascorbic acid.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • UV-Vis detector

Chromatographic Conditions:

  • Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 246 nm or 249 nm[10]

  • Column Temperature: 25°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of 3-O-ethyl-L-ascorbic acid of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the sample to be analyzed with the mobile phase to a concentration that falls within the range of the standard curve.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.

  • Quantification: Determine the concentration of 3-O-ethyl-L-ascorbic acid in the sample by comparing its peak area to the calibration curve. Purity can be assessed by the relative area of the main peak.

Visualizations

Factors Influencing 3-O-Ethyl-L-Ascorbic Acid Stability cluster_causes Causes of Oxidation cluster_prevention Control Measures Stability 3-O-Ethyl-L-Ascorbic Acid Stability Oxidation Oxidation (Degradation) Oxidation->Stability Reduces Light Light Exposure Light->Oxidation Heat Elevated Temperature Heat->Oxidation Oxygen Oxygen (Air) Oxygen->Oxidation pH Suboptimal pH (in solution) pH->Oxidation Prevention Preventative Measures Prevention->Stability Maintains Dark Store in Dark/Amber Containers Prevention->Dark Cool Refrigerate (2-8°C) or Freeze (-20°C) Prevention->Cool Inert Tightly Sealed Containers/ Inert Atmosphere Prevention->Inert pH_Control Maintain pH 4.0-6.0 Prevention->pH_Control

Caption: Key factors affecting the stability of 3-O-ethyl-L-ascorbic acid and preventative measures.

Workflow for Stability Assessment of 3-O-Ethyl-L-Ascorbic Acid Prep Prepare Solution (e.g., 1% in buffer) Aliquot Aliquot into Amber Vials Prep->Aliquot Storage Place samples under different storage conditions Aliquot->Storage Accelerated Accelerated (e.g., 45°C) Storage->Accelerated Control Control (e.g., 4°C) Storage->Control Sampling Withdraw Samples at Timed Intervals Accelerated->Sampling Control->Sampling Analysis Analyze Samples Sampling->Analysis HPLC HPLC Analysis (Purity & Concentration) Analysis->HPLC Visual Visual Inspection (Color Change) Analysis->Visual Data Data Analysis and Stability Determination HPLC->Data Visual->Data

Caption: Experimental workflow for assessing the stability of 3-O-ethyl-L-ascorbic acid solutions.

References

Technical Support Center: Enhancing Skin Permeability of 3-O-Ethyl-L-Ascorbic Acid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-O-ethyl-L-ascorbic acid (EAA). This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in enhancing the skin permeability of your EAA formulations.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the skin permeability of 3-O-ethyl-L-ascorbic acid (EAA) challenging?

A1: While 3-O-ethyl-L-ascorbic acid is more stable than its parent compound, L-ascorbic acid, its hydrophilic nature (logP(o/w) = -1.1) presents a significant challenge for topical delivery.[1] The primary barrier, the stratum corneum, is lipophilic, which limits the penetration of water-soluble molecules like EAA.

Q2: What are the primary strategies to enhance the skin permeability of EAA?

A2: Key strategies focus on optimizing the formulation vehicle and include:

  • Complex Solvent Systems: Utilizing binary or ternary solvent systems can synergistically enhance EAA permeation.[1][2][3]

  • Lipid-Based Carriers: Incorporating EAA into liposomes or lipid-based gels can improve its retention in the skin layers.[4][5][6]

  • pH Optimization: Formulating products at a pH of around 5.5, which matches the skin's natural pH, keeps the EAA molecule uncharged and can facilitate its transport across the stratum corneum.[6]

Q3: What factors can influence the stability of EAA in a formulation?

A3: The stability of EAA can be influenced by pH, temperature, the formulation's base, and the solvents used.[7] Although more stable than L-ascorbic acid, high temperatures can affect its purity over time.[8]

Q4: How does EAA exert its effects in the skin after penetration?

A4: Once it penetrates the skin, EAA is converted by skin enzymes into active L-ascorbic acid.[9] It can then inhibit tyrosinase, an enzyme crucial for melanin production, leading to skin brightening effects.[8][10] It also stimulates collagen synthesis, which helps to reduce the signs of aging.[2][8][10]

Troubleshooting Guide

Issue 1: Low or no detectable EAA permeation in in vitro skin models.

Possible Cause Troubleshooting Step
Inappropriate Solvent System Certain solvents like ethoxydiglycol, dipropylene glycol, and 1,5-pentanediol do not effectively promote EAA permeation.[1] Consider using proven enhancers such as propylene glycol (PG) or 1,2-hexanediol.[2][11]
Incorrect Solvent Ratios The ratio of solvents in a complex system is critical. For instance, in a propylene glycol (PG) and propylene glycol monolaurate (PGML) binary system, higher concentrations of PG (e.g., 75%) have shown greater EAA delivery.[1]
Suboptimal pH of the Formulation If the pH of the formulation is too high, it can affect the charge of the EAA molecule and hinder its penetration. Aim for a pH of around 5.5 to match the skin's surface pH.[6]
EAA Degradation Ensure the stability of EAA in your formulation under experimental conditions (e.g., temperature). Perform stability tests to confirm that the active ingredient has not degraded.[7]
Issues with Skin Model The barrier properties of skin models can vary. Human skin equivalents may be more permeable than human or porcine skin, potentially overestimating absorption.[12] Ensure the integrity of the skin tissue used in your experiments.

Issue 2: High variability in permeation results between replicates.

Possible Cause Troubleshooting Step
Inconsistent Application of Formulation Ensure a consistent and finite dose (e.g., 5 µL/cm²) is applied uniformly to the donor compartment of the Franz diffusion cells.[1][13]
Variability in Skin Samples Biological variability between skin samples can be significant. Ensure proper randomization of skin samples from different donors if applicable.
Air Bubbles in Receptor Chamber Air bubbles trapped beneath the skin membrane in the Franz cell can impede diffusion. Ensure no air bubbles are present when mounting the skin.
Inconsistent Sampling Times Adhere to a strict and consistent schedule for sampling from the receptor compartment.

Quantitative Data Summary

Table 1: Permeation of EAA from Various Solvent Systems (in µg/cm² after 24 hours)

FormulationCumulative Permeation (µg/cm²)Skin ModelReference
Neat Solvents
Propylene Glycol (PG)7.5 ± 3.2Porcine Skin[1]
1,2-Hexanediol (HEX)5.23 ± 2.11Porcine Skin[11]
Glycerol (GLY)6.49 ± 4.89Porcine Skin[11]
Binary Solvent Systems
PG:PGML (0.75:0.25)37.5 ± 1.9Porcine Skin[1]
PG:IPA (0.75:0.25)6.6 ± 3.9Porcine Skin[1]
Ternary Solvent Systems
PG:PGML:IPM49.6 ± 11.6 to 64.1 ± 13.3Porcine Skin[1]
PG:PGML:MCT17.2 ± 5.3 to 22.7 ± 5.2Porcine Skin[1]
PG:PGML:IPM (2% EAA)49.4 ± 4.1Human Epidermis[13]

PG: Propylene Glycol; PGML: Propylene Glycol Monolaurate; IPA: Isopropyl Alcohol; IPM: Isopropyl Myristate; MCT: Medium-Chain Triglycerides.

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method for assessing the percutaneous absorption of EAA from a topical formulation.

  • Skin Preparation:

    • Use either full-thickness porcine skin or heat-separated human epidermis.[11][12]

    • Shave the hair from porcine skin and cut it into sections to fit the Franz diffusion cells.

    • Store skin samples frozen until use. Thaw at room temperature before mounting.

  • Franz Cell Assembly:

    • Mount the skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable receptor medium, typically phosphate-buffered saline (PBS) at pH 7.3.[1]

    • Ensure the system is maintained at a constant temperature of 32 ± 1 °C to mimic skin surface temperature.[1]

  • Formulation Application:

    • Apply a finite dose of the EAA formulation (e.g., 5 µL) to the surface of the skin in the donor compartment under non-occluded conditions.[1]

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment for analysis.

    • Replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Quantification of EAA:

    • Analyze the concentration of EAA in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.[1]

  • Mass Balance Study:

    • At the end of the experiment (e.g., 24 hours), dismantle the Franz cell.

    • Wash the skin surface to collect any unabsorbed EAA.

    • Extract EAA from the different skin layers (stratum corneum, epidermis, dermis) to determine the amount retained in the skin.[1]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Skin_Prep Skin Preparation (Porcine/Human) Franz_Cell Franz Cell Assembly (32°C, PBS pH 7.3) Skin_Prep->Franz_Cell Formulation_Prep EAA Formulation Preparation Application Finite Dose Application (5 µL/cm²) Formulation_Prep->Application Franz_Cell->Application Sampling Receptor Fluid Sampling (Multiple Time Points) Application->Sampling Mass_Balance Mass Balance Study (Skin Surface & Layers) Application->Mass_Balance HPLC HPLC Quantification of EAA Sampling->HPLC Data_Analysis Data Analysis (Permeation Profile) HPLC->Data_Analysis Mass_Balance->Data_Analysis

Caption: Workflow for an in vitro skin permeation study of EAA.

Factors_Affecting_Permeability cluster_formulation Formulation Factors cluster_physicochemical Physicochemical Properties cluster_skin Skin Barrier Permeability EAA Skin Permeability Vehicle Vehicle Composition Vehicle->Permeability Solvents Solvent System (Binary/Ternary) Vehicle->Solvents Lipids Lipid Carriers (Liposomes/Gels) Vehicle->Lipids pH Formulation pH pH->Permeability EAA_Props EAA Properties (Hydrophilicity) EAA_Props->Permeability Stratum_Corneum Stratum Corneum (Lipophilic) Stratum_Corneum->Permeability

Caption: Key factors influencing EAA skin permeability.

EAA_Mechanism_of_Action cluster_effects Biological Effects EAA 3-O-Ethyl-L-Ascorbic Acid (in Formulation) SC Stratum Corneum EAA->SC Permeation Epidermis Epidermis/Dermis SC->Epidermis Conversion Conversion to L-Ascorbic Acid Epidermis->Conversion Tyrosinase Inhibition of Tyrosinase Conversion->Tyrosinase Collagen Stimulation of Collagen Synthesis Conversion->Collagen Brightening Skin Brightening Tyrosinase->Brightening AntiAging Anti-Aging Collagen->AntiAging

Caption: Simplified pathway of EAA action after skin penetration.

References

troubleshooting inconsistent results in 3-O-ethyl-L-ascorbic acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-O-ethyl-L-ascorbic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and inconsistencies encountered during experiments with this stable form of Vitamin C.

Frequently Asked Questions (FAQs)

1. Why am I seeing inconsistent results in my cell culture experiments?

Inconsistent results with 3-O-ethyl-L-ascorbic acid in cell culture can arise from several factors:

  • pH Shifts in Media: 3-O-ethyl-L-ascorbic acid can be pH-sensitive. The optimal pH for its stability is around 5.46.[1][2] Significant shifts in the pH of your culture medium upon addition of the compound can lead to degradation and variable activity.

  • Degradation in Aqueous Solutions: While more stable than L-ascorbic acid, 3-O-ethyl-L-ascorbic acid can still degrade in aqueous solutions over time. It is not recommended to store aqueous solutions for more than one day.[3] Prepare fresh solutions for each experiment.

  • Interaction with Media Components: Components in cell culture media, such as metal ions, can potentially catalyze the oxidation of ascorbic acid derivatives.[4]

  • Light and Temperature Exposure: Excessive exposure to light and elevated temperatures can accelerate degradation.[5] Ensure proper storage and handling of stock solutions and during experiments.

2. My 3-O-ethyl-L-ascorbic acid is not dissolving properly. What should I do?

3-O-ethyl-L-ascorbic acid has specific solubility characteristics:

  • It is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide at approximately 30 mg/mL.[3]

  • Its solubility in PBS (pH 7.2) is around 10 mg/mL.[3]

  • For aqueous solutions, you can prepare a stock solution in an organic solvent and then make further dilutions in your aqueous buffer or media.[3] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[3] Alternatively, organic solvent-free aqueous solutions can be prepared by directly dissolving the solid in aqueous buffers, but be mindful of the lower solubility.[3]

3. I am observing high variability in my HPLC quantification. What are the common pitfalls?

High variability in HPLC analysis of 3-O-ethyl-L-ascorbic acid can be due to:

  • Sample Degradation: Ensure samples are processed and analyzed promptly or stored under conditions that minimize degradation (-20°C for the solid form).[3]

  • Matrix Effects: Components in your sample matrix (e.g., cell lysates, tissue homogenates) can interfere with the ionization and detection of the analyte. Proper sample cleanup and the use of an appropriate internal standard are crucial.

  • Mobile Phase pH: The pH of the mobile phase can affect the retention time and peak shape of 3-O-ethyl-L-ascorbic acid. Consistency in mobile phase preparation is key.

  • Column Performance: A deteriorating column can lead to poor peak shape and inconsistent retention times. Regularly check column performance with standards.

Troubleshooting Guides

Problem: Inconsistent Antioxidant Activity

Possible Causes & Solutions

Possible Cause Troubleshooting Step Recommended Action
Degradation of Stock Solution Check the age and storage of your stock solution.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO, ethanol) and store in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
pH of Experimental Buffer Measure the pH of your final experimental solution after adding 3-O-ethyl-L-ascorbic acid.Adjust the pH of your buffer to be within the optimal stability range of 3-O-ethyl-L-ascorbic acid (around pH 5.5).[1][2]
Presence of Metal Ions Evaluate the composition of your buffers and media for potential catalytic metal ions.If possible, use buffers with metal chelators (e.g., EDTA) or use high-purity water and reagents to minimize metal ion contamination.
Light Exposure During Experiment Review your experimental protocol for prolonged exposure to light.Perform light-sensitive steps in the dark or under amber light. Use amber-colored tubes and plates.
Problem: Low or No Inhibition in Tyrosinase Activity Assay

Possible Causes & Solutions

Possible Cause Troubleshooting Step Recommended Action
Incorrect Enzyme or Substrate Concentration Verify the concentrations of tyrosinase and L-DOPA used in your assay.Optimize enzyme and substrate concentrations to ensure the reaction is in the linear range.
Inadequate Pre-incubation Check the pre-incubation time of the enzyme with the inhibitor.Ensure a sufficient pre-incubation period to allow for the binding of 3-O-ethyl-L-ascorbic acid to the tyrosinase enzyme. A 10-minute pre-incubation at 25°C is a good starting point.[6]
Sub-optimal Assay Conditions Review the pH and temperature of your assay buffer.The optimal pH for mushroom tyrosinase activity is around 6.5-7.0. Ensure your assay is performed at a suitable temperature (e.g., 25°C or 37°C).
Compound Precipitation Visually inspect the assay wells for any signs of precipitation.The solubility of 3-O-ethyl-L-ascorbic acid in aqueous buffers is limited. Ensure the final concentration in the assay does not exceed its solubility. Consider using a co-solvent if necessary, ensuring it does not interfere with the assay.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory effect of compounds on mushroom tyrosinase activity.[7][8]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • 3-O-ethyl-L-ascorbic acid

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of 3-O-ethyl-L-ascorbic acid in a suitable solvent (e.g., DMSO) and serially dilute to the desired test concentrations with phosphate buffer.

  • In a 96-well plate, add 20 µL of the test compound solution or control to the respective wells.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (in phosphate buffer) to each well.

  • Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the sample with the inhibitor.

Collagen Synthesis Assay in Fibroblasts

This protocol provides a general workflow for assessing the effect of 3-O-ethyl-L-ascorbic acid on collagen production in fibroblast cell culture.

Materials:

  • Human dermal fibroblasts

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 3-O-ethyl-L-ascorbic acid

  • Sircol™ Soluble Collagen Assay Kit (or similar)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Seed fibroblasts in 6-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

  • Starve the cells in serum-free medium for 24 hours.

  • Treat the cells with various concentrations of 3-O-ethyl-L-ascorbic acid in a serum-free or low-serum medium for 24-72 hours. Include a positive control (e.g., TGF-β) and an untreated control.

  • After the treatment period, collect the cell culture supernatant (for secreted collagen) and lyse the cells (for intracellular collagen).

  • Quantify the amount of soluble collagen in the supernatant and cell lysates using the Sircol™ Collagen Assay according to the manufacturer's instructions.

  • Normalize the collagen content to the total protein concentration in the cell lysates.

Signaling Pathways and Experimental Workflows

Troubleshooting Logic for Inconsistent Cell-Based Assay Results

This diagram outlines a logical workflow to identify the source of variability in cell-based experiments involving 3-O-ethyl-L-ascorbic acid.

A Inconsistent Results in Cell-Based Assay B Check Compound Integrity A->B C Review Experimental Protocol A->C D Evaluate Cell Culture Conditions A->D E Freshly Prepare Stock Solution? B->E G Consistent Pipetting and Dilutions? C->G I Consistent Cell Passage Number? D->I F Proper Storage (Aliquot, -20°C, Dark)? E->F Yes L Re-evaluate and Optimize Protocol E->L No F->G Yes F->L No H Stable pH of Media After Addition? G->H Yes G->L No H->I Yes H->L No J Cells Healthy and Not Contaminated? I->J Yes I->L No K Source of Inconsistency Identified J->K Yes J->L No

A troubleshooting workflow for cell-based assays.

Simplified Nrf2 Signaling Pathway Activated by 3-O-Ethyl-L-Ascorbic Acid

3-O-ethyl-L-ascorbic acid has been shown to activate the Nrf2 signaling pathway, which plays a key role in the cellular antioxidant response.[9][10]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EAA 3-O-ethyl-L-ascorbic acid ROS ROS EAA->ROS PKC PKC EAA->PKC p38 p38 EAA->p38 Keap1 Keap1 ROS->Keap1 PKC->Keap1 p38->Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Dissociation Nrf2_cyto->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Cellular Protection Cellular Protection Antioxidant_Genes->Cellular Protection

Activation of the Nrf2 pathway by 3-O-ethyl-L-ascorbic acid.

Quantitative Data Summary

Solubility of 3-O-Ethyl-L-Ascorbic Acid
SolventSolubilityReference
Ethanol~30 mg/mL[3]
DMSO~30 mg/mL[3]
Dimethyl Formamide~30 mg/mL[3]
PBS (pH 7.2)~10 mg/mL[3]
WaterSlightly Soluble[11]
MethanolSlightly Soluble[11]
Propylene Glycol7.5 ± 3.2 µg/cm² (permeation)[12]
Isopropyl Alcohol0.5 ± 0.6 µg/cm² (permeation)[12]
Stability of 3-O-Ethyl-L-Ascorbic Acid
ConditionStabilityReference
Solid, -20°C≥ 4 years[3]
Aqueous Solution (PBS, pH 7.2)Not recommended for more than one day[3]
Optimal pH for Stability5.46[1][2]
Optimal Temperature for Stability36.3°C[1][2]
In various solvents (120h)>90% recovery in most solvents[12][13]

This technical support center provides a starting point for troubleshooting your experiments. For further assistance, please consult the cited literature and consider the specific context of your experimental setup.

References

impact of temperature on 3-O-ethyl-L-ascorbic acid stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-O-Ethyl-L-Ascorbic Acid (EAC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the impact of temperature on the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3-O-ethyl-L-ascorbic acid?

A: For maximum long-term stability (≥ 4 years), 3-O-ethyl-L-ascorbic acid in its solid, crystalline powder form should be stored at -20°C.[1] For regular short-term use, storing it in a cool, dry, and dark place at room temperature is acceptable.[2] For long-term storage of the powder, conditions of 2-8°C are also recommended.[2][3]

Q2: How stable is 3-O-ethyl-L-ascorbic acid in aqueous solutions?

A: Aqueous solutions of 3-O-ethyl-L-ascorbic acid are significantly less stable than the solid powder. It is not recommended to store aqueous solutions for more than one day to avoid degradation.[1] If you must prepare a stock solution, it is best to make it fresh before each experiment.

Q3: My solution of 3-O-ethyl-L-ascorbic acid has turned yellow. What does this indicate?

A: A color change, typically to a yellow or brownish hue, is a common indicator of degradation for many vitamin C derivatives. While 3-O-ethyl-L-ascorbic acid is known for its superior stability and resistance to color change compared to L-ascorbic acid, discoloration still suggests that oxidation and degradation have occurred.[3][4] We recommend discarding the solution and preparing a fresh one.

Q4: How does temperature affect the stability of 3-O-ethyl-L-ascorbic acid in a formulation?

A: The stability of 3-O-ethyl-L-ascorbic acid in a formulation is dependent on the temperature, pH, and the specific composition of the base.[5][6] One study found the optimal conditions for stability were a temperature of 36.3°C and a pH of 5.46.[7][8] Another study demonstrated excellent stability of a 2% aqueous solution, which showed no color change after being stored for one month at an elevated temperature of 45°C.[4] The purity of the crystalline powder also remained stable at 45°C for 60 days.[4]

Q5: What is the primary degradation pathway for ascorbic acid derivatives at elevated temperatures?

A: For ascorbic acid and its derivatives, degradation at elevated temperatures is primarily an oxidative process, which is accelerated by the presence of oxygen, light, and transition metal ions.[9][10] The degradation of L-ascorbic acid often follows first-order kinetics and can occur through both aerobic (oxygen-dependent) and anaerobic pathways.[9][11] The rate of degradation for L-ascorbic acid can double with every 10°C increase in temperature.[12] While 3-O-ethyl-L-ascorbic acid is significantly more stable, the fundamental degradation principles are similar.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Unexpectedly low assay results for EAC concentration. Degradation during storage or experiment. 1. Verify storage conditions of the solid compound and prepared solutions. Ensure storage is at the recommended temperature and protected from light. 2. Prepare fresh solutions immediately before use. Do not use aqueous solutions stored for more than 24 hours.[1] 3. Check the pH of your formulation; optimal stability is often found in a slightly acidic pH range of 5.0-6.0.[2][7]
Visible color change or precipitation in the formulation. Oxidation and degradation of EAC. 1. Discard the compromised formulation. 2. Review the formulation for incompatible ingredients (e.g., certain metal ions). 3. Consider adding a chelating agent to bind metal ions. 4. Ensure the formulation is stored in an opaque, airtight container to minimize light and oxygen exposure.[10]
Inconsistent results between experimental batches. Variable temperature exposure during handling. 1. Standardize all experimental procedures to minimize temperature fluctuations. 2. Use a temperature-controlled environment for sample preparation and handling. 3. Avoid leaving stock solutions or formulations at room temperature for extended periods unless specified by the protocol.

Data Presentation: Stability & Physicochemical Properties

Table 1: High-Temperature Stability of 3-O-Ethyl-L-Ascorbic Acid

FormTemperatureDurationObservationPurity (via HPLC)
2% Aqueous Solution45°C1 MonthNo color change observed.[4]Not specified
Crystalline Powder45°C60 DaysRemained stable.[4]Purity remained stable.[4]

Table 2: Recommended Storage Conditions

FormConditionTemperatureExpected Stability
Solid PowderLong-term-20°C≥ 4 years[1]
Solid PowderLong-term2-8°CNot specified
Solid PowderShort-termRoom TemperatureNot specified
Aqueous SolutionAnyRoom Temperature or Refrigerated≤ 1 day[1]

Table 3: Key Physicochemical Properties

PropertyValue
Melting Point114.39 ± 0.5 °C[13][14]
pKa7.72 ± 0.01[13][14]
Partition Coefficient (log P o/w)-1.07 ± 0.03[13][14]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general method for determining the purity of 3-O-ethyl-L-ascorbic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 ODS column (e.g., 150 mm × 4.6 mm, 5 µm).[15]

  • Mobile Phase: A mixture of methanol and a potassium dihydrogen phosphate (KH₂PO₄) solution (e.g., 0.025 mol/L) in a ratio of 20:80 (v/v).[15]

  • Flow Rate: 1.0 mL/min.[15]

  • Column Temperature: 30°C.[15]

  • Detection Wavelength: 254 nm.[15]

  • Sample Preparation: Accurately weigh and dissolve the 3-O-ethyl-L-ascorbic acid sample in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a standard curve (e.g., 0-100 mg/L).[15]

  • Analysis: Inject the samples and standards into the HPLC system. Calculate the concentration based on the peak area in comparison to the standard curve.[15]

Protocol 2: Accelerated Stability Testing

This protocol outlines a procedure to assess the stability of a formulation containing 3-O-ethyl-L-ascorbic acid at an elevated temperature.

  • Sample Preparation: Prepare multiple, identical samples of the final formulation in appropriate, sealed containers (e.g., opaque glass vials).

  • Initial Analysis (Time 0): Immediately analyze a subset of samples (n=3) for the initial concentration of 3-O-ethyl-L-ascorbic acid using the validated HPLC method described above. Also, record physical characteristics such as color, clarity, and pH.

  • Incubation: Place the remaining samples in a temperature-controlled stability chamber or oven set to a constant elevated temperature (e.g., 45°C).[4]

  • Time-Point Analysis: At predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 2 months), remove a subset of samples (n=3) from the chamber.[4]

  • Evaluation: Allow samples to return to room temperature. Analyze for the concentration of 3-O-ethyl-L-ascorbic acid via HPLC and record all physical characteristics.

  • Data Analysis: Calculate the percentage of 3-O-ethyl-L-ascorbic acid remaining at each time point relative to the initial (Time 0) concentration. Plot the degradation curve to determine the stability profile.

Visualizations

Stability_Study_Workflow start Start: Formulate Product with EAC t0_analysis Time 0 Analysis: - HPLC for [EAC] - pH, Color, Viscosity start->t0_analysis storage Divide Samples into Storage Conditions t0_analysis->storage rt_storage Condition 1: Room Temp (25°C) storage->rt_storage accel_storage Condition 2: Accelerated (e.g., 45°C) storage->accel_storage pull_samples Pull Samples at Pre-defined Intervals (e.g., 1, 3, 6 months) rt_storage->pull_samples accel_storage->pull_samples analysis Analyze Samples: - HPLC for [EAC] - pH, Color, Viscosity pull_samples->analysis data Compile & Analyze Data: - Calculate % Degradation - Plot Degradation Curves analysis->data end End: Determine Shelf-Life & Stability Profile data->end

Caption: Workflow for a typical temperature stability study of a formulation containing EAC.

Troubleshooting_Degradation start Issue: Unexpected Degradation of EAC check_solution Is the EAC in solution or solid form? start->check_solution solid_storage Check Solid Storage: - Temp (-20°C?) - Light/Moisture exposure? check_solution->solid_storage Solid solution_age How old is the aqueous solution? check_solution->solution_age Solution remedy_solid Action: Store solid EAC at -20°C in a dry, dark environment. solid_storage->remedy_solid gt_24h > 24 hours solution_age->gt_24h Yes lt_24h < 24 hours solution_age->lt_24h No remedy_solution_age Action: Prepare fresh solutions daily. Discard old solutions. gt_24h->remedy_solution_age check_formulation Check Formulation: - pH (is it 5-6?) - Presence of metal ions? - Light/Air exposure? lt_24h->check_formulation remedy_formulation Action: Adjust pH, use chelators, and use airtight, opaque packaging. check_formulation->remedy_formulation

Caption: Decision tree for troubleshooting unexpected EAC degradation.

References

selecting appropriate solvents for 3-O-ethyl-L-ascorbic acid delivery systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-ethyl-L-ascorbic acid (EA).

Frequently Asked Questions (FAQs)

Q1: What are the best single solvents for dissolving 3-O-ethyl-L-ascorbic acid?

A1: 3-O-ethyl-L-ascorbic acid (EA) is soluble in a variety of organic solvents and aqueous buffers. For organic solvents, ethanol, DMSO, and dimethylformamide are effective, with a solubility of approximately 30 mg/mL.[1] In aqueous solutions, the solubility in Phosphate-Buffered Saline (PBS) at pH 7.2 is around 10 mg/mL.[1] It is also soluble in methanol and water to a slight degree. For topical formulations, solvents that also act as penetration enhancers are often selected, such as 1,2-hexanediol (HEX), glycerol (GLY), propylene glycol (PG), 1,2-pentanediol (1-2P), isopropyl alcohol (IPA), propylene glycol monolaurate (PGML), and propylene glycol monocaprylate (PGMC).[2]

Q2: My 3-O-ethyl-L-ascorbic acid solution is turning yellow. What does this indicate and how can I prevent it?

A2: A yellowing of the solution indicates degradation of the 3-O-ethyl-L-ascorbic acid. While more stable than L-ascorbic acid, EA can still degrade under certain conditions.[2][3] Key factors influencing its stability are pH, temperature, light, and oxygen exposure.[4] To prevent degradation, ensure the formulation has a pH between 3.0 and 6.0.[4][5] It is also recommended to store solutions in a cool, dark place and to purge the solvent with an inert gas to minimize oxidation. For aqueous solutions, it is best to prepare them fresh and not store them for more than one day.[1]

Q3: I am observing low skin permeation of 3-O-ethyl-L-ascorbic acid in my in vitro experiments. How can I improve it?

A3: Low skin permeation of EA can be addressed by optimizing the solvent system. While EA is more stable than its parent compound, its hydrophilic nature can limit skin penetration.[6] The use of complex solvent systems has been shown to significantly enhance skin delivery. Binary combinations of propylene glycol (PG) with propylene glycol monolaurate (PGML) are particularly effective in increasing permeation compared to individual solvents.[6][7][8] Ternary systems incorporating a lipophilic solvent can further boost delivery. The combination of PG, PGML, and isopropyl myristate (IPM) has been shown to promote up to 70.9% skin delivery of EA.[6][8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of 3-O-ethyl-L-ascorbic acid in the formulation. Exceeding the solubility limit in the chosen solvent or solvent system.1. Refer to the solubility data to ensure the concentration is within the acceptable range for the solvent. 2. Consider using a co-solvent to increase solubility. 3. Gently warm the solution while stirring to aid dissolution, but avoid high temperatures that could cause degradation.[4]
Inconsistent results in skin permeation studies. 1. Variability in skin samples (human or porcine). 2. Inconsistent application of the formulation (dose). 3. Issues with the Franz diffusion cell setup.1. Ensure consistent skin thickness and source for all replicates. 2. Use a positive displacement pipette to apply a precise, finite dose (e.g., 5 µL/cm²).[9] 3. Check for air bubbles under the skin membrane and ensure a proper seal between the donor and receptor chambers.
Degradation of 3-O-ethyl-L-ascorbic acid during the experiment. 1. pH of the formulation is outside the optimal range (3.0-6.0). 2. Exposure to light and/or oxygen. 3. Elevated temperatures.1. Adjust the pH of the formulation to be within the 3.0-6.0 range.[4][5] 2. Conduct experiments under amber or red light and consider deoxygenating the receptor medium. 3. Maintain the experimental temperature at a physiologically relevant and controlled level (e.g., 32°C).[6]

Data on Solvent Systems for 3-O-Ethyl-L-Ascorbic Acid Delivery

Table 1: Solubility of 3-O-Ethyl-L-Ascorbic Acid in Various Solvents

SolventSolubilityReference
Ethanol~ 30 mg/mL[1]
DMSO~ 30 mg/mL[1]
Dimethylformamide~ 30 mg/mL[1]
PBS (pH 7.2)~ 10 mg/mL[1]

Table 2: In Vitro Skin Permeation of 3-O-Ethyl-L-Ascorbic Acid from Different Solvent Systems (24-hour study)

Solvent System (Ratio)Cumulative Permeation (µg/cm²)Percentage of Applied Dose (%)Reference
Binary Systems
PG:PGML (0.75:0.25)37.5 ± 1.945.9[6]
PG:PGML (0.50:0.50)37.2 ± 9.841.1[6]
PG:PGML (0.25:0.75)22.7 ± 3.730.9[6]
HEX:PGML-0.9 - 4.5[6]
PG:IPA (0.75:0.25)--[6]
Ternary Systems
PG:PGML:IPM49.6 ± 11.6 to 64.1 ± 13.3up to 70.9[6][8]
PG:PGML:MCT17.2 ± 5.3 to 22.7 ± 5.2-[6]
PG:PGML:ISIS--[6][8]

Data presented as mean ± SD where available. PG: Propylene Glycol, PGML: Propylene Glycol Monolaurate, HEX: 1,2-Hexanediol, IPA: Isopropyl Alcohol, IPM: Isopropyl Myristate, MCT: Medium-Chain Triglycerides, ISIS: Isostearyl Isostearate.

Experimental Protocols

Protocol 1: Determination of 3-O-Ethyl-L-Ascorbic Acid Solubility

  • Prepare saturated solutions of 3-O-ethyl-L-ascorbic acid in the selected solvents.

  • Agitate the solutions at a constant temperature (e.g., 32 ± 1°C) for 24 hours to ensure equilibrium.[6]

  • Centrifuge the samples to separate the undissolved solute.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the aliquot with a suitable mobile phase.

  • Analyze the concentration of 3-O-ethyl-L-ascorbic acid using a validated HPLC method.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells

  • Skin Preparation: Use either human or porcine skin. Excise the skin and, if required, separate the epidermis from the dermis by heat treatment. Mount the skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Cell Setup: Fill the receptor compartment with a suitable buffer (e.g., PBS, pH 7.4) and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to simulate physiological conditions.

  • Dosing: Apply a finite dose (e.g., 5 µL/cm²) of the 3-O-ethyl-L-ascorbic acid formulation to the skin surface in the donor compartment.[9]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 24 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed buffer.

  • Analysis: Analyze the concentration of 3-O-ethyl-L-ascorbic acid in the collected samples using a validated HPLC method.

  • Mass Balance: At the end of the experiment, recover the remaining formulation from the skin surface, extract the drug from the skin, and analyze all samples to determine the total recovery.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start formulation Prepare EA Formulation start->formulation skin_prep Prepare Skin Membrane start->skin_prep dosing Apply Formulation to Skin formulation->dosing cell_setup Setup Franz Cells skin_prep->cell_setup cell_setup->dosing sampling Collect Receptor Fluid Samples dosing->sampling hplc HPLC Analysis of Samples sampling->hplc data Calculate Permeation hplc->data end End data->end

Caption: Experimental workflow for in vitro skin permeation studies.

solvent_selection_logic cluster_initial Initial Screening cluster_performance Performance Testing cluster_decision Decision solubility High Solubility? stability Good Stability (pH 3-6)? solubility->stability single_solvent Single Solvent System stability->single_solvent binary_solvent Binary Solvent System (e.g., PG + PGML) stability->binary_solvent ternary_solvent Ternary Solvent System (e.g., PG + PGML + IPM) stability->ternary_solvent permeation_test In Vitro Permeation Test single_solvent->permeation_test binary_solvent->permeation_test ternary_solvent->permeation_test optimal_system Select Optimal Solvent System permeation_test->optimal_system

References

Technical Support Center: 3-O-ethyl-L-ascorbic acid Long-Term Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability testing protocols for 3-O-ethyl-L-ascorbic acid.

Frequently Asked Questions (FAQs)

Q1: Why is 3-O-ethyl-L-ascorbic acid considered more stable than L-ascorbic acid?

A1: 3-O-ethyl-L-ascorbic acid is a derivative of L-ascorbic acid where an ethyl group is attached to the third carbon position.[1][2] This structural modification protects the molecule from oxidation and ionization, significantly enhancing its stability against degradation from light, heat, and oxygen compared to the notoriously unstable L-ascorbic acid.[3]

Q2: What are the primary factors that can degrade 3-O-ethyl-L-ascorbic acid during storage?

A2: While more stable, 3-O-ethyl-L-ascorbic acid can still be degraded by several factors, including elevated temperatures, exposure to light (especially UV radiation), and significant shifts in pH outside its optimal range.[3][4] The presence of oxygen and metal ions can also catalyze degradation.[5]

Q3: What is the optimal pH for maintaining the stability of 3-O-ethyl-L-ascorbic acid in aqueous solutions?

A3: The optimal pH for the stability of 3-O-ethyl-L-ascorbic acid in cosmetic formulations has been determined to be around 5.46.[4] Formulations are often prepared in a pH range of 4.0 to 5.5 to ensure both stability and suitability for sensitive skin.[2][6]

Q4: What are the common degradation products of 3-O-ethyl-L-ascorbic acid?

A4: While specific degradation pathways for the ethyl derivative are less documented than for L-ascorbic acid, degradation is expected to proceed through oxidation, potentially leading to dehydroascorbic acid derivatives and subsequent cleavage of the lactone ring, similar to L-ascorbic acid.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Discoloration (yellowing) of the solution Oxidation of the 3-O-ethyl-L-ascorbic acid. This can be accelerated by exposure to light, high temperatures, or the presence of metal ions.Store solutions in amber or opaque containers to protect from light.[8] Consider purging the headspace of the container with an inert gas like nitrogen to minimize oxygen exposure. Ensure the use of high-purity solvents and containers to avoid metal ion contamination.
Precipitation of the active ingredient The concentration of 3-O-ethyl-L-ascorbic acid may exceed its solubility in the chosen solvent system at the storage temperature.Verify the solubility of 3-O-ethyl-L-ascorbic acid in your specific vehicle. It is both water- and oil-soluble, but its solubility limits should be respected.[2][3] If using a multi-solvent system, ensure the components are compatible and do not reduce the overall solubility.
Loss of potency (decrease in concentration) detected by HPLC Chemical degradation due to inappropriate pH, temperature, or exposure to light.Buffer the formulation to maintain a pH between 4.0 and 5.5.[2][6] Store samples at the recommended long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) and protect from light.[9]
Inconsistent results between stability time points Analytical method variability, improper sample handling, or non-homogeneity of the stored batches.Validate the HPLC method for stability testing to ensure it is stability-indicating.[10] Ensure consistent sample preparation and handling procedures. Store stability batches in a calibrated and monitored stability chamber.

Summary of Stability Data

The following tables summarize the stability of 3-O-ethyl-L-ascorbic acid under various conditions based on available data.

Table 1: Accelerated Stability of 3-O-ethyl-L-ascorbic Acid Crystalline Powder

Storage Condition Duration Purity by HPLC (%) Appearance
45°C60 daysRemained stableNo color change
Data adapted from a study on the stability of 3-O-ethyl ascorbic acid.[11]

Table 2: ICH Recommended Long-Term Stability Testing Conditions

Study Storage Condition Minimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
Based on ICH Q1A (R2) guidelines for stability testing of new drug substances.[9][12]

Experimental Protocols

Protocol 1: Long-Term Stability Testing Following ICH Guidelines

1. Objective: To evaluate the stability of 3-O-ethyl-L-ascorbic acid under long-term storage conditions to establish a re-test period.

2. Materials:

  • 3-O-ethyl-L-ascorbic acid (at least three batches)
  • Appropriate packaging that mimics the proposed storage container
  • ICH-compliant stability chambers

3. Methodology:

  • Place samples of at least three batches of 3-O-ethyl-L-ascorbic acid in the selected packaging.
  • Store the samples in stability chambers under the following long-term conditions: 25°C ± 2°C / 60% RH ± 5% RH.[9]
  • Conduct tests at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[9]
  • At each time point, analyze the samples for appearance, purity (using a validated stability-indicating HPLC method), and degradation products.

Protocol 2: Accelerated Stability Testing

1. Objective: To accelerate the chemical degradation of 3-O-ethyl-L-ascorbic acid to predict its shelf life under normal storage conditions.

2. Materials:

  • 3-O-ethyl-L-ascorbic acid (at least three batches)
  • Appropriate packaging
  • ICH-compliant stability chambers

3. Methodology:

  • Place samples of at least three batches in the selected packaging.
  • Store the samples in a stability chamber under accelerated conditions: 40°C ± 2°C / 75% RH ± 5% RH.[9]
  • Conduct tests at specified time intervals (e.g., 0, 1, 3, and 6 months).
  • Analyze samples for the same parameters as in the long-term stability study. A "significant change" (failure to meet specification) under these conditions may necessitate intermediate stability testing.[13]

Visualizations

Stability_Testing_Workflow cluster_setup 1. Study Setup cluster_storage 2. Storage Conditions cluster_testing 3. Analytical Testing cluster_evaluation 4. Data Evaluation SelectBatches Select ≥ 3 Batches PackageSamples Package Samples SelectBatches->PackageSamples LongTerm Long-Term 25°C/60% RH or 30°C/65% RH PackageSamples->LongTerm Accelerated Accelerated 40°C/75% RH PackageSamples->Accelerated Timepoints Test at Timepoints (0, 3, 6, 9, 12... months) LongTerm->Timepoints Intermediate Intermediate (if needed) 30°C/65% RH Accelerated->Intermediate If significant change occurs Accelerated->Timepoints Intermediate->Timepoints HPLC HPLC Analysis (Purity, Degradants) Timepoints->HPLC Appearance Physical Appearance Timepoints->Appearance pH_Test pH Measurement (for solutions) Timepoints->pH_Test EvaluateData Evaluate Data & Statistical Analysis HPLC->EvaluateData Appearance->EvaluateData pH_Test->EvaluateData EstablishRetest Establish Re-test Period / Shelf Life EvaluateData->EstablishRetest

Caption: Workflow for Long-Term Stability Testing of 3-O-ethyl-L-ascorbic acid.

Degradation_Pathway EAA 3-O-ethyl-L-ascorbic acid Oxidized_EAA Oxidized Intermediates (e.g., Dehydro-form) EAA->Oxidized_EAA Degradation_Products Further Degradation Products (Lactone ring cleavage) Oxidized_EAA->Degradation_Products Stressors Stress Factors (Heat, Light, O2, pH extremes) Stressors->EAA accelerates

Caption: Postulated Degradation Pathway for 3-O-ethyl-L-ascorbic acid.

References

Technical Support Center: Stability and Degradation of 3-O-Ethyl-L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 3-O-ethyl-L-ascorbic acid (EAA). The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 3-O-ethyl-L-ascorbic acid in formulations?

A1: The stability of 3-O-ethyl-L-ascorbic acid is primarily influenced by pH, temperature, light exposure, and the presence of oxygen and metal ions.[1][2] EAA exhibits optimal stability in a pH range of 3.0 to 6.0.[1] While more stable than its parent compound, L-ascorbic acid, high temperatures can accelerate its degradation.[1] Exposure to light and air can also lead to oxidation.[1]

Q2: What are the expected degradation products of 3-O-ethyl-L-ascorbic acid?

A2: While specific studies exhaustively identifying all degradation products of 3-O-ethyl-L-ascorbic acid are limited, the degradation pathway is hypothesized to be similar to that of L-ascorbic acid due to their structural similarity. Upon degradation, EAA is likely to first oxidize to 3-O-ethyl-dehydroascorbic acid. Further hydrolysis of this intermediate could lead to the formation of 3-O-ethyl-2,3-diketogulonic acid. It is important to note that once absorbed into the skin, EAA is metabolized by enzymes to L-ascorbic acid, which will then follow the well-documented degradation pathway of Vitamin C, forming dehydroascorbic acid and subsequently 2,3-diketogulonic acid.[2][3]

Q3: My solution of 3-O-ethyl-L-ascorbic acid is turning yellow. What does this indicate?

A3: A yellow discoloration in a solution containing 3-O-ethyl-L-ascorbic acid is a common indicator of degradation. This color change is likely due to the formation of oxidized species, similar to the browning observed in L-ascorbic acid solutions. To minimize degradation, ensure your formulation is within the optimal pH range of 3.0-6.0, protected from light, and stored at a cool temperature.[1][3]

Q4: How can I monitor the degradation of 3-O-ethyl-L-ascorbic acid in my samples?

A4: The most common and effective method for monitoring the degradation of 3-O-ethyl-L-ascorbic acid is through High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][6][7] A stability-indicating HPLC method can separate the intact EAA from its potential degradation products. For identification of unknown degradation products, hyphenated techniques such as HPLC-Mass Spectrometry (HPLC-MS) are highly recommended.[1][8]

Q5: Are there any formulation strategies to enhance the stability of 3-O-ethyl-L-ascorbic acid?

A5: Yes, several strategies can be employed to enhance the stability of EAA in formulations. Maintaining the pH between 3.0 and 6.0 is crucial.[1][2] The inclusion of chelating agents, such as EDTA, can help sequester metal ions that catalyze oxidation. Additionally, the use of other antioxidants, like ferulic acid or tocopherol, can provide a synergistic protective effect. Packaging the final product in opaque, airless containers will also minimize exposure to light and oxygen.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid loss of potency in the formulation. The pH of the formulation may be outside the optimal range (3.0-6.0).Measure and adjust the pH of the formulation to be within the 3.0-6.0 range.
Exposure to high temperatures during manufacturing or storage.Review the manufacturing process to avoid excessive heat. Store the product in a cool environment.
Presence of catalytic metal ions in the raw materials or water.Use high-purity ingredients and purified water. Consider adding a chelating agent like EDTA.
Unexpected peaks appearing in the HPLC chromatogram over time. These are likely degradation products of 3-O-ethyl-L-ascorbic acid.Perform a forced degradation study to tentatively identify these peaks. Utilize HPLC-MS for definitive identification and structural elucidation of the degradation products.
Inconsistent results in stability studies. Variability in storage conditions (light, temperature, humidity).Ensure that all stability samples are stored under controlled and consistent environmental conditions as per ICH guidelines.
Analytical method is not stability-indicating.Develop and validate a stability-indicating HPLC method that can resolve the active ingredient from all potential degradation products.
Precipitation or crystallization in the formulation. The concentration of 3-O-ethyl-L-ascorbic acid exceeds its solubility in the chosen solvent system at a given temperature.Determine the solubility of EAA in your vehicle at different temperatures. You may need to adjust the solvent system or the concentration of EAA.

Experimental Protocols

Protocol for Forced Degradation Study of 3-O-Ethyl-L-Ascorbic Acid

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-O-ethyl-L-ascorbic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or a water/methanol mixture.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a specified period (e.g., 30 minutes, 1, 4 hours). Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified period (e.g., 1, 4, 12 hours).

  • Thermal Degradation: Place the solid EAA powder and the stock solution in a temperature-controlled oven at a high temperature (e.g., 70°C) for a specified period (e.g., 24, 48, 72 hours).

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and a phosphate buffer (pH ~2.5-3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • For identification of degradation products, collect the fractions corresponding to the new peaks and analyze them using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

degradation_pathway EAA 3-O-Ethyl-L-Ascorbic Acid EDA 3-O-Ethyl-Dehydroascorbic Acid EAA->EDA Oxidation (Light, Heat, O2) EDKGA 3-O-Ethyl-2,3-Diketogulonic Acid EDA->EDKGA Irreversible Hydrolysis

Caption: Hypothesized degradation pathway of 3-O-ethyl-L-ascorbic acid.

experimental_workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC MS HPLC-MS for Identification HPLC->MS NMR NMR for Structure Elucidation MS->NMR EAA_Sample 3-O-Ethyl-L-Ascorbic Acid Sample EAA_Sample->Acid EAA_Sample->Base EAA_Sample->Oxidation EAA_Sample->Thermal EAA_Sample->Photo

Caption: Experimental workflow for forced degradation studies.

References

strategies to improve the shelf-life of 3-O-ethyl-L-ascorbic acid solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the shelf-life of 3-O-ethyl-L-ascorbic acid (EAC) solutions.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during the handling and storage of 3-O-ethyl-L-ascorbic acid solutions.

1. My 3-O-ethyl-L-ascorbic acid solution is turning yellow. What is causing this discoloration?

Discoloration, typically a yellow to brownish tint, is a primary indicator of the degradation of 3-O-ethyl-L-ascorbic acid. This process is primarily driven by oxidation, which can be accelerated by several factors:

  • Exposure to Light: EAC is sensitive to light, particularly UV rays, which can trigger oxidative degradation. Storing solutions in clear containers or exposing them to direct sunlight will accelerate discoloration. Studies have shown that amber glass can significantly extend the efficacy of light-sensitive compounds by blocking harmful UV rays[1].

  • High Temperatures: Elevated temperatures increase the rate of chemical reactions, including the oxidation of EAC. While more stable than L-ascorbic acid, its stability can still be affected by high temperatures[2]. Optimal stability is generally observed at lower temperatures.

  • Incorrect pH: The stability of EAC is highly dependent on the pH of the solution. The optimal pH range for EAC stability is between 4.0 and 5.5[3][4][5]. Outside of this range, the molecule is more susceptible to degradation.

  • Presence of Metal Ions: Trace amounts of metal ions, such as copper and iron, can catalyze the oxidation of ascorbic acid and its derivatives.

  • Oxygen Exposure: Dissolved oxygen in the solution or exposure to air will promote oxidation.

Troubleshooting:

  • Optimize Storage Conditions: Store solutions in amber or opaque containers to protect them from light. For long-term storage, refrigeration (2-8°C) is recommended[6].

  • Adjust pH: Ensure the pH of your solution is within the optimal range of 4.0 to 5.5. Use appropriate buffer systems to maintain a stable pH.

  • Incorporate Antioxidants and Chelating Agents: The addition of other antioxidants and chelating agents can significantly improve stability.

2. What is the optimal pH for my 3-O-ethyl-L-ascorbic acid solution?

The optimal pH for maximizing the stability of 3-O-ethyl-L-ascorbic acid solutions is between 4.0 and 5.5[3][4][5]. A study determined the optimal conditions for stability to be a pH of 5.46 and a temperature of 36.3°C[7][8]. Maintaining the pH within this range minimizes the rate of oxidation.

3. How does temperature affect the stability of my solution?

Higher temperatures accelerate the degradation of 3-O-ethyl-L-ascorbic acid. While EAC is more heat-stable than L-ascorbic acid, prolonged exposure to elevated temperatures will lead to a loss of potency and discoloration. For instance, the purity of EAC crystalline powder remains stable at 45°C for 60 days[9]. However, for solutions, it is best to avoid high temperatures.

Quantitative Data on EAC Stability:

TemperaturepHStorage TimeEAC Recovery (%)Reference
32 ± 1°CNot Specified120 hours>90%[10]
45°CNot Specified1 monthStable (no color change)[9]

4. What are the best strategies to prevent the degradation of my 3-O-ethyl-L-ascorbic acid solution?

Several strategies can be employed to enhance the shelf-life of your EAC solution:

  • pH Control: Maintain the pH of the solution between 4.0 and 5.5[3][4][5].

  • Temperature Management: Store solutions at controlled room temperature or under refrigeration. Avoid exposure to high temperatures.

  • Light Protection: Use amber or opaque, airtight containers to protect the solution from light and oxygen[1].

  • Use of Antioxidants: Incorporating other antioxidants can create a synergistic effect, protecting EAC from oxidation.

    • Ferulic Acid and Vitamin E (α-tocopherol): This combination has been shown to stabilize solutions of vitamin C and E, and it can double the photoprotection offered by the vitamins[1][2][11][12][13][14]. Ferulic acid can regenerate oxidized vitamin E, which in turn can reduce the oxidized form of vitamin C.

  • Addition of Chelating Agents: Chelating agents bind to metal ions that can catalyze oxidation reactions.

    • EDTA (Ethylenediaminetetraacetic acid): The addition of EDTA can protect ascorbic acid from copper-catalyzed aerobic oxidation[15]. An optimal concentration is crucial, as excessive amounts can have a pro-oxidant effect. For a 2% w/v vitamin C solution at pH 4.0, a concentration of 0.05% w/v of disodium EDTA was found to be optimal[16].

5. Can I combine 3-O-ethyl-L-ascorbic acid with other active ingredients?

Yes, EAC can be combined with other active ingredients. Its stability at a less acidic pH compared to L-ascorbic acid makes it more versatile in formulations. However, it is crucial to consider the stability and optimal pH of the other active ingredients to ensure the overall stability of the formulation.

Experimental Protocols

1. Accelerated Stability Testing of 3-O-ethyl-L-ascorbic acid Solutions

This protocol is designed to predict the long-term stability of an EAC solution by subjecting it to elevated temperature and humidity.

Objective: To evaluate the physical and chemical stability of a 3-O-ethyl-L-ascorbic acid solution under accelerated conditions.

Materials:

  • 3-O-ethyl-L-ascorbic acid solution

  • Stability chambers (e.g., 40°C ± 2°C / 75% RH ± 5% RH)

  • Amber glass vials with airtight seals

  • HPLC system with a UV detector

  • pH meter

  • Viscometer

Procedure:

  • Initial Analysis (T=0):

    • Analyze the initial EAC solution for appearance (color, clarity), pH, viscosity, and EAC concentration using a validated HPLC method.

  • Sample Preparation and Storage:

    • Fill the amber glass vials with the EAC solution, ensuring minimal headspace.

    • Seal the vials tightly.

    • Place the vials in the stability chamber set to the desired accelerated conditions (e.g., 40°C / 75% RH).

  • Time Points for Analysis:

    • Withdraw samples for analysis at predetermined time points, for example: 1, 2, 3, and 6 months for a 6-month study.

  • Analysis at Each Time Point:

    • At each time point, remove a set of vials from the stability chamber.

    • Allow the samples to equilibrate to room temperature.

    • Analyze the samples for the same parameters as the initial analysis: appearance, pH, viscosity, and EAC concentration.

  • Data Evaluation:

    • Compare the results at each time point to the initial data.

    • A significant change is often defined as a greater than 5-10% loss of the active ingredient, a significant change in pH, or a noticeable change in physical appearance.

2. HPLC Method for Quantification of 3-O-ethyl-L-ascorbic acid

This method provides a framework for the quantitative analysis of EAC in solution.

Objective: To determine the concentration of 3-O-ethyl-L-ascorbic acid in a solution using High-Performance Liquid Chromatography (HPLC) with UV detection.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., SHIMADZU Shim-pack VP-C18ODS, 150 mm × 4.6 mm, 5 µm) is commonly used[17][18].

  • Mobile Phase: A mixture of methanol and an aqueous buffer is typical. For example, a mobile phase consisting of 20% methanol and 80% 0.025 mol/L potassium dihydrogen phosphate (KH2PO4) solution has been reported[17][18].

  • Flow Rate: 1.0 mL/min[17][18].

  • Column Temperature: 30°C[17][18].

  • Detection Wavelength: 254 nm[17][18].

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 3-O-ethyl-L-ascorbic acid of a known concentration in the mobile phase or a suitable solvent.

    • Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Dilute the EAC solution samples with the mobile phase to a concentration that falls within the calibration range.

  • Chromatographic Analysis:

    • Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solutions.

  • Quantification:

    • Determine the peak area of EAC in the sample chromatograms.

    • Calculate the concentration of EAC in the samples using the calibration curve.

Signaling Pathways and Experimental Workflows

Antioxidant Response Pathway (Nrf2 Activation)

3-O-ethyl-L-ascorbic acid can activate the Nrf2 signaling pathway, which is a key cellular defense mechanism against oxidative stress.

Nrf2_Activation cluster_nucleus Nucleus EAC 3-O-ethyl-L-ascorbic acid ROS Cellular Stress (e.g., ROS) EAC->ROS Reduces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates transcription of Cellular_Protection Cellular Protection (Reduced Oxidative Stress) Antioxidant_Genes->Cellular_Protection Leads to

Diagram of the Nrf2 antioxidant response pathway activated by 3-O-ethyl-L-ascorbic acid.

Collagen Synthesis Pathway (TGF-β Signaling)

Vitamin C and its derivatives play a crucial role as co-factors in collagen synthesis, a process that can be stimulated by the TGF-β signaling pathway.

Collagen_Synthesis cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Binds to Smad Smad Proteins TGF_beta_Receptor->Smad Activates Nucleus Nucleus Smad->Nucleus Translocates to Procollagen_Gene Procollagen Gene Smad->Procollagen_Gene Activates transcription of Procollagen_mRNA Procollagen mRNA Procollagen_Gene->Procollagen_mRNA Ribosome Ribosome Procollagen_mRNA->Ribosome Translation Procollagen Procollagen Ribosome->Procollagen Hydroxylation Hydroxylation of Proline and Lysine Procollagen->Hydroxylation EAC 3-O-ethyl-L-ascorbic acid EAC->Hydroxylation Co-factor for Collagen_Fibril Collagen Fibril Hydroxylation->Collagen_Fibril Enables formation of

Diagram of the TGF-β signaling pathway and the role of 3-O-ethyl-L-ascorbic acid in collagen synthesis.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability study of a 3-O-ethyl-L-ascorbic acid solution.

Stability_Workflow Start Start: Prepare EAC Solution Initial_Analysis Initial Analysis (T=0) - Appearance - pH - Viscosity - EAC Concentration (HPLC) Start->Initial_Analysis Storage Store Samples (e.g., 40°C / 75% RH) Initial_Analysis->Storage Time_Point Withdraw Samples at Predetermined Time Points Storage->Time_Point Analysis Analyze Samples - Appearance - pH - Viscosity - EAC Concentration (HPLC) Time_Point->Analysis Yes Data_Comparison Compare Data to T=0 Analysis->Data_Comparison Data_Comparison->Time_Point Continue Study End End: Evaluate Stability and Determine Shelf-life Data_Comparison->End Study Complete

Workflow for an accelerated stability study of a 3-O-ethyl-L-ascorbic acid solution.

References

Validation & Comparative

Stability Showdown: 3-O-Ethyl-L-Ascorbic Acid Outshines L-Ascorbic Acid in Formulation Viability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of an active ingredient is a critical determinant of a product's efficacy and shelf life. In the realm of vitamin C derivatives, 3-O-ethyl-L-ascorbic acid has emerged as a superior alternative to the notoriously unstable L-ascorbic acid. This guide provides a detailed comparison of their stability, supported by experimental data, to inform formulation and development decisions.

L-ascorbic acid (L-AA), the purest form of vitamin C, is a potent antioxidant. However, its practical application in cosmetic and pharmaceutical formulations is severely hampered by its rapid degradation upon exposure to light, air, and heat.[1][2] This instability not only leads to a loss of efficacy but can also result in undesirable changes in the formulation, such as discoloration.[3] In contrast, 3-O-ethyl-L-ascorbic acid (EAA) is a chemically modified derivative designed for enhanced stability. The addition of an ethyl group to the third carbon position of the ascorbic acid molecule protects it from oxidation, significantly increasing its stability without compromising its beneficial properties.[1][3]

Comparative Stability Analysis

Experimental evidence consistently demonstrates the superior stability of 3-O-ethyl-L-ascorbic acid over L-ascorbic acid under various stress conditions.

Photostability

A key challenge in formulating with L-ascorbic acid is its rapid degradation upon exposure to light. A comparative study on the photostability of L-ascorbic acid and 3-O-ethyl-L-ascorbic acid in a hydrogel formulation under visible light irradiation revealed a stark difference in their degradation rates.

Time (hours)L-Ascorbic Acid Degradation (%)3-O-Ethyl-L-Ascorbic Acid Degradation (%)
1-2100~0
6100~2-5

Table 1: Photodegradation of L-Ascorbic Acid and 3-O-Ethyl-L-Ascorbic Acid in a Hydrogel Formulation upon Exposure to Visible Light.[4]

As the data indicates, L-ascorbic acid completely degraded within the first two hours of light exposure. In stark contrast, 3-O-ethyl-L-ascorbic acid showed minimal degradation, with approximately 95-98% of the compound remaining intact after six hours of continuous irradiation.[4]

Thermal Stability

In a stability test where various vitamin C derivatives were stored in an oven at 45°C for one month, the sample containing 3-O-ethyl-L-ascorbic acid exhibited no color change, indicating its stability at elevated temperatures. Furthermore, high-performance liquid chromatography (HPLC) analysis of 3-O-ethyl-L-ascorbic acid crystalline powder showed that its purity remained stable when stored at 45°C for 60 days.[5]

pH Stability

The pH of a formulation has a profound impact on the stability of vitamin C. L-ascorbic acid is notoriously unstable in aqueous solutions and requires a highly acidic pH, typically between 2.5 and 3.5, for optimal stability.[3] This low pH can be a significant drawback in topical formulations, as it may lead to skin irritation.

3-O-ethyl-L-ascorbic acid, on the other hand, demonstrates stability across a broader and more physiologically compatible pH range of 4.0 to 5.5.[3] This wider formulation window allows for the development of products that are not only more stable but also gentler on the skin.

Experimental Protocols

Photostability Assessment in a Hydrogel Formulation

The comparative photostability of L-ascorbic acid and 3-O-ethyl-L-ascorbic acid was evaluated using a hydrogel-based formulation.

Methodology:

  • Sample Preparation: Hydrogel formulations containing either L-ascorbic acid or 3-O-ethyl-L-ascorbic acid were prepared. A control sample for each was stored in the dark.

  • Irradiation: The test samples were continuously irradiated with visible light for six hours at a constant temperature.

  • Analysis: The concentration of the active ingredient in both the irradiated and control samples was measured at regular intervals using UV-Vis spectrophotometry. The disappearance of the characteristic absorbance peak indicated degradation.[4]

Thermal Stability and Purity Analysis

The thermal stability of 3-O-ethyl-L-ascorbic acid was assessed through visual inspection and HPLC analysis.

Methodology:

  • Colorimetric Assessment: Samples of various vitamin C derivatives were placed in a 45°C oven for one month. The color of the samples was observed and compared to assess degradation.[5]

  • HPLC Purity Analysis: A crystalline powder of 3-O-ethyl-L-ascorbic acid was stored at 45°C for 60 days. The purity of the sample was analyzed at different time points using a validated high-performance liquid chromatography (HPLC) method.[5]

Chemical Degradation Pathway

The instability of L-ascorbic acid stems from the electron-rich double bond in its lactone ring, which is highly susceptible to oxidation. The presence of oxygen, transition metal ions, and light can catalyze this oxidation, leading to the formation of dehydroascorbic acid, which can then irreversibly degrade into various other products, rendering it biologically inactive.

The ethyl group at the 3-hydroxy position in 3-O-ethyl-L-ascorbic acid sterically hinders the oxidation of this vulnerable part of the molecule, thereby significantly enhancing its stability.

cluster_LAA L-Ascorbic Acid Degradation cluster_EAA 3-O-Ethyl-L-Ascorbic Acid Stability LAA L-Ascorbic Acid DHAA Dehydroascorbic Acid (Reversible Oxidation) LAA->DHAA Oxidation (Light, Heat, O2) Degradation_Products Irreversible Degradation Products DHAA->Degradation_Products EAA 3-O-Ethyl-L-Ascorbic Acid (Ethyl group at 3-OH) Stable Stable Molecule EAA->Stable Protection from Oxidation

Figure 1: Simplified representation of the stability difference between L-Ascorbic Acid and 3-O-Ethyl-L-Ascorbic Acid.

Experimental Workflow for Stability Testing

A typical experimental workflow for comparing the stability of L-ascorbic acid and 3-O-ethyl-L-ascorbic acid involves several key steps.

prep Sample Preparation (Aqueous solutions of L-AA and EAA) stress Application of Stress Conditions (e.g., Heat, UV light, specific pH) prep->stress sampling Sampling at Time Intervals stress->sampling analysis Quantitative Analysis (e.g., HPLC) sampling->analysis data Data Analysis (Degradation curves, rate constants) analysis->data comparison Comparative Stability Assessment data->comparison

Figure 2: A generalized workflow for the comparative stability analysis of vitamin C derivatives.

Conclusion

The available data unequivocally demonstrates that 3-O-ethyl-L-ascorbic acid is a significantly more stable molecule than L-ascorbic acid. Its enhanced resistance to degradation by light, heat, and a wider pH range makes it a more reliable and versatile active ingredient for cosmetic and pharmaceutical formulations. For researchers and formulators, the choice of 3-O-ethyl-L-ascorbic acid can lead to products with improved shelf life, consistent efficacy, and better tolerability, ultimately resulting in superior performance and consumer satisfaction.

References

A Comparative Guide to the Efficacy of 3-O-Ethyl-L-Ascorbic Acid and Magnesium Ascorbyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid, the biologically active form of Vitamin C, is a cornerstone of dermatological and cosmetic formulations, lauded for its potent antioxidant, collagen-boosting, and anti-pigmentation properties.[1] However, its inherent instability in the presence of light, heat, and air presents significant formulation challenges, leading to rapid oxidation and loss of efficacy.[2] To overcome these limitations, a variety of more stable derivatives have been synthesized. This guide provides an in-depth, objective comparison of two such popular derivatives: 3-O-ethyl-L-ascorbic acid (EAC) and magnesium ascorbyl phosphate (MAP). Both are valued for their enhanced stability, yet they exhibit distinct physicochemical properties that influence their biological performance.[3][4]

This document synthesizes available experimental data to compare their efficacy across several key performance indicators, including stability, skin penetration, antioxidant capacity, collagen synthesis, and tyrosinase inhibition. Detailed experimental protocols are provided to support the cited data and facilitate further research.

Efficacy Comparison

Stability

Stability is the primary advantage of Vitamin C derivatives over pure L-ascorbic acid. Both EAC and MAP demonstrate significantly improved resistance to degradation.

  • 3-O-Ethyl-L-Ascorbic Acid (EAC): EAC is an exceptionally stable derivative due to the ethyl group at the third carbon position, which protects the molecule from oxidation.[4] This modification makes it soluble in both water and oil, enhancing its versatility in formulations.[1] Studies have shown it maintains its integrity under various stress conditions, including heat and light exposure.[5]

  • Magnesium Ascorbyl Phosphate (MAP): MAP is a water-soluble derivative widely recognized for its high stability in aqueous solutions.[2] It can retain up to 95% of its potency at 40°C and is stable against light and oxygen.[1] Its stability makes it a reliable choice for cosmetic and pharmaceutical emulsions.[3][6]

Parameter 3-O-Ethyl-L-Ascorbic Acid (EAC) Magnesium Ascorbyl Phosphate (MAP) Reference
Chemical Structure Ether derivative of Ascorbic AcidEster derivative of Ascorbic Acid[2][4]
Solubility Amphiphilic (Water & Oil Soluble)Water-Soluble[1][7]
Formulation pH Optimal stability at pH 5.46Stable at neutral pH (~7.0)[1][5]
Oxidative Stability HighHigh, retains 95% potency at 40°C in solution[1][4]
Skin Penetration

The ability of a topical agent to penetrate the stratum corneum is critical for its efficacy. The differing solubility of EAC and MAP plays a significant role in their percutaneous absorption.

  • 3-O-Ethyl-L-Ascorbic Acid (EAC): Its unique amphiphilic nature allows it to more readily penetrate the skin's lipid barrier.[4] One in vitro study using human epidermis found that after 24 hours, approximately 58.0% of the applied dose of EAC from an optimized vehicle permeated the skin.[8] Permeation was detected as early as 2-5 hours post-application.[8]

  • Magnesium Ascorbyl Phosphate (MAP): As a hydrophilic molecule, MAP's penetration through the lipid-rich stratum corneum is considered less efficient than that of more lipophilic derivatives.[9] However, formulating MAP into advanced delivery systems like ethosomes and niosomes has been shown to significantly enhance its permeation and skin retention.[7]

Parameter 3-O-Ethyl-L-Ascorbic Acid (EAC) Magnesium Ascorbyl Phosphate (MAP) Reference
Cumulative Permeation (24h, in vitro) 49.4 ± 4.1 µg/cm² (from 2% solution in PG/PGML/IPM vehicle on human skin)Lower permeability, enhanced by vesicular carriers[7][8][9]
Penetration Onset (in vitro) Detected at 2-5 hoursDependent on formulation[8]
Key Advantage Amphiphilic nature facilitates passage through the lipid barrierHydrating effect on the skin[4][7]
Antioxidant Capacity

The primary function of Vitamin C in skincare is to neutralize free radicals generated by UV radiation and environmental pollutants.

  • 3-O-Ethyl-L-Ascorbic Acid (EAC): EAC demonstrates potent free radical scavenging activity. In the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for evaluating antioxidant potential, EAC showed a half-inhibitory concentration (IC50) of 0.032 g/L.[10][11]

  • Magnesium Ascorbyl Phosphate (MAP): MAP retains the essential antioxidant properties of Vitamin C, effectively neutralizing free radicals and protecting the skin from oxidative damage.[2] It is known to be a potent free radical scavenger.[7]

Assay 3-O-Ethyl-L-Ascorbic Acid (EAC) Magnesium Ascorbyl Phosphate (MAP) Reference
DPPH Radical Scavenging (IC50) 0.032 g/LData not specified, but known to be a potent scavenger[7][10][11]
Mechanism Hydrogen Atom Transfer (HAT) is the more likely mechanism for Vitamin C and its derivativesHydrogen Atom Transfer (HAT) is the more likely mechanism for Vitamin C and its derivatives[12][13]
Collagen Synthesis

Vitamin C is a crucial cofactor for the enzymes prolyl and lysyl hydroxylase, which are essential for the stabilization of the collagen triple helix.

  • 3-O-Ethyl-L-Ascorbic Acid (EAC): EAC has been shown to stimulate collagen production in human dermal fibroblasts.[14][15] Its ability to penetrate deeper into the dermis may enhance its efficacy in promoting collagen synthesis.[4]

  • Magnesium Ascorbyl Phosphate (MAP): MAP has the potential to boost skin collagen synthesis, similar to L-ascorbic acid.[3][16] It appears to promote collagen formation and is considered an effective anti-aging agent.[2]

Parameter 3-O-Ethyl-L-Ascorbic Acid (EAC) Magnesium Ascorbyl Phosphate (MAP) Reference
Collagen Synthesis Stimulation Yes, demonstrated in human dermal fibroblastsYes, potential similar to L-Ascorbic Acid[3][14][16]
Mechanism Acts as a cofactor for prolyl and lysyl hydroxylaseActs as a cofactor for prolyl and lysyl hydroxylase[2][15]
Tyrosinase Inhibition (Skin Brightening)

Both derivatives contribute to skin brightening by inhibiting tyrosinase, the key enzyme in melanin production.

  • 3-O-Ethyl-L-Ascorbic Acid (EAC): EAC is a potent tyrosinase inhibitor. One study found its inhibitory activity against tyrosinase's capacity to oxidize L-tyrosine was 80.8%, which was higher than that of pure Vitamin C (68.5%). The IC50 for tyrosinase inhibition was determined to be 7.5 g/L.[5][17]

  • Magnesium Ascorbyl Phosphate (MAP): MAP effectively inhibits tyrosinase activity, leading to a reduction in hyperpigmentation and a brighter complexion.[2] It is a well-established ingredient in whitening cosmetics.[18]

Parameter 3-O-Ethyl-L-Ascorbic Acid (EAC) Magnesium Ascorbyl Phosphate (MAP) Reference
Tyrosinase Inhibition (IC50) 7.5 g/LData not specified, but known to be effective[2][11]
Inhibition of L-tyrosine oxidation 80.8%Effective inhibitor of melanogenesis[15][17]

Experimental Protocols & Visualizations

In Vitro Skin Permeation Study

The following diagram illustrates a typical workflow for an in vitro skin permeation study using Franz diffusion cells, a standard method for assessing the dermal absorption of topical compounds.[19][20]

G cluster_prep Preparation cluster_exp Experiment Setup cluster_sampling Data Collection cluster_analysis Analysis prep_skin Excised Skin Preparation (e.g., human or porcine) mount_skin Mount Skin on Franz Diffusion Cell prep_skin->mount_skin prep_formulation Prepare Formulation (EAC or MAP in vehicle) apply_dose Apply Finite Dose of Formulation prep_formulation->apply_dose prep_receptor Prepare Receptor Fluid (e.g., PBS buffer) fill_receptor Fill Receptor Chamber & Equilibrate (32°C) prep_receptor->fill_receptor mount_skin->fill_receptor fill_receptor->apply_dose collect_samples Collect Samples from Receptor Arm at Time Intervals apply_dose->collect_samples replace_fluid Replenish with Fresh Receptor Fluid collect_samples->replace_fluid Maintain sink conditions analyze_hplc Quantify Compound (e.g., using HPLC) collect_samples->analyze_hplc replace_fluid->collect_samples calc_flux Calculate Permeation Flux & Cumulative Amount analyze_hplc->calc_flux

Caption: Workflow for In Vitro Skin Permeation using a Franz Diffusion Cell.

Methodology:

  • Membrane Preparation: Full-thickness or epidermal skin (e.g., human or porcine) is excised and mounted between the donor and receptor chambers of a Franz diffusion cell, with the stratum corneum facing the donor chamber.[19]

  • Receptor Chamber: The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and maintained at 32°C to simulate physiological skin temperature.[19]

  • Dosing: A precise, finite dose (e.g., 5 µL/cm²) of the test formulation containing either EAC or MAP is applied to the skin surface in the donor chamber.[8]

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor fluid are withdrawn for analysis and immediately replaced with an equal volume of fresh, pre-warmed fluid to maintain sink conditions.[19]

  • Quantification: The concentration of the permeated compound in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[3]

  • Data Analysis: The cumulative amount of the compound permeated per unit area (µg/cm²) is plotted against time to determine the permeation profile, steady-state flux (Jss), and permeability coefficient (Kp).[19]

Collagen Synthesis Signaling Pathway

Vitamin C's role in collagen synthesis is fundamental. It acts as a cofactor for hydroxylase enzymes within the endoplasmic reticulum, a critical step for collagen fibril stability.

G cluster_ER Endoplasmic Reticulum procollagen Pro-α chains (Proline, Lysine) hydroxylation Hydroxylation procollagen->hydroxylation hydroxyproline Hydroxyproline & Hydroxylysine hydroxylation->hydroxyproline prolyl_hydroxylase Prolyl Hydroxylase prolyl_hydroxylase->hydroxylation lysyl_hydroxylase Lysyl Hydroxylase lysyl_hydroxylase->hydroxylation vitamin_c Ascorbate (from EAC/MAP) vitamin_c->prolyl_hydroxylase Cofactor vitamin_c->lysyl_hydroxylase Cofactor triple_helix Procollagen Triple Helix Assembly hydroxyproline->triple_helix secretion Secretion from Cell triple_helix->secretion collagen_fibril Collagen Fibril secretion->collagen_fibril Extracellular Processing

Caption: Role of Ascorbate as a Cofactor in Procollagen Hydroxylation.

Methodology: In Vitro Collagen Production Assay

  • Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM) until they reach a desired confluency.[21]

  • Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of EAC or MAP. Ascorbate supplementation is often used to ensure optimal conditions for collagen synthesis.[22] A positive control (e.g., TGF-β1) and an untreated control are included.

  • Incubation: Cells are incubated for a specified period (e.g., 24-72 hours) to allow for collagen production and secretion.[21]

  • Sample Collection: The cell culture supernatant (containing secreted collagen) and the cell layer (containing cell-associated collagen) are collected separately.[22]

  • Quantification: Collagen content is quantified using an established method, such as the Sirius Red colorimetric assay.[22] This involves staining the collagen with Sirius Red dye, followed by elution of the bound dye and measurement of its absorbance.

  • Data Analysis: The amount of collagen produced is calculated relative to the total protein content or cell number and compared between different treatment groups.

DPPH Antioxidant Activity Assay

The DPPH assay is a rapid and widely used method to screen the free-radical scavenging ability of antioxidant compounds.[23][24]

G DPPH_radical DPPH• (Stable Free Radical) [Purple] Reaction DPPH_radical->Reaction Antioxidant Antioxidant (AH) (EAC or MAP) Antioxidant->Reaction H• donation DPPH_reduced DPPH-H (Reduced Form) [Yellow] Reaction->DPPH_reduced Antioxidant_radical A• (Antioxidant Radical) Reaction->Antioxidant_radical

Caption: Principle of the DPPH Free Radical Scavenging Assay.

Methodology:

  • Reagent Preparation: A working solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The concentration is typically adjusted to achieve a specific absorbance at 517 nm.[23]

  • Sample Preparation: Test samples of EAC and MAP are prepared at various concentrations. A known antioxidant, such as L-ascorbic acid or Trolox, is used as a positive control.[23]

  • Reaction: The sample solutions are mixed with the DPPH working solution in a microplate or cuvettes. A blank containing only the solvent and DPPH is also prepared.[25]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes) to allow the scavenging reaction to occur.[23]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[25] The reduction in absorbance corresponds to the scavenging of DPPH radicals.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[25]

Conclusion

Both 3-O-ethyl-L-ascorbic acid and magnesium ascorbyl phosphate are highly effective and stable alternatives to pure L-ascorbic acid, each offering distinct advantages for formulation and delivery.

  • 3-O-Ethyl-L-Ascorbic Acid (EAC) stands out for its superior skin penetration due to its amphiphilic nature, which allows it to traverse the lipid barrier of the stratum corneum more efficiently.[4] This may translate to enhanced bioavailability in the deeper layers of the skin where collagen synthesis occurs. Its potent, direct antioxidant and tyrosinase-inhibiting effects are well-documented.[10][17]

  • Magnesium Ascorbyl Phosphate (MAP) is an excellent choice for water-based formulations and for individuals with sensitive skin, owing to its stability at a neutral pH.[1][26] While its intrinsic skin penetration is lower, this can be significantly improved with advanced formulation strategies.[7] It is a reliable ingredient for providing antioxidant, collagen-boosting, and skin-brightening benefits.[2]

The choice between EAC and MAP will ultimately depend on the specific goals of the formulation, the desired vehicle characteristics, and the target application. EAC may be preferred for high-potency, anti-aging treatments where deep penetration is paramount, while MAP remains a robust and versatile option for a wide range of cosmetic and dermatological products, particularly those focused on hydration and gentle action.[4][26] Further head-to-head clinical studies are warranted to fully elucidate the comparative in vivo efficacy of these two valuable Vitamin C derivatives.

References

A Comparative Analysis of the Antioxidant Activity of 3-O-ethyl-L-ascorbic acid and Ascorbyl Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cosmetic science and dermatological research, the quest for stable and effective vitamin C derivatives is paramount. Among the numerous derivatives developed to overcome the inherent instability of L-ascorbic acid, 3-O-ethyl-L-ascorbic acid and ascorbyl glucoside have emerged as popular choices in skincare formulations. This guide provides a detailed comparison of their antioxidant activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their formulation and research decisions.

Overview of Antioxidant Properties

Both 3-O-ethyl-L-ascorbic acid and ascorbyl glucoside are valued for their enhanced stability compared to pure L-ascorbic acid. However, their efficacy as antioxidants, which is crucial for protecting the skin from oxidative stress-induced damage, is reported to differ. General consensus in the scientific literature suggests that 3-O-ethyl-L-ascorbic acid exhibits a more potent direct antioxidant capacity than ascorbyl glucoside.[1] This is often attributed to its chemical structure, which allows for more efficient free radical scavenging.

Quantitative Comparison of Antioxidant Activity

Direct comparative studies providing head-to-head quantitative data on the antioxidant activity of these two derivatives are limited in publicly available literature. However, data from individual studies on 3-O-ethyl-L-ascorbic acid provide insights into its free radical scavenging capabilities.

Antioxidant AssayTest SubstanceIC50 ValueSource
DPPH Radical Scavenging3-O-ethyl-L-ascorbic acid0.032 g/L[2]
DPPH Radical ScavengingAscorbyl GlucosideNot available from the same study-

Note: The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. While a direct comparison from a single study is unavailable, the provided data for 3-O-ethyl-L-ascorbic acid demonstrates its significant free radical scavenging action.[2] Qualitative assessments suggest that ascorbyl glucoside's antioxidant activity is lower than that of 3-O-ethyl-L-ascorbic acid.[1]

Experimental Protocols

To understand how the antioxidant activity of these compounds is evaluated, below are detailed methodologies for common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH is reduced to diphenylpicrylhydrazine, which is colorless or pale yellow. The change in absorbance is measured spectrophotometrically to quantify the scavenging activity.

Protocol:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.

  • Preparation of test samples: The vitamin C derivatives are dissolved in the same solvent to prepare a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample. A control is prepared with the solvent and DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: The assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, it is deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants can suppress this oxidation, and the reduction in fluorescence is measured.

Protocol:

  • Cell Culture: Human keratinocytes (e.g., HaCaT) are cultured in a 96-well plate until they reach confluence.

  • Loading with DCFH-DA: The cells are washed and then incubated with a solution containing DCFH-DA.

  • Treatment with Antioxidants: The cells are then treated with different concentrations of the vitamin C derivatives.

  • Induction of Oxidative Stress: A pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to the cells to induce the generation of peroxyl radicals.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the curve of fluorescence intensity versus time. The CAA value is then calculated based on the net protection provided by the antioxidant.

Signaling Pathways in Antioxidant Defense

The antioxidant effects of vitamin C and its derivatives are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways to enhance the cell's own antioxidant defense mechanisms. One such critical pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

3-O-ethyl-L-ascorbic acid has been shown to activate the Nrf2 pathway in human keratinocytes.[3][4] Nrf2 is a transcription factor that, under normal conditions, is kept inactive in the cytoplasm by its repressor, Keap1. Upon exposure to oxidative stress or activators like 3-O-ethyl-L-ascorbic acid, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which bolster the cell's ability to combat oxidative stress.

While direct evidence for ascorbyl glucoside activating the Nrf2 pathway is less documented, other glucosylated ascorbic acid derivatives have been shown to activate this pathway, suggesting a potential common mechanism for this class of compounds.[5]

Nrf2_Activation_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation EAA 3-O-ethyl-L-ascorbic acid EAA->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_degraded Degraded Keap1 Keap1_Nrf2->Keap1_degraded Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocation ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates

Nrf2 antioxidant response pathway activation.

Workflow for in vitro antioxidant assays.

Conclusion

Based on the available evidence, 3-O-ethyl-L-ascorbic acid appears to be a more potent antioxidant than ascorbyl glucoside in terms of direct free radical scavenging. This is supported by its low IC50 value in the DPPH assay and qualitative comparisons in the literature. Furthermore, its ability to activate the Nrf2 signaling pathway provides an additional, indirect mechanism of antioxidant defense. While ascorbyl glucoside is a stable and effective vitamin C derivative, its primary strengths may lie in other areas such as skin brightening, with a comparatively gentler antioxidant profile. For applications where high antioxidant activity is the primary objective, 3-O-ethyl-L-ascorbic acid may be the preferred choice. Further head-to-head studies with quantitative endpoints are warranted to provide a more definitive comparison.

References

A Comparative Analysis of the Cutaneous Penetration of 3-O-Ethyl-L-Ascorbic Acid and Other Vitamin C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Skin Permeability of Leading Vitamin C Analogs

In the realm of dermatological and cosmetic science, the efficacy of topical formulations is intrinsically linked to the bioavailability of their active ingredients. Vitamin C, a potent antioxidant and essential cofactor in collagen synthesis, is a cornerstone of advanced skincare. However, its inherent instability and hydrophilic nature pose significant challenges to its delivery across the stratus corneum. This has led to the development of various derivatives, each with unique physicochemical properties influencing their stability and skin penetration. This guide provides a comparative analysis of the skin penetration of a prominent and stable vitamin C derivative, 3-O-ethyl-L-ascorbic acid, alongside other widely used derivatives: L-ascorbic acid, magnesium ascorbyl phosphate, and ascorbyl palmitate. The information presented herein is supported by experimental data from in vitro studies to aid in formulation development and research.

Quantitative Comparison of Skin Penetration

The following table summarizes the available quantitative data from in vitro skin permeation studies. It is crucial to note that a direct comparison of the absolute values is challenging due to variations in experimental conditions across different studies, including the vehicle used, skin model (human, porcine, or synthetic), and analytical methods.

Vitamin C DerivativeSkin ModelVehicleCumulative Permeation (µg/cm²)Duration (hours)Key Findings & Citations
3-O-Ethyl-L-Ascorbic Acid Human EpidermisPropylene glycol, Propylene glycol monolaurate, Isopropyl myristate49.4 ± 4.124Demonstrated effective permeation through the human epidermis.[1][2]
L-Ascorbic Acid Not specifiedVariousData not directly comparable; penetration is generally low due to high hydrophilicity and instability.-Systematic reviews indicate that penetration can be enhanced with various chemical permeation enhancers.[3][4][5]
Magnesium Ascorbyl Phosphate Not specifiedVariousData not directly comparable; generally considered to have better stability but potentially lower penetration than L-ascorbic acid.-Studies often focus on its stability and effects within formulations.
Ascorbyl Palmitate Strat-M® (synthetic)EmulgelData not directly comparable; as a lipophilic derivative, its penetration is influenced by the formulation's lipid components.-One study showed that medium-chain fatty acid ascorbyl esters had faster diffusion rates than ascorbyl palmitate.[6]

Note on Data Interpretation: The data for 3-O-ethyl-L-ascorbic acid provides a specific quantitative benchmark for its skin permeation. For the other derivatives, the available literature emphasizes the significant role of the formulation in their skin delivery. The enhancement ratios reported in systematic reviews highlight that the choice of chemical permeation enhancers can dramatically influence the extent of penetration for all vitamin C derivatives.[3][4][5]

Experimental Protocols

The following is a detailed methodology for a typical in vitro skin permeation study using Franz diffusion cells, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

In Vitro Skin Permeation Study Using Franz Diffusion Cells

1. Skin Membrane Preparation:

  • Source: Full-thickness human or porcine skin is commonly used. For this protocol, we will describe the use of porcine ear skin due to its anatomical and physiological similarities to human skin.

  • Preparation: The skin is carefully excised and cleaned. The subcutaneous fat and connective tissue are removed. The skin is then typically dermatomed to a thickness of approximately 500-1000 µm. The prepared skin sections are wrapped in aluminum foil and stored at -20°C until use.

2. Franz Diffusion Cell Assembly:

  • Apparatus: Static vertical Franz diffusion cells are used. The receptor chamber is filled with a suitable receptor fluid (e.g., phosphate-buffered saline, pH 7.4) and continuously stirred with a magnetic bar to ensure a uniform concentration.

  • Temperature Control: The cells are maintained at 32 ± 1°C by a circulating water bath to mimic the physiological temperature of the skin surface.

  • Membrane Mounting: The prepared skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.

3. Application of Test Formulation:

  • A precise amount of the formulation containing the vitamin C derivative is applied uniformly to the surface of the skin in the donor chamber.

4. Sampling:

  • At predetermined time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots of the receptor fluid are withdrawn from the sampling port.

  • An equal volume of fresh, pre-warmed receptor fluid is immediately replaced to maintain sink conditions.

5. Sample Analysis:

  • The concentration of the vitamin C derivative in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

6. Data Analysis:

  • The cumulative amount of the vitamin C derivative permeated per unit area of the skin (µg/cm²) is plotted against time.

  • The steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) can be calculated from the linear portion of the permeation profile.

Signaling Pathways and Mechanisms of Action

Vitamin C's Role in Collagen Synthesis

Vitamin C is an indispensable cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase. These enzymes are critical for the hydroxylation of proline and lysine residues in procollagen, the precursor to collagen. This hydroxylation is essential for the formation of a stable triple-helix structure of mature collagen, which provides structural integrity to the skin.

CollagenSynthesis cluster_fibroblast Fibroblast cluster_enzymes Enzymatic Reaction Procollagen Procollagen HydroxylatedProcollagen Hydroxylated Procollagen Procollagen->HydroxylatedProcollagen Hydroxylation Tropocollagen Tropocollagen HydroxylatedProcollagen->Tropocollagen Triple Helix Formation CollagenFibril Collagen Fibril Tropocollagen->CollagenFibril Assembly ProlylHydroxylase Prolyl Hydroxylase ProlylHydroxylase->HydroxylatedProcollagen Fe3 Fe³⁺ ProlylHydroxylase->Fe3 Oxidation AlphaKG α-Ketoglutarate LysylHydroxylase Lysyl Hydroxylase LysylHydroxylase->HydroxylatedProcollagen LysylHydroxylase->Fe3 Oxidation VitaminC Vitamin C (Ascorbic Acid) Fe2 Fe²⁺ VitaminC->Fe2 Fe3->Fe2 Reduction Succinate Succinate AlphaKG->Succinate Cofactor AntioxidantMechanism ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage causes VitaminC Vitamin C (Ascorbic Acid) ROS->VitaminC is scavenged by DehydroascorbicAcid Dehydroascorbic Acid VitaminC->DehydroascorbicAcid donates electrons NeutralizedROS Neutralized Species VitaminC->NeutralizedROS ExperimentalWorkflow A 1. Skin Membrane Preparation (Excised Human/Porcine Skin) B 2. Franz Diffusion Cell Assembly (Mounting Skin, Adding Receptor Fluid) A->B C 3. Application of Test Formulation (Vitamin C Derivative) B->C D 4. Incubation at 32°C (Simulating Skin Temperature) C->D E 5. Sample Collection from Receptor Chamber (At Predetermined Time Points) D->E F 6. HPLC Analysis (Quantification of Permeated Derivative) E->F G 7. Data Analysis (Cumulative Permeation, Flux Calculation) F->G

References

The Efficacy of 3-O-Ethyl-L-Ascorbic Acid in Boosting Collagen Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the in-vitro evidence supporting the collagen-stimulating properties of 3-O-ethyl-L-ascorbic acid compared to a control, providing researchers and drug development professionals with key data and detailed experimental protocols.

Introduction

3-O-ethyl-L-ascorbic acid, a stable derivative of vitamin C, has garnered significant attention in the scientific community for its potential as a potent stimulator of collagen synthesis. This guide provides a comparative analysis of its effects against a control, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways.

Data Summary

The following table summarizes the quantitative findings on the impact of a serum containing 30% 3-O-ethyl-L-ascorbic acid on collagen production in human dermal fibroblasts compared to an untreated control group.

Treatment GroupActive Ingredient ConcentrationChange in Collagen Synthesis (vs. Control)Reference
ControlNone (Untreated Cells)Baseline
Test Serum30% 3-O-ethyl-L-ascorbic acid+1078% to +1115% (dose-dependent)

Note: The data presented is for a cosmetic serum containing 30% 3-O-ethyl-L-ascorbic acid and other ingredients, as a study with pure 3-O-ethyl-L-ascorbic acid providing a direct percentage increase over control was not available in the reviewed literature.

Another study highlighted that 3-O-ethyl-L-ascorbic acid demonstrated a significant effect on collagen synthesis, comparable to that of the well-known collagen-booster, Transforming Growth Factor-beta 1 (TGF-β1).

Experimental Protocols

A detailed methodology for assessing the collagen-boosting effects of 3-O-ethyl-L-ascorbic acid in-vitro using human dermal fibroblasts is provided below.

In-Vitro Collagen Synthesis Assay Using Human Dermal Fibroblasts

1. Cell Culture and Maintenance:

  • Cell Line: Normal Human Dermal Fibroblasts (NHDF).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

2. Treatment Protocol:

  • Cells are seeded into 24-well plates at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.

  • After adherence, the culture medium is replaced with a low-serum (0.5% FBS) medium for 24 hours to synchronize the cells.

  • The cells are then treated with various concentrations of 3-O-ethyl-L-ascorbic acid (e.g., 50 µM, 100 µM, 200 µM) or a vehicle control (e.g., sterile phosphate-buffered saline) for a period of 48-72 hours. A positive control, such as TGF-β1 (10 ng/mL), is also included.

3. Collagen Quantification (Sirius Red Assay):

  • Sample Collection: Following the treatment period, the cell culture supernatant (containing secreted collagen) and the cell layer (containing cell-associated collagen) are collected.

  • Staining: The collected samples are incubated with a Sirius Red dye solution, which specifically binds to the triple-helix structure of collagen.

  • Quantification: The collagen-dye complex is then precipitated, and after washing to remove unbound dye, the complex is resolubilized. The absorbance of the resulting solution is measured spectrophotometrically at a wavelength of 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of collagen. The amount of collagen in the samples is then determined by comparing their absorbance values to the standard curve. Results are typically expressed as a percentage or fold change relative to the vehicle control.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in-vitro assessment of collagen synthesis.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Collagen Quantification a Seed Human Dermal Fibroblasts b 24h Incubation (Adhesion) a->b c Serum Starvation (Synchronization) b->c d Addition of 3-O-ethyl-L-ascorbic acid or Control c->d e 48-72h Incubation d->e f Sample Collection (Supernatant & Cell Layer) e->f g Sirius Red Staining f->g h Spectrophotometric Analysis g->h i Data Analysis h->i

Experimental workflow for collagen synthesis assay.
Signaling Pathway of Collagen Synthesis

This diagram illustrates the key signaling pathways involved in collagen synthesis, highlighting the roles of both TGF-β1 and Ascorbic Acid.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus tgfb TGF-β1 receptor TGF-β Receptor tgfb->receptor vitc 3-O-ethyl-L-ascorbic acid prolyl Prolyl Hydroxylase vitc->prolyl Cofactor lysyl Lysyl Hydroxylase vitc->lysyl Cofactor smad Smad Complex (Smad2/3/4) receptor->smad Phosphorylation gene Collagen Gene (COL1A1, COL1A2) smad->gene Translocation procollagen Procollagen prolyl->procollagen Hydroxylation lysyl->procollagen Hydroxylation procollagen->prolyl procollagen->lysyl transcription Transcription gene->transcription transcription->procollagen Translation

Signaling pathways in collagen synthesis.

Conclusion

The available evidence strongly suggests that 3-O-ethyl-L-ascorbic acid is a potent stimulator of collagen synthesis in human dermal fibroblasts. While direct quantitative comparisons with a control using the pure compound are limited in the reviewed literature, studies on formulations containing this ingredient show a dramatic increase in collagen production. Its mechanism of action is rooted in its role as a crucial cofactor in collagen maturation and its influence on collagen gene expression, a pathway shared with established growth factors like TGF-β1. Further research with standardized controls will be beneficial to precisely quantify its efficacy.

A Researcher's Guide to Clinical Trial Design for Topical Vitamin C Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a Vitamin C derivative for dermatological applications is a critical decision driven by a balance of stability, bioavailability, and clinical efficacy. This guide provides a framework for designing and evaluating clinical trials for these promising compounds, supported by detailed experimental protocols and comparative data.

Introduction to Common Vitamin C Derivatives

L-Ascorbic Acid (L-AA) is the pure, most biologically active form of Vitamin C.[1][2] However, its utility in topical formulations is hampered by its inherent instability in the presence of light, air, and heat, which can lead to rapid oxidation.[1][2][3] To overcome these limitations, a variety of more stable derivatives have been developed. These derivatives are designed to penetrate the skin and then convert to L-Ascorbic Acid to exert their effects.[1][3]

The most commonly researched derivatives include:

  • Sodium Ascorbyl Phosphate (SAP): A water-soluble and stable derivative known for its gentle nature, making it suitable for sensitive skin.[2][4]

  • Magnesium Ascorbyl Phosphate (MAP): Another stable, water-soluble derivative that has been shown to improve skin hydration.[5][6]

  • Ascorbyl Glucoside: A stable derivative that is converted to L-Ascorbic Acid within the skin.[1]

  • 3-O-Ethyl Ascorbic Acid (EAA): A stable derivative that readily penetrates the skin.[1]

  • Tetrahexyldecyl Ascorbate (THDA) / Ascorbyl Tetraisopalmitate (ATIP): A lipid-soluble derivative with enhanced skin penetration.[5]

  • Ascorbyl Palmitate: A fat-soluble derivative of Vitamin C.[7]

Comparative Performance Data

The following tables summarize key performance indicators for L-Ascorbic Acid and its common derivatives. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to differing experimental conditions.

Table 1: Stability of Vitamin C Derivatives
CompoundStability ProfileKey Findings
L-Ascorbic Acid (L-AA) Highly unstableProne to rapid oxidation when exposed to air, light, and heat.[1][2][3]
Sodium Ascorbyl Phosphate (SAP) StableA stable, water-soluble derivative.[2][4]
Magnesium Ascorbyl Phosphate (MAP) StableConsidered a very stable derivative of Vitamin C.
3-O-Ethyl Ascorbic Acid (EAA) StableA stable derivative of L-Ascorbic acid.
Table 2: Skin Penetration of Vitamin C Derivatives
CompoundPenetration ProfileQuantitative Data (from specific studies)
L-Ascorbic Acid (L-AA) pH-dependentRequires a low pH (below 3.5) for optimal penetration.[4] Considered to have better penetration than SAP.[2]
Sodium Ascorbyl Phosphate (SAP) Water-solublePenetrates the skin at a higher pH, making it gentler.[4]
3-O-Ethyl Ascorbic Acid (EAA) PermeableCumulative permeation of 49.4 ± 4.1 µg cm-2 after 24 hours in human skin (from a 2% w/w solution).[8][9]
Ascorbyl Tetraisopalmitate (ATIP) LipophilicAs a lipid-soluble derivative, it is suggested to have good skin penetration.
Table 3: Antioxidant Capacity of Vitamin C Derivatives
CompoundAntioxidant ActivityKey Findings
L-Ascorbic Acid (L-AA) HighConsidered the most potent antioxidant form.[5][6] In an aqueous system, it demonstrates the best antioxidant potential.[5]
Magnesium Ascorbyl Phosphate (MAP) ModerateIn an aqueous system, it is more effective than ATIP but less so than L-AA.[5]
Ascorbyl Tetraisopalmitate (ATIP) Lower (in aqueous systems)In a lipid system, ATIP is more effective than MAP.[5]
Sodium Ascorbyl Phosphate (SAP) EffectiveStudies suggest it may be more effective at reducing oxidative stress in the skin than L-AA due to its higher stability.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in comparing Vitamin C derivatives, the following diagrams are provided.

G Vitamin C Signaling Pathways in Skin cluster_0 Antioxidant Action cluster_1 Collagen Synthesis cluster_2 Inhibition of Melanogenesis UV_Radiation UV Radiation ROS Reactive Oxygen Species (ROS) UV_Radiation->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Damage Vitamin_C Vitamin C (L-Ascorbic Acid) Vitamin_C->ROS Scavenges Procollagen Procollagen Hydroxylation Proline & Lysine Hydroxylation Procollagen->Hydroxylation Collagen Mature Collagen Hydroxylation->Collagen Vitamin_C_Collagen Vitamin C Vitamin_C_Collagen->Hydroxylation Cofactor Tyrosinase Tyrosinase Melanin_Production Melanin Production Tyrosinase->Melanin_Production Vitamin_C_Melanin Vitamin C Vitamin_C_Melanin->Tyrosinase Inhibits G Experimental Workflow for Comparing Vitamin C Derivatives Start Formulation of Derivatives in Vehicle Stability Stability Testing (HPLC) Start->Stability Penetration Skin Penetration Assay (Franz Diffusion Cell) Start->Penetration Antioxidant Antioxidant Capacity (DPPH/ORAC) Start->Antioxidant Data Data Analysis & Comparison Stability->Data Penetration->Data Antioxidant->Data End Selection of Lead Candidate(s) Data->End G Clinical Trial Design for Comparing Vitamin C Derivatives Screening Screening & Informed Consent Baseline Baseline Assessment (Week 0) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Derivative 1 Randomization->GroupA GroupB Group B: Derivative 2 Randomization->GroupB GroupC Group C: Vehicle Control Randomization->GroupC Treatment Treatment Phase (12 Weeks) GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp4 Follow-up (Week 4) Treatment->FollowUp4 FollowUp8 Follow-up (Week 8) FollowUp4->FollowUp8 FollowUp12 Final Assessment (Week 12) FollowUp8->FollowUp12 Analysis Statistical Analysis & Reporting FollowUp12->Analysis

References

A Comparative Analysis of 3-O-Ethyl-L-Ascorbic Acid and Tetrahexyldecyl Ascorbate in Dermatological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cosmetic science and dermatology, the quest for stable and efficacious derivatives of Vitamin C is perpetual. Among the frontrunners are 3-O-ethyl-L-ascorbic acid and tetrahexyldecyl ascorbate, both lauded for their enhanced stability and skin benefits compared to pure L-ascorbic acid. This guide provides an objective comparison of their efficacy, supported by available experimental data, to aid in the selection of the optimal active ingredient for specific dermatological formulations.

I. Physicochemical Properties and Skin Penetration

The efficacy of a topical agent is fundamentally dependent on its ability to penetrate the stratum corneum. 3-O-ethyl-L-ascorbic acid, being a water- and oil-soluble derivative, exhibits favorable penetration characteristics.[1] In contrast, tetrahexyldecyl ascorbate is a lipid-soluble ester, which theoretically allows for enhanced permeation through the lipid-rich intercellular matrix of the epidermis.[2]

Table 1: In Vitro Skin Permeation Data

Parameter3-O-ethyl-L-ascorbic acidTetrahexyldecyl ascorbate
Study Design In vitro Franz diffusion cell, human epidermis[3]Data from direct comparative studies are limited. Generally described as having superior penetration due to its lipophilic nature.[2]
Vehicle 2% (w/w) in propylene glycol, propylene glycol monolaurate, and isopropyl myristate[3]Not specified in comparative studies.
Cumulative Permeation (24h) 49.4 ± 4.1 µg/cm²[3]Not available from direct comparative studies.
Lag Time ~5 hours in human epidermis[3]Not available.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

This protocol outlines a general method for assessing the skin penetration of topical compounds.

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis prep1 Excised human or porcine skin preparation prep2 Mounting skin on Franz diffusion cell prep1->prep2 exp1 Addition of test formulation to donor chamber prep2->exp1 exp2 Receptor chamber filled with buffer (e.g., PBS) exp1->exp2 exp3 Maintain at 32°C exp2->exp3 exp4 Sample collection from receptor chamber at time intervals exp3->exp4 ana1 Quantification of active ingredient (e.g., HPLC) exp4->ana1 ana2 Calculation of cumulative permeation and flux ana1->ana2 G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement cluster_3 Calculation prep1 Prepare stock solutions of test compounds and DPPH react1 Mix test compound with DPPH solution prep1->react1 react2 Incubate in the dark at room temperature react1->react2 meas1 Measure absorbance at ~517 nm using a spectrophotometer react2->meas1 calc1 Calculate percentage of radical scavenging activity meas1->calc1 calc2 Determine IC50 value calc1->calc2 G cluster_0 Cell Culture cluster_1 Staining cluster_2 Quantification cult1 Culture human dermal fibroblasts cult2 Treat cells with test compounds cult1->cult2 stain1 Fix cells and stain with Sirius Red solution cult2->stain1 stain2 Wash to remove unbound dye stain1->stain2 quant1 Elute bound dye stain2->quant1 quant2 Measure absorbance at ~540 nm quant1->quant2 quant3 Correlate absorbance to collagen concentration using a standard curve quant2->quant3 G EAA 3-O-ethyl-L-ascorbic acid Nrf2 Nrf2 Activation EAA->Nrf2 Autophagy Autophagy Induction EAA->Autophagy ARE Antioxidant Response Element Nrf2->ARE AntioxidantEnzymes Antioxidant Enzyme Expression ARE->AntioxidantEnzymes Melanin Reduced Melanin Synthesis AntioxidantEnzymes->Melanin Inhibits Melanosome Melanosome Degradation Autophagy->Melanosome Melanosome->Melanin Reduces G THDA Tetrahexyldecyl Ascorbate Penetration Skin Penetration THDA->Penetration Conversion Conversion to L-Ascorbic Acid Penetration->Conversion Cofactor Enzyme Cofactor Conversion->Cofactor Antioxidant Antioxidant Activity Conversion->Antioxidant Collagen Collagen Synthesis Cofactor->Collagen FreeRadicals Neutralizes Free Radicals Antioxidant->FreeRadicals

References

Unveiling the Antioxidant Prowess of Vitamin C Derivatives: A DFT-Based Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A computational deep dive using Density Functional Theory (DFT) reveals that while common derivatives of Vitamin C offer enhanced stability, they exhibit a slightly diminished antioxidant capacity compared to their parent molecule in aqueous environments. This comprehensive guide dissects the antioxidant mechanisms and presents key data for researchers and drug development professionals.

Vitamin C (ascorbic acid, AA) is a potent natural antioxidant, crucial for mitigating oxidative stress in the human body.[1][2] However, its inherent instability limits its application in various formulations. To overcome this, several derivatives have been synthesized, including ascorbyl 2-glucoside (AA2G), 3-o-ethyl-l-ascorbic acid (AAE), and ascorbyl 6-palmitate (AA6P).[1][2] A thorough understanding of the antioxidant capacity of these derivatives at a molecular level is paramount for their effective utilization. This guide provides a comparative analysis of the antioxidant activity of Vitamin C and its derivatives, leveraging the predictive power of Density Functional Theory (DFT).

The antioxidant action of Vitamin C and its derivatives primarily proceeds through three mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).[1][2] DFT calculations allow for the determination of key thermochemical parameters that govern these pathways, including Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), Proton Dissociation Enthalpy (PDE), Proton Affinity (PA), and Electron Transfer Enthalpy (ETE).[1][2]

Comparative Analysis of Antioxidant Capacity

A pivotal study employing DFT calculations has elucidated the antioxidant potential of Vitamin C and its derivatives. The findings, summarized in the table below, indicate that in an aqueous phase, Vitamin C consistently demonstrates a superior antioxidant capacity across all investigated mechanisms.[1] This is primarily attributed to its lower BDE, PA, and ETE values compared to its derivatives.[1][3]

CompoundBDE (kcal/mol)IP (kcal/mol)PDE (kcal/mol)PA (kcal/mol)ETE (kcal/mol)
Vitamin C (AA)75.9114.924.832.782.2
Ascorbyl 2-glucoside (AA2G)78.9118.827.535.683.2
3-o-ethyl-l-ascorbic acid (AAE)81.1115.928.236.380.0
Ascorbyl 6-palmitate (AA6P)77.9117.427.235.181.1

Data sourced from a DFT study in an aqueous solvent.[1]

The lower the BDE value, the more readily a hydrogen atom can be donated to neutralize a free radical, indicating a more efficient HAT mechanism.[1][3] Similarly, lower IP and PA values suggest a greater ease of electron and proton donation, respectively. The study concluded that the HAT mechanism is the most probable pathway for the antioxidant action of Vitamin C and its derivatives.[1][2] While the derivatives are designed for improved stability, this comes at the cost of a slight reduction in their intrinsic antioxidant power in an aqueous environment.[1]

Experimental and Computational Protocols

The presented data is based on a robust computational methodology designed to accurately model the chemical behavior of the molecules.

Computational DFT Protocol

The theoretical calculations were performed using Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

  • Geometry Optimization: The molecular structures of Vitamin C and its derivatives were optimized using the B3LYP-D3(BJ) functional with a 6-31G* basis set.[1]

  • Single Point Energy Calculations: To obtain more accurate energy values, single point energy calculations were performed at a higher level of theory, PWPB95-D3(BJ)/def2-QZVPP.[1]

  • Solvation Model: The effect of the solvent (water) on the antioxidant properties was simulated using the SMD (Solvation Model based on Density) method.[1]

Visualizing the Antioxidant Mechanisms

The logical flow of the three primary antioxidant mechanisms can be visualized as follows:

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SETPT Single Electron Transfer - Proton Transfer (SET-PT) cluster_SPLET Sequential Proton Loss - Electron Transfer (SPLET) AOH_HAT Antioxidant (AOH) AO_HAT Antioxidant Radical (AO•) AOH_HAT->AO_HAT BDE R_HAT Free Radical (R•) RH_HAT Neutralized Radical (RH) R_HAT->RH_HAT AOH_SETPT Antioxidant (AOH) AOH_radical_cation Antioxidant Radical Cation (AOH•+) AOH_SETPT->AOH_radical_cation IP R_SETPT Free Radical (R•) R_anion Radical Anion (R-) R_SETPT->R_anion AO_radical Antioxidant Radical (AO•) AOH_radical_cation->AO_radical PDE RH_SETPT Neutralized Radical (RH) R_anion->RH_SETPT AOH_SPLET Antioxidant (AOH) AO_anion Antioxidant Anion (AO-) AOH_SPLET->AO_anion PA R_SPLET Free Radical (R•) R_anion_SPLET Radical Anion (R-) R_SPLET->R_anion_SPLET AO_radical_SPLET Antioxidant Radical (AO•) AO_anion->AO_radical_SPLET ETE H_plus Proton (H+)

Figure 1: Antioxidant mechanisms of Vitamin C and its derivatives.

The following diagram illustrates the general workflow for the DFT-based analysis of antioxidant capacity:

DFT_Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output mol_structure Molecular Structures (Vitamin C & Derivatives) geom_opt Geometry Optimization (B3LYP-D3(BJ)/6-31G*) mol_structure->geom_opt spe Single Point Energy (PWPB95-D3(BJ)/def2-QZVPP) geom_opt->spe solvation Solvation Model (SMD) spe->solvation thermo_params Calculate Thermochemical Parameters (BDE, IP, PDE, PA, ETE) solvation->thermo_params antiox_mech Determine Dominant Antioxidant Mechanism thermo_params->antiox_mech comp_analysis Comparative Analysis of Antioxidant Capacity antiox_mech->comp_analysis

Figure 2: Workflow for DFT analysis of antioxidant capacity.

References

A Comparative Analysis of the Anti-Inflammatory Properties of Vitamin C Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the anti-inflammatory capabilities of various Vitamin C analogues is critical for developing targeted and effective therapeutic agents. This guide provides a comprehensive comparison of four popular Vitamin C derivatives: Ascorbyl Palmitate, Sodium Ascorbyl Phosphate, Tetrahexyldecyl Ascorbate, and Magnesium Ascorbyl Phosphate, supported by experimental data and detailed protocols.

Vitamin C, or L-ascorbic acid, is a potent antioxidant with well-documented anti-inflammatory properties. However, its inherent instability limits its therapeutic application. To overcome this, various analogues have been synthesized to enhance stability and bioavailability. This report delves into the comparative anti-inflammatory efficacy of these analogues, focusing on their mechanisms of action and providing the necessary experimental frameworks for their evaluation.

Quantitative Comparison of Anti-Inflammatory Activity

To provide a clear and concise overview of the anti-inflammatory potency of the selected Vitamin C analogues, the following table summarizes key quantitative data derived from in vitro studies. The primary endpoint measured is the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release in macrophage cell lines, a standard model for assessing anti-inflammatory activity.

Vitamin C AnalogueChemical StructureSolubilityConcentration for 50% Inhibition (IC50) of TNF-α ReleaseKey Anti-Inflammatory Mechanisms
Ascorbyl Palmitate Ester of ascorbic acid and palmitic acidLipophilicNot consistently reported in direct comparative studiesScavenging of mitochondrial reactive oxygen species (mitoROS), Inhibition of NLRP3 inflammasome assembly[1]
Sodium Ascorbyl Phosphate Stable, water-soluble derivativeHydrophilicReported to significantly reduce inflammatory lesions in acne vulgaris[2]Reduction of lipid peroxidation, Antioxidant effects
Tetrahexyldecyl Ascorbate Stable, oil-soluble ester of ascorbic acidLipophilicData on direct IC50 for TNF-α inhibition is limitedPotential modulation of NF-κB and MAPK pathways (inferred from general Vitamin C activity)
Magnesium Ascorbyl Phosphate Stable, water-soluble derivativeHydrophilicNot consistently reported in direct comparative studiesInhibition of pro-inflammatory cytokine expression (e.g., IL-1β, IL-6, TNF-α), MMPs, and TLR-4

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments to assess and compare the anti-inflammatory properties of Vitamin C analogues.

In Vitro Anti-Inflammatory Assay using Macrophage Cell Line

This protocol describes the methodology to quantify the inhibition of pro-inflammatory cytokine release from lipopolysaccharide (LPS)-stimulated macrophages. The human monocytic cell line U937 is a suitable model for this assay.

1. Cell Culture and Differentiation:

  • Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • To differentiate the monocytes into macrophages, treat the cells with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • After differentiation, replace the medium with fresh, PMA-free medium and allow the cells to rest for 24 hours.

2. Treatment with Vitamin C Analogues and LPS Stimulation:

  • Prepare stock solutions of Ascorbyl Palmitate, Sodium Ascorbyl Phosphate, Tetrahexyldecyl Ascorbate, and Magnesium Ascorbyl Phosphate in appropriate solvents (e.g., DMSO for lipophilic analogues, sterile water for hydrophilic analogues).

  • Pre-treat the differentiated macrophages with varying concentrations of each Vitamin C analogue for 2 hours.

  • Following pre-treatment, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a vehicle control (solvent only) and a positive control (LPS only).

3. Quantification of Pro-Inflammatory Cytokines:

  • Collect the cell culture supernatants after the 24-hour incubation period.

  • Measure the concentration of pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage of inhibition of cytokine release for each concentration of the Vitamin C analogues compared to the LPS-only control.

  • Determine the IC50 value (the concentration at which 50% of the inflammatory response is inhibited) for each analogue to compare their potency.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Vitamin C and its analogues are primarily mediated through the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimers to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. Vitamin C has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[3][4]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes induces Vitamin_C Vitamin C Analogues Vitamin_C->IKK inhibits MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates p38_JNK p38/JNK MAPKK->p38_JNK phosphorylates Transcription_Factors Transcription Factors p38_JNK->Transcription_Factors activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes induces Vitamin_C Vitamin C Analogues Vitamin_C->p38_JNK inhibits phosphorylation Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture U937 Cell Culture Differentiation PMA-induced Macrophage Differentiation Cell_Culture->Differentiation Pretreatment Pre-treat cells with Vitamin C Analogues Differentiation->Pretreatment Analogues Prepare Vitamin C Analogue Solutions Analogues->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Supernatant Collect Supernatants Stimulation->Supernatant ELISA Quantify Cytokines (TNF-α, IL-6) using ELISA Supernatant->ELISA Data_Analysis Calculate % Inhibition and IC50 Values ELISA->Data_Analysis

References

A Comparative Analysis of Formulation Stability: 3-O-Ethyl-L-Ascorbic Acid vs. Sodium Ascorbyl Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

In the development of dermatological and cosmetic formulations, the stability of active ingredients is a critical determinant of product efficacy, safety, and shelf-life. Among the myriad of vitamin C derivatives valued for their antioxidant and skin health benefits, 3-O-ethyl-L-ascorbic acid (EAA) and sodium ascorbyl phosphate (SAP) are two of the most prominent. This guide provides a side-by-side comparison of their formulation stability, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Overview of Stability Profiles

Both 3-O-ethyl-L-ascorbic acid and sodium ascorbyl phosphate were developed to overcome the inherent instability of pure L-ascorbic acid, which readily oxidizes in the presence of light, air, and heat.[1][2] While both are significantly more stable than their parent compound, they exhibit different stability characteristics under various formulation conditions.

3-O-Ethyl-L-Ascorbic Acid (EAA) is a stable derivative of vitamin C where an ethyl group is bound to the third carbon position, a modification that protects the molecule from oxidation.[2][3] EAA has demonstrated excellent stability in formulations, particularly concerning color and purity, even at elevated temperatures.[3] One study found that the purity of EAA crystalline powder remained stable at 45°C for 60 days.[3] Optimal stability for EAA has been identified at a pH of 5.46 and a temperature of 36.3°C.[4][5]

Sodium Ascorbyl Phosphate (SAP) is a water-soluble derivative where the phosphate group protects the molecule from degradation.[6][7][8][9][10] Its stability is highly dependent on the pH of the formulation, with optimal stability observed at a pH above 6.5.[6][7] SAP is sensitive to heat, moisture, low pH values, and heavy metals.[6][7] In aqueous solutions, SAP is far more stable than ascorbic acid.[6][7] However, formulations containing SAP may discolor to a pale beige color after approximately two months at 40°C.[7]

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of 3-O-ethyl-L-ascorbic acid and sodium ascorbyl phosphate from various studies. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, the data is presented from individual studies.

Table 1: Stability of 3-O-Ethyl-L-Ascorbic Acid in Solution

ParameterConditionDurationResultReference
Purity45°C60 daysStable[3]
Color Stability45°C1 monthNo color change[3]
Optimal Stability--pH 5.46, 36.3°C[4][5]

Table 2: Stability of Sodium Ascorbyl Phosphate in Aqueous Solution

ConcentrationpHTemperatureDurationRemaining SAP (%)Reference
3%640°C90 days~80%[6][7]
3%>6.540°C-Best stability[6][7]
~1% (in formulation)6.520°C12 months~95%[6][7]

Experimental Protocols

To conduct a comprehensive side-by-side stability study of 3-O-ethyl-L-ascorbic acid and sodium ascorbyl phosphate, the following detailed experimental protocols are recommended. These protocols are based on established methods for assessing the stability of cosmetic and pharmaceutical formulations.[11][12][13][14]

Objective

To compare the physical and chemical stability of 3-O-ethyl-L-ascorbic acid and sodium ascorbyl phosphate in an identical oil-in-water (O/W) emulsion base under accelerated and real-time storage conditions.

Materials
  • 3-O-ethyl-L-ascorbic acid

  • Sodium ascorbyl phosphate

  • O/W emulsion base (e.g., containing water, emulsifiers, emollients, and a preservative system)

  • pH meter

  • Viscometer

  • Colorimeter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Stability chambers (e.g., 25°C/60% RH, 40°C/75% RH)

  • Photostability chamber

Methodology
  • Formulation Preparation: Prepare three batches of the O/W emulsion: a placebo (base without active), a formulation containing 2% 3-O-ethyl-L-ascorbic acid, and a formulation containing 2% sodium ascorbyl phosphate. Ensure uniform dispersion of the active ingredients.

  • Initial Analysis (Time 0): For each batch, perform the following analyses:

    • Physical Appearance: Record color, odor, and signs of phase separation.

    • pH Measurement: Determine the initial pH of the formulation.

    • Viscosity Measurement: Measure the viscosity of the emulsion.

    • Assay of Active Ingredient: Determine the initial concentration of EAA and SAP using a validated HPLC method.

  • Stability Storage: Store aliquots of each batch in appropriate containers at the following conditions:

    • Real-Time: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Photostability: Expose to a light source according to ICH Q1B guidelines.

  • Time Points for Analysis: Analyze the samples at the following intervals:

    • Accelerated Stability: 0, 1, 2, 3, and 6 months.[12]

    • Real-Time Stability: 0, 3, 6, 9, 12, 18, and 24 months.

  • Stability-Indicating Parameters: At each time point, repeat the analyses performed at Time 0:

    • Physical appearance (color, odor, phase separation).

    • pH measurement.

    • Viscosity measurement.

    • Assay of the active ingredient (EAA or SAP) by HPLC to determine degradation.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the comparative stability testing of 3-O-ethyl-L-ascorbic acid and sodium ascorbyl phosphate.

G cluster_prep Formulation Preparation cluster_initial Initial Analysis (Time 0) cluster_storage Stability Storage cluster_testing Stability Testing at Time Points cluster_data Data Analysis & Comparison prep_placebo Placebo Formulation initial_analysis Physical Appearance pH Viscosity Assay (HPLC) prep_placebo->initial_analysis prep_eaa 2% EAA Formulation prep_eaa->initial_analysis prep_sap 2% SAP Formulation prep_sap->initial_analysis storage_real Real-Time (25°C/60% RH) initial_analysis->storage_real storage_accel Accelerated (40°C/75% RH) initial_analysis->storage_accel storage_photo Photostability initial_analysis->storage_photo testing_analysis Physical Appearance pH Viscosity Assay (HPLC) storage_real->testing_analysis storage_accel->testing_analysis storage_photo->testing_analysis data_analysis Compare Degradation Rates Assess Physical Changes Determine Shelf-Life testing_analysis->data_analysis

Caption: Workflow for comparative stability testing.

Conclusion

Both 3-O-ethyl-L-ascorbic acid and sodium ascorbyl phosphate offer significant stability advantages over L-ascorbic acid, making them valuable ingredients in cosmetic and pharmaceutical formulations. The choice between these two derivatives may depend on the specific requirements of the formulation, particularly the desired pH range and the tolerance for potential, albeit minor, color changes over time. EAA appears to offer superior color stability at elevated temperatures, while SAP's stability is robust, especially at a pH above 6.5. For a definitive selection, it is recommended that formulators conduct side-by-side stability studies using the intended product chassis, following the detailed protocols outlined in this guide. This will ensure the final product meets the required standards for stability, efficacy, and aesthetic appeal throughout its shelf life.

References

A Researcher's Guide to Statistical Analysis in Comparative Studies of Cosmetic Active Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of innovative and effective cosmetic formulations, rigorous comparative analysis of active ingredients is paramount. This guide provides a comprehensive framework for conducting such studies, emphasizing robust data presentation, detailed experimental protocols, and clear visualization of complex biological processes. By adhering to these principles, researchers can ensure the validity, reproducibility, and clear communication of their findings.

Data Presentation: A Foundation of Clarity

To facilitate direct comparison and interpretation of results, all quantitative data should be summarized in a structured tabular format. The following table provides a template for presenting the efficacy of two hypothetical active ingredients against a control.

Table 1: Comparative Efficacy of Active Ingredient A and Active Ingredient B on Skin Hydration and Elasticity

ParameterControl (Vehicle)Active Ingredient A (1%)Active Ingredient B (1%)p-value (vs. Control)
Skin Hydration (Corneometer Units)
Baseline (T0)50.2 ± 4.551.1 ± 4.850.8 ± 4.6> 0.05
4 Weeks (T4)52.5 ± 4.765.3 ± 5.160.1 ± 4.9< 0.01 (A), < 0.05 (B)
8 Weeks (T8)53.1 ± 4.972.8 ± 5.368.5 ± 5.0< 0.001 (A), < 0.01 (B)
Skin Elasticity (R2 Value)
Baseline (T0)0.75 ± 0.050.76 ± 0.060.75 ± 0.05> 0.05
4 Weeks (T4)0.77 ± 0.050.85 ± 0.070.82 ± 0.06< 0.05 (A), < 0.05 (B)
8 Weeks (T8)0.78 ± 0.060.91 ± 0.080.88 ± 0.07< 0.01 (A), < 0.01 (B)
Collagenase Inhibition (%) 085.2 ± 6.375.9 ± 5.8< 0.001 (A & B)
Antioxidant Capacity (IC50 in µg/mL) N/A25.4 ± 2.135.7 ± 2.9< 0.01 (A vs B)

Data are presented as mean ± standard deviation. Statistical significance was determined using an appropriate statistical test (e.g., ANOVA followed by Dunnett's post-hoc test for in-vivo data and t-test for in-vitro data). A p-value < 0.05 was considered statistically significant.

Experimental Workflows and Biological Pathways

Visualizing experimental processes and the underlying biological mechanisms of action is crucial for understanding and communicating research findings. The following diagrams, rendered using Graphviz, illustrate a general experimental workflow and key signaling pathways relevant to cosmetic science.

cluster_0 Phase 1: In-Vitro Screening cluster_1 Phase 2: Ex-Vivo/In-Vivo Testing cluster_2 Phase 3: Data Analysis & Reporting A Ingredient Sourcing & Characterization B Formulation Development A->B C Antioxidant Capacity Assay (e.g., DPPH) B->C D Enzyme Inhibition Assays (e.g., Collagenase) B->D E Cell Culture Studies (e.g., Fibroblasts, Melanocytes) B->E F Skin Permeation Study (Franz Diffusion) B->F J Statistical Analysis C->J D->J E->J G Human Clinical Trial (Patch Test, Efficacy Study) F->G H Biophysical Measurements (e.g., Corneometer, Cutometer) G->H I Subjective Questionnaires G->I H->J I->J K Comparative Efficacy Assessment J->K L Publication of Findings K->L

Figure 1: General experimental workflow for comparing cosmetic active ingredients.

TGFB TGF-β TGFBR2 TGF-β Receptor II TGFB->TGFBR2 TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Collagen Collagen Synthesis ↑ Nucleus->Collagen Gene Transcription

Figure 2: Simplified TGF-β signaling pathway in skin, leading to increased collagen synthesis.

UVB UVB Radiation Receptor Receptor UVB->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK MITF MITF ERK->MITF Activation Melanogenesis Melanogenesis ↑ MITF->Melanogenesis Gene Expression

Figure 3: Simplified MAPK signaling pathway in melanocytes, involved in melanogenesis.

Start Start: Formulate Hypothesis DataType Determine Data Type Start->DataType Continuous Continuous Data (e.g., Hydration, Elasticity) DataType->Continuous Quantitative Categorical Categorical Data (e.g., Improvement Scale) DataType->Categorical Qualitative Normality Test for Normality (e.g., Shapiro-Wilk) Continuous->Normality ChiSquare Chi-Square Test Categorical->ChiSquare Parametric Parametric Tests Normality->Parametric Normal Distribution NonParametric Non-Parametric Tests Normality->NonParametric Non-Normal Distribution TTest t-test (2 Groups) Parametric->TTest ANOVA ANOVA (>2 Groups) Parametric->ANOVA MannWhitney Mann-Whitney U (2 Groups) NonParametric->MannWhitney KruskalWallis Kruskal-Wallis (>2 Groups) NonParametric->KruskalWallis Interpret Interpret Results & Draw Conclusions TTest->Interpret ANOVA->Interpret MannWhitney->Interpret KruskalWallis->Interpret ChiSquare->Interpret

Figure 4: Decision-making workflow for statistical test selection in comparative studies.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility of research. Below are methodologies for key in-vitro assays used in the evaluation of cosmetic active ingredients.

In-Vitro Skin Permeation: Franz Diffusion Cell Assay

This assay evaluates the rate at which an active ingredient permeates through a skin model.

  • Materials:

    • Franz diffusion cells

    • Human or animal skin membrane (e.g., porcine ear skin)

    • Receptor solution (e.g., phosphate-buffered saline, pH 7.4)

    • Test formulation containing the active ingredient

    • High-performance liquid chromatography (HPLC) system

  • Protocol:

    • Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.

    • Fill the receptor compartment with pre-warmed (32°C) receptor solution and ensure constant stirring.

    • Apply a finite dose of the test formulation to the surface of the skin in the donor compartment.

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), collect samples from the receptor solution.

    • Replace the collected volume with fresh, pre-warmed receptor solution.

    • Analyze the concentration of the active ingredient in the collected samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of the active ingredient permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the linear portion of the curve.

    • Calculate the permeability coefficient (Kp).

Anti-aging Efficacy: In-Vitro Collagenase Inhibition Assay

This assay assesses the ability of an active ingredient to inhibit the activity of collagenase, an enzyme that degrades collagen.

  • Materials:

    • Collagenase from Clostridium histolyticum

    • Fluorescently labeled collagen substrate (e.g., FITC-collagen)

    • Tricine buffer (pH 7.5)

    • Test ingredient dissolved in a suitable solvent

    • Positive control (e.g., Epigallocatechin gallate - EGCG)

    • 96-well microplate reader

  • Protocol:

    • In a 96-well plate, add the tricine buffer, the test ingredient at various concentrations, and the collagenase solution.

    • Incubate the mixture at 37°C for 15 minutes to allow the ingredient to interact with the enzyme.

    • Initiate the reaction by adding the fluorescently labeled collagen substrate.

    • Measure the increase in fluorescence at appropriate excitation and emission wavelengths over time (e.g., every 5 minutes for 1 hour) at 37°C.

  • Data Analysis:

    • Calculate the rate of collagenase activity for each concentration of the test ingredient.

    • Determine the percentage of collagenase inhibition relative to the untreated control.

    • Calculate the IC50 value, which is the concentration of the ingredient required to inhibit 50% of the collagenase activity.

Antioxidant Potential: DPPH Radical Scavenging Assay

This assay measures the capacity of an active ingredient to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

    • Test ingredient dissolved in methanol at various concentrations

    • Positive control (e.g., Ascorbic acid or Trolox)

    • Methanol (as blank)

    • UV-Vis spectrophotometer

  • Protocol:

    • In a 96-well plate or cuvettes, add the methanolic solution of the test ingredient at different concentrations.

    • Add the DPPH solution to each well/cuvette and mix well.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of scavenging activity against the concentration of the test ingredient.

    • Determine the IC50 value, which is the concentration of the ingredient that scavenges 50% of the DPPH radicals.

By implementing these standardized methods for data presentation, experimental execution, and visualization, researchers in the cosmetic industry can significantly enhance the quality and impact of their comparative studies.

Safety Operating Guide

Safe Disposal of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (EINECS 259-267-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Proper Disposal and Safety

This document provides essential safety and logistical information for the proper disposal of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (EINECS 259-267-9), a chemical commonly used as an antimicrobial and disinfectant under trade names such as Lonzabac 12.100.[1][2][3] Adherence to these procedures is critical to ensure personal safety and environmental protection.

Key Data Summary

PropertyValueReference
Chemical Name N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine[4]
EINECS Number 259-267-9[5]
CAS Number 2372-82-9[2]
Appearance Colorless to yellowish liquid[6]
Signal Word Danger[1][4]
Key Hazards Toxic if swallowed, Causes severe skin burns and eye damage, Very toxic to aquatic life with long-lasting effects.[4][7]

Experimental Protocols: Disposal Workflow

The proper disposal of N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine is a critical final step in any experimental protocol involving this substance. The following workflow outlines the necessary steps for safe handling and disposal.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal prep_ppe 1. Don Personal Protective Equipment (PPE) prep_spill 2. Prepare Spill Containment Materials prep_ppe->prep_spill Ensure safety first prep_waste 3. Label Hazardous Waste Container prep_spill->prep_waste collect_absorb 4. Absorb Liquid Waste prep_waste->collect_absorb Ready for collection collect_container 5. Place in Labeled Container collect_absorb->collect_container collect_seal 6. Securely Seal Container collect_container->collect_seal dispose_storage 7. Store in Designated Hazardous Waste Area collect_seal->dispose_storage Ready for disposal dispose_professional 8. Arrange for Professional Waste Disposal dispose_storage->dispose_professional

Caption: Disposal workflow for N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine.

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling the chemical, ensure appropriate PPE is worn. This includes:

  • Gloves: Chemical-resistant gloves (tested to EN 374).[7]

  • Eye Protection: Safety glasses with side-shields or goggles.[7][8]

  • Skin Protection: A lab coat or other protective clothing to prevent skin contact.[7][9]

  • Respiratory Protection: If ventilation is inadequate or if aerosols may be generated, use a respirator with an appropriate filter (e.g., Type A for organic gases and vapors).[4]

2. Spill Management and Waste Collection: In case of a spill, or for the disposal of residual amounts:

  • Ventilation: Ensure the area is well-ventilated.[4][7]

  • Containment: Prevent the chemical from entering drains or waterways.[4][7][8] Use spill containment materials like sand, diatomaceous earth, or a universal binding agent to absorb the liquid.[4][7]

  • Collection: Carefully collect the absorbed material and place it into a designated, properly labeled, and sealable container for hazardous waste.[4][7][9]

3. Decontamination:

  • Thoroughly clean any contaminated surfaces.[4]

  • Wash hands and any exposed skin thoroughly after handling.[7][10]

  • Contaminated clothing should be removed and laundered before reuse.[9][10]

4. Final Disposal:

  • This material and its container must be disposed of as hazardous waste.[4]

  • Do not empty into drains or release into the environment.[4][8]

  • Store the sealed hazardous waste container in a designated and secure area.

  • Arrange for the collection and disposal of the hazardous waste by a licensed professional waste disposal service, in accordance with local, regional, and national regulations.[4][11]

References

Personal protective equipment for handling EINECS 259-267-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Cromolyn sodium (EINECS 259-267-9; CAS No. 15826-37-6). Adherence to these guidelines is essential for ensuring a safe laboratory environment.

Summary of Hazards

Cromolyn sodium is classified as a hazardous chemical. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling Cromolyn sodium to determine the appropriate level of personal protective equipment required. The following table and workflow provide general guidance.

Recommended Personal Protective Equipment
Protection TypeSpecificationStandard
Eye and Face Protection Safety glasses with side-shields, chemical safety goggles, or a full face shield.OSHA 29 CFR 1910.133 or European Standard EN166[1][5]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.EU Directive 89/686/EEC and the standard EN 374 derived from it[6]
Skin and Body Protection Lab coat, long-sleeved clothing. For larger quantities or potential for significant exposure, wear fire/flame resistant and impervious clothing.N/A[2][6]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A tight-fitting full-face respirator with HEPA filters may be necessary for spill cleanup.NIOSH/MSHA or European Standard EN 149[1][2][7]

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Use start Start: Handling Cromolyn Sodium risk_assessment Conduct Risk Assessment (Quantity, Duration, Task) start->risk_assessment eye_protection Eye Protection: Safety Glasses/Goggles risk_assessment->eye_protection Potential for eye contact hand_protection Hand Protection: Chemical-Resistant Gloves risk_assessment->hand_protection Potential for skin contact body_protection Body Protection: Lab Coat/Impervious Clothing risk_assessment->body_protection Potential for skin/body exposure respiratory_protection Respiratory Protection: Respirator (if needed) risk_assessment->respiratory_protection Potential for inhalation of dust/aerosols inspect_ppe Inspect PPE Before Use eye_protection->inspect_ppe hand_protection->inspect_ppe body_protection->inspect_ppe respiratory_protection->inspect_ppe proper_use Proper Donning, Doffing, and Use inspect_ppe->proper_use decontamination Decontaminate/Dispose of PPE After Use proper_use->decontamination

Caption: Logical workflow for the selection and use of Personal Protective Equipment (PPE) when handling Cromolyn sodium.

Operational and Disposal Plans

Handling and Storage:

  • Handle Cromolyn sodium in a well-ventilated area, preferably under a laboratory fume hood.[6]

  • Avoid the formation of dust and aerosols.[1][2]

  • Wash hands thoroughly after handling.[1]

  • Keep the container tightly closed in a dry and well-ventilated place.[2][6]

  • Avoid contact with skin, eyes, and clothing.[2][7]

  • Do not eat, drink, or smoke when using this product.[2]

Spill Procedures:

  • In case of a spill, ensure adequate ventilation and wear appropriate personal protective equipment, including a NIOSH-approved respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[7]

  • Avoid generating dust.[6][7]

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[1][2]

  • Ventilate the area and wash the spill site after the material has been collected.[7]

Disposal:

  • Dispose of surplus and non-recyclable solutions to a licensed disposal company.

  • Dispose of contaminated packaging as unused product.

  • Ensure that all federal, state, and local environmental regulations are followed for disposal.[6][7]

First Aid Measures

  • If inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, call a physician.[1][2]

  • In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.[6]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.